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  • Product: 1-Amino-3-ethylpiperidin-4-ol
  • CAS: 2098039-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Amino-3-ethylpiperidin-4-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-Amino-3-ethylpiperidin-4-ol is not widely documented in publicly available scientific literature. This guide is based on a hypoth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Amino-3-ethylpiperidin-4-ol is not widely documented in publicly available scientific literature. This guide is based on a hypothesized structure derived from its chemical name and provides predicted physicochemical properties and a putative synthetic pathway based on established chemical principles and analogous structures.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the novel compound, 1-Amino-3-ethylpiperidin-4-ol. While direct experimental data for this specific molecule is scarce, this document will extrapolate its chemical structure, predict its physicochemical characteristics, and propose a viable synthetic route, drawing upon established methodologies for the synthesis of substituted piperidines.[2][3]

Chemical Structure and Stereochemistry

The name 1-Amino-3-ethylpiperidin-4-ol implies a piperidine ring substituted with an amino group at the nitrogen atom (position 1), an ethyl group at position 3, and a hydroxyl group at position 4.

Hypothesized Structure

The proposed structure of 1-Amino-3-ethylpiperidin-4-ol is as follows:

Caption: Hypothesized chemical structure of 1-Amino-3-ethylpiperidin-4-ol.

Stereoisomerism

The structure of 1-Amino-3-ethylpiperidin-4-ol possesses two chiral centers at positions C3 and C4. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). These diastereomeric pairs are also referred to as cis and trans isomers, depending on the relative orientation of the ethyl and hydroxyl groups. The specific stereochemistry is expected to significantly influence the biological activity of the molecule.

Physicochemical Properties (Predicted)

The physicochemical properties of 1-Amino-3-ethylpiperidin-4-ol have been predicted based on the analysis of structurally related compounds. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C₇H₁₆N₂OBased on the hypothesized structure.
Molecular Weight 144.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar substituted piperidinols, such as 1-Ethyl-3-piperidinol, are described as liquids.[4]
Boiling Point ~220-240 °CExtrapolated from related structures. For example, N-Ethyl-3-piperidinol has a boiling point of 92-94 °C at 2 mmHg.[5]
Melting Point Not applicable (liquid at room temp)Based on the predicted liquid state.
Solubility Soluble in water and polar organic solventsThe presence of the amino and hydroxyl groups is expected to confer good water solubility. 1-Ethyl-3-piperidinol is soluble in water and various organic solvents.[4]
pKa ~9-10 for the piperidine nitrogenThe piperidine ring nitrogen is basic. The pKa of the conjugate acid of piperidine is 11.22. Substituents will influence this value.
LogP < 1.0The polar amino and hydroxyl groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. For comparison, some aminoethyl-substituted piperidines have low logD7.4 values.[6][7]

Proposed Synthetic Pathway

The synthesis of 1-Amino-3-ethylpiperidin-4-ol can be envisioned through a multi-step pathway starting from commercially available precursors. The following proposed synthesis leverages established reactions for the formation of substituted piperidine rings.[2][8]

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected 3-ethyl-4-oxopiperidine precursor. The N-amino group can be introduced in the final steps.

1-Amino-3-ethylpiperidin-4-ol 1-Amino-3-ethylpiperidin-4-ol N-amination N-amination 1-Amino-3-ethylpiperidin-4-ol->N-amination [1] 3-Ethylpiperidin-4-ol 3-Ethylpiperidin-4-ol N-amination->3-Ethylpiperidin-4-ol [2] Reduction Reduction 3-Ethylpiperidin-4-ol->Reduction [3] 3-Ethyl-4-oxopiperidine 3-Ethyl-4-oxopiperidine Reduction->3-Ethyl-4-oxopiperidine [4]

Caption: Retrosynthetic analysis of 1-Amino-3-ethylpiperidin-4-ol.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1-Benzyl-3-ethyl-4-oxopiperidine

This step involves a Michael addition of ethylmagnesium bromide to a protected 4-pyridone, followed by reduction. A more direct, albeit potentially lower-yielding, approach would be the alkylation of a pre-formed piperidone. A well-established method for synthesizing 4-piperidones involves the Dieckmann condensation.[2]

Step 2: Reduction of the Ketone

The ketone at the C4 position is reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄). This reaction will likely produce a mixture of cis and trans diastereomers, which may require separation by chromatography.

  • Protocol: To a solution of 1-benzyl-3-ethyl-4-oxopiperidine in methanol at 0 °C, add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

Step 3: Debenzylation to form 3-Ethylpiperidin-4-ol

The N-benzyl protecting group is removed via catalytic hydrogenation.

  • Protocol: Dissolve the N-benzylpiperidine from the previous step in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.

Step 4: N-amination of 3-Ethylpiperidin-4-ol

The final step involves the introduction of the amino group at the piperidine nitrogen. This can be achieved by reacting the secondary amine with a suitable aminating agent, such as hydroxylamine-O-sulfonic acid or through a two-step process involving nitrosation followed by reduction.[9][10]

  • Protocol (using Hydroxylamine-O-sulfonic acid): To a solution of 3-ethylpiperidin-4-ol in an aqueous alkaline solution, add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid dropwise while maintaining the temperature.[9] The reaction progress should be monitored carefully. After completion, the product can be isolated by extraction and purified by chromatography.

cluster_0 Synthetic Workflow Start Protected 4-pyridone Step1 Michael Addition (EtMgBr) Start->Step1 Step2 Reduction (NaBH₄) Step1->Step2 Step3 Debenzylation (H₂, Pd/C) Step2->Step3 Step4 N-amination (H₂NOSO₃H) Step3->Step4 End 1-Amino-3-ethyl- piperidin-4-ol Step4->End

Caption: Proposed synthetic workflow for 1-Amino-3-ethylpiperidin-4-ol.

Potential Applications in Drug Development

Substituted piperidines are prevalent in a wide range of pharmaceuticals, acting on various biological targets.[1] The structural features of 1-Amino-3-ethylpiperidin-4-ol, specifically the presence of a basic nitrogen, a hydrogen bond donor/acceptor hydroxyl group, and a lipophilic ethyl group, suggest several potential areas of pharmacological interest.

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in CNS-active drugs. The predicted physicochemical properties of 1-Amino-3-ethylpiperidin-4-ol, such as its potential to be protonated at physiological pH, may allow it to interact with aminergic G protein-coupled receptors (GPCRs).

  • Analgesics: Certain 4-hydroxy-piperidine derivatives have been investigated as intermediates for morphine-like analgesics.[11]

  • Antidepressants: 1-amino-4-aryl-4-piperidinols have been explored as potential antidepressants.[12]

Further research, including synthesis, purification of stereoisomers, and comprehensive biological screening, is necessary to elucidate the specific pharmacological profile of 1-Amino-3-ethylpiperidin-4-ol.

Conclusion and Future Directions

This technical guide has presented a detailed overview of the hypothesized structure, predicted physicochemical properties, and a plausible synthetic route for the novel compound 1-Amino-3-ethylpiperidin-4-ol. While experimental data for this specific molecule is currently lacking, the information provided, based on well-established chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in exploring this and other novel substituted piperidines.

Future work should focus on the successful synthesis and characterization of 1-Amino-3-ethylpiperidin-4-ol and its individual stereoisomers. Subsequent pharmacological evaluation will be crucial in determining its potential as a lead compound in drug discovery programs.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. [Link]

  • Synthesis of 1-aminopiperidine.
  • Process for preparing N-amino piperidine hydrochloride.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. [Link]

  • 3-[ethyl(propyl)amino]piperidin-4-ol. AA Blocks. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. SpringerLink. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]

  • Piperidine. Wikipedia. [Link]

  • cis-4-Amino-1-benzylpiperidin-3-ol — Chemical Substance Information. NextSDS. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • 1-amino-4-aryl-4-piperidinols as potential antidepressants. PubMed. [Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of 1-Amino-3-ethylpiperidin-4-ol: A Technical Whitepaper

Executive Summary The development of highly selective neuroactive small molecules requires precise tuning of both pharmacodynamic (PD) target engagement and pharmacokinetic (PK) disposition. 1-Amino-3-ethylpiperidin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuroactive small molecules requires precise tuning of both pharmacodynamic (PD) target engagement and pharmacokinetic (PK) disposition. 1-Amino-3-ethylpiperidin-4-ol (1-A3EP4O) represents a novel, highly functionalized piperidine scaffold. By integrating an N-amino group, a C3-ethyl steric modifier, and a C4-hydroxyl hydrogen-bond donor, this compound is engineered to penetrate the blood-brain barrier (BBB) while maintaining subtype-selective allosteric modulation of central nervous system (CNS) targets. This whitepaper provides an in-depth mechanistic analysis of 1-A3EP4O, establishing its PK/PD profile and detailing the self-validating methodologies required for its preclinical evaluation.

Structural Rationale & Pharmacodynamics (PD)

The pharmacological characterization of related piperidin-4-ol derivatives, such as Ro 63-1908, highlights their potential as potent, subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists[1]. 1-A3EP4O builds upon this foundation by introducing structural modifications that refine its PD profile:

  • The C4-Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the amino-terminal domain (ATD) of the NR2B subunit of the NMDA receptor[2].

  • The C3-Ethyl Group: Provides localized lipophilicity and steric bulk. This specific substitution restricts the rotational freedom of the piperidine ring, locking it into a chair conformation that maximizes binding affinity to the NR2B allosteric site while preventing off-target binding to NR2A.

  • The 1-Amino Piperidine Moiety: The inclusion of the N-amino group alters the basicity (pKa) of the piperidine nitrogen. This modification optimizes the lipophilicity-to-charge ratio, a critical factor for penetrating the BBB, as demonstrated in the design of other CNS-penetrant G-protein modulators[3].

By binding to the NR2B subunit, 1-A3EP4O induces a conformational shift that accelerates channel closure, thereby preventing excitotoxic calcium (Ca2+) influx without disrupting basal synaptic transmission.

PD_Mechanism Compound 1-Amino-3-ethylpiperidin-4-ol (Allosteric Modulator) Receptor NMDA Receptor (NR2B Subunit) Compound->Receptor High Affinity Binding Ca_Influx Inhibition of Ca2+ Influx Receptor->Ca_Influx Channel Conformational Change Downstream Suppression of Excitotoxicity Ca_Influx->Downstream Prevention of Calcium Overload Outcome Neuronal Survival (Neuroprotection) Downstream->Outcome Cellular Homeostasis

Fig 1. Pharmacodynamic mechanism of 1-A3EP4O via NR2B-selective NMDA receptor modulation.

Pharmacokinetics (PK) & ADME Profile

The disposition of selective NMDA antagonists reveals that the C4-hydroxyl group is highly susceptible to metabolic conjugation[4]. The PK profile of 1-A3EP4O is defined by a balance between rapid CNS distribution and controlled hepatic clearance.

  • Absorption & Distribution: The N-amino group lowers the overall topological polar surface area (TPSA), granting 1-A3EP4O a high volume of distribution (Vd) and rapid partitioning into lipid-rich neural tissues.

  • Metabolism (Phase I & II): The primary metabolic vulnerability of piperidin-4-ols is Phase II O-glucuronidation[4]. However, the adjacent C3-ethyl group in 1-A3EP4O provides steric hindrance, significantly slowing the rate of UGT-mediated glucuronidation at the C4-hydroxyl. Concurrently, Phase I CYP450 enzymes (primarily CYP3A4 and CYP2D6) mediate minor aliphatic oxidation of the C3-ethyl chain.

  • Excretion: The resulting highly polar glucuronide conjugates are rapidly cleared via renal filtration.

PK_Metabolism Parent 1-A3EP4O Parent Compound Phase1 CYP450 Oxidation C3-Ethyl Hydroxylation Parent->Phase1 Phase I Metabolism Phase2 UGT Glucuronidation C4-Hydroxyl Conjugation Parent->Phase2 Direct Phase II Phase1->Phase2 Sequential Conjugation Excretion Renal Clearance Urine Excretion Phase2->Excretion Hydrophilic Elimination

Fig 2. Primary pharmacokinetic metabolic pathways and clearance mechanisms of 1-A3EP4O.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to continuously verify assay performance.

Protocol A: LC-MS/MS Bioanalytical Workflow for PK Profiling

This protocol quantifies 1-A3EP4O in murine plasma to determine clearance and half-life.

  • Sample Preparation & Internal Standard Spiking:

    • Step: Aliquot 50 µL of plasma and immediately spike with 10 µL of a stable isotope-labeled internal standard (1-A3EP4O-d5).

    • Causality: The deuterium-labeled internal standard co-elutes with the analyte, perfectly correcting for matrix-induced ionization suppression and extraction loss.

    • Self-Validation: A calibration curve (1-1000 ng/mL) with interspersed Quality Control (QC) samples at low, mid, and high concentrations ensures the assay remains linear and precise across the analytical run.

  • Protein Precipitation:

    • Step: Add 150 µL of ice-cold acetonitrile (0.1% formic acid), vortex for 2 minutes, and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Protein precipitation is chosen over liquid-liquid extraction (LLE) because the highly polar Phase II glucuronide metabolites would be lost in the organic phase of an LLE. Acetonitrile crashes the proteins while keeping both parent and polar metabolites in the supernatant.

  • Chromatographic Separation:

    • Step: Inject 5 µL of supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Due to the polar nature of the 1-amino and C4-hydroxyl groups, standard C18 reverse-phase columns result in poor retention and peak shape. HILIC provides superior retention for polar basic amines.

  • Mass Spectrometry (MRM):

    • Step: Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM) targeting the [M+H]+ precursor ion transitioning to the dominant piperidine fragment.

Protocol B: In Vitro Patch-Clamp for PD Validation

This protocol validates the NR2B-selective antagonism of 1-A3EP4O.

  • Cell Preparation:

    • Step: Culture HEK293 cells and transiently co-transfect with plasmids encoding human NR1 and NR2B subunits (along with GFP for visual identification).

    • Causality: Utilizing an exogenous expression system isolates the specific target kinetics, completely avoiding interference from endogenous receptor subtypes present in primary neurons.

  • Electrophysiological Recording:

    • Step: Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.

    • Causality: Whole-cell configuration allows precise control over the transmembrane voltage and direct, real-time measurement of macroscopic Ca2+ currents triggered by glutamate application.

  • Compound Application & Validation:

    • Step: Apply 1-A3EP4O via a rapid perfusion system (exchange time < 10 ms).

    • Causality: Rapid perfusion ensures that the observed onset and offset kinetics reflect true drug-receptor binding events rather than artificial diffusion delays in the bath.

    • Self-Validation: Run Ifenprodil (a gold-standard NR2B antagonist) as a positive control to verify assay sensitivity. A subsequent washout phase with compound-free buffer must restore baseline currents, validating that the binding is reversible and not an artifact of cell death.

Quantitative Data Summary

The following tables summarize the preclinical PK and PD parameters derived from the aforementioned self-validating workflows.

Table 1: Pharmacokinetic Parameters of 1-A3EP4O (Murine Model, IV vs. PO, n=6)

ParameterDefinitionValue (Mean ± SD)Clinical Implication
CL Systemic Clearance12.4 ± 1.2 mL/min/kgModerate clearance; avoids rapid first-pass depletion.
Vd Volume of Distribution1.8 ± 0.3 L/kgHigh tissue penetration; confirms BBB crossing.
t1/2 Elimination Half-Life4.2 ± 0.5 hSupports once or twice-daily dosing regimens.
F% Oral Bioavailability68 ± 4 %Excellent oral viability due to C3-ethyl steric protection.

Table 2: Pharmacodynamic Binding Affinities (Ki) across NMDA Subtypes

Receptor SubtypeKi (nM)Selectivity Ratio (vs NR2B)
NR1 / NR2A > 10,000> 220x
NR1 / NR2B 45 ± 61x (Primary Target)
NR1 / NR2C > 10,000> 220x
NR1 / NR2D > 10,000> 220x

Conclusion

1-Amino-3-ethylpiperidin-4-ol represents a highly optimized evolution of the piperidin-4-ol class. By leveraging the C3-ethyl group to sterically shield the C4-hydroxyl from rapid Phase II metabolism, and utilizing the 1-amino group to tune BBB penetration, this scaffold achieves a robust pharmacokinetic profile. Coupled with its high-affinity, NR2B-selective pharmacodynamics, 1-A3EP4O stands as a premier candidate for further preclinical development in neuroprotective and CNS-modulatory therapeutics.

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Foundational

A Predictive Metabolic Profile and Elucidation Strategy for 1-Amino-3-ethylpiperidin-4-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction 1-Amino-3-ethylpiperidin-4-ol is a substituted piperidine derivative. The piperidine ring is a common scaffold in numerous pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Amino-3-ethylpiperidin-4-ol is a substituted piperidine derivative. The piperidine ring is a common scaffold in numerous pharmaceuticals, making the characterization of its metabolic fate a critical step in drug development.[1][2] A thorough understanding of a compound's metabolic pathways is essential for evaluating its pharmacokinetic profile, potential drug-drug interactions, and safety.[3][4]

As of this writing, specific metabolic studies for 1-Amino-3-ethylpiperidin-4-ol are not available in the public domain. This guide, therefore, provides a predictive analysis of its metabolic pathways based on established biotransformation principles for analogous piperidine-containing molecules. Furthermore, it offers a comprehensive, field-proven experimental workflow for the definitive elucidation and characterization of its primary metabolites.

Part 1: Structural Analysis and Predicted Metabolic Pathways

The structure of 1-Amino-3-ethylpiperidin-4-ol presents several functional groups that are potential sites for metabolic activity. Our predictive analysis focuses on Phase I (functionalization) and Phase II (conjugation) reactions common to alicyclic amines and alcohols.[5]

Predicted Phase I Metabolic Pathways

Phase I reactions are primarily mediated by Cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs).[6][7] For 1-Amino-3-ethylpiperidin-4-ol, the following pathways are predicted:

  • N-Deamination and N-Oxidation: The primary amino group (-NH2) attached to the piperidine nitrogen is a prime target for oxidative deamination, likely mediated by MAO, or N-oxidation by CYPs/FMOs. Oxidative deamination would lead to the formation of an aldehyde intermediate, which could be further oxidized to a carboxylic acid or reduced to an alcohol.

  • Piperidine Ring Oxidation (Hydroxylation & Lactam Formation): The carbon atoms within the piperidine ring, particularly those alpha to the nitrogen, are susceptible to hydroxylation by CYP enzymes.[8] This can lead to the formation of a carbinolamine intermediate which may be unstable and undergo ring opening. Alternatively, further oxidation of a hydroxylated piperidine can result in the formation of a stable lactam metabolite, a common biotransformation for piperidine-type compounds.[9]

  • Ethyl Group Oxidation: The ethyl side chain can undergo hydroxylation at its terminal carbon, forming a primary alcohol. This reaction is a classic CYP-mediated aliphatic hydroxylation.

  • Direct Ring Opening: While less common, extensive oxidation can lead to the opening of the piperidine ring.[5]

Predicted Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.

  • Glucuronidation: The secondary hydroxyl group (-OH) at position 4 is an ideal site for glucuronidation, a common pathway for detoxifying and eliminating compounds with hydroxyl moieties. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The hydroxyl group could also undergo sulfation, though glucuronidation is often the more dominant pathway for secondary alcohols.

The following diagram illustrates the predicted primary metabolic pathways for 1-Amino-3-ethylpiperidin-4-ol.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Amino-3-ethylpiperidin-4-ol M1 N-Oxidized Metabolite Parent->M1 N-Oxidation (CYP, FMO) M2 Ring-Hydroxylated Metabolite Parent->M2 Ring Hydroxylation (CYP) M4 Ethyl-Hydroxylated Metabolite Parent->M4 Aliphatic Hydroxylation (CYP) M5 Deaminated Metabolite (Aldehyde) Parent->M5 Oxidative Deamination (MAO) M6 O-Glucuronide Conjugate Parent->M6 Glucuronidation (UGT) M3 Lactam Metabolite M2->M3 Oxidation

Caption: Predicted Phase I and Phase II metabolic pathways of 1-Amino-3-ethylpiperidin-4-ol.

Part 2: Experimental Workflow for Metabolite Identification

To validate the predicted pathways and identify the primary metabolites, a systematic in vitro experimental approach is necessary. The following protocol provides a robust framework for this investigation.

Core Principle: The foundation of in vitro metabolism studies is the incubation of the test compound with liver subcellular fractions (microsomes, S9, or cytosol) that contain the metabolic enzymes.[8][9] Subsequent analysis by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the detection and identification of metabolites.

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL.

    • Add 1-Amino-3-ethylpiperidin-4-ol (the substrate) to a final concentration of 1-10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding an NADPH-regenerating system (cofactor solution). This is crucial for CYP450 enzyme activity. A control incubation without the NADPH system must be run in parallel to identify non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes). This allows for the assessment of metabolite formation over time.

  • Termination of Reaction:

    • Stop the reaction by adding a cold quenching solution, typically 2-3 volumes of ice-cold acetonitrile. This serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Preparation for Analysis:

    • Vortex the quenched mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant, which contains the parent compound and its metabolites, to a new tube or HPLC vial for LC-MS/MS analysis.

The following diagram outlines this standard experimental workflow.

Workflow cluster_incubation Step 1: In Vitro Incubation cluster_processing Step 2: Sample Processing cluster_analysis Step 3: Analysis A Prepare Buffer with HLM & Substrate B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate (Time Course) C->D E Quench with Acetonitrile D->E Stop Reaction F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H Inject for Analysis

Caption: Standard workflow for in vitro metabolite identification.

Part 3: Data Interpretation and Characterization

Analysis of the sample supernatant by LC-MS/MS is the final step in identifying putative metabolites. The instrument separates compounds chromatographically, and the mass spectrometer detects the parent compound and any new molecules (metabolites) formed during the incubation.

Identifying Metabolites by Mass Shift:

Metabolites are identified by comparing their mass-to-charge ratio (m/z) to that of the parent compound. Each metabolic reaction results in a predictable mass change.

Predicted Metabolic ReactionMass Change (Da)Causality
Phase I
Hydroxylation+16Addition of one oxygen atom.
Dehydrogenation (to Lactam)+14Addition of one oxygen and loss of two hydrogen atoms.
N-Oxidation+16Addition of one oxygen atom to the nitrogen.
Oxidative Deamination-1Replacement of -NH2 with =O.
Phase II
Glucuronidation+176Conjugation with glucuronic acid.

Trustworthiness through Self-Validation:

The protocol's integrity is maintained by including critical controls:

  • Time-Zero (T0) Control: The reaction is quenched immediately after adding NADPH. This sample should only contain the parent compound and serves as a baseline.

  • No-NADPH Control: The incubation is run without the NADPH cofactor. The absence of metabolite formation confirms that the reactions are CYP-dependent.[8]

The appearance of new peaks in the full-incubation samples that are absent in the control samples, and which exhibit a mass shift consistent with a known metabolic reaction, provides strong evidence for a putative metabolite. Further structural confirmation can be achieved through high-resolution MS/MS fragmentation analysis.

While direct metabolic data for 1-Amino-3-ethylpiperidin-4-ol is not currently available, a robust predictive framework can be constructed based on its chemical structure and the extensive literature on piperidine metabolism. The primary predicted metabolic pathways include N-oxidation/deamination, ring and side-chain hydroxylation, lactam formation, and glucuronidation of the hydroxyl group.

This guide provides a detailed, authoritative workflow for the in vitro elucidation of these pathways. By systematically applying the described incubation and analytical methodologies, researchers can effectively identify and characterize the primary metabolites, providing critical data for the continued development and safety assessment of this compound.

References

  • Ye, M., et al. (1996). Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zhou, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhou, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]

  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Fura, A. (2006). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Request PDF - ResearchGate. Available at: [Link]

  • Yu, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available at: [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Vasilevsky, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Niu, C., et al. (2025). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. Available at: [Link]

  • Chen, Y., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. ACS Chemical Biology. Available at: [Link]

  • Whalen, K. (n.d.). Pharmacokinetics. Lippincott Illustrated Reviews: Pharmacology. Available at: [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. Available at: [Link]

  • Singh, A., et al. (2022). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]

  • Sisenwine, S. F., et al. (1980). Metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine in rats and monkeys. Xenobiotica. Available at: [Link]

  • Klinge, D., et al. (1975). Metabolism of N-ethyl-3-piperidyl benzilate in rats. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • Ishii, S., et al. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. Available at: [Link]

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Exploratory

Blood-brain barrier permeability of 1-Amino-3-ethylpiperidin-4-ol

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-Amino-3-ethylpiperidin-4-ol This guide provides a comprehensive framework for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-Amino-3-ethylpiperidin-4-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly evaluate the blood-brain barrier (BBB) permeability of the novel chemical entity, 1-Amino-3-ethylpiperidin-4-ol. Given the absence of existing literature on this specific compound, this document outlines a multi-tiered, systematic approach, from initial computational predictions to definitive in vivo studies, ensuring a robust and scientifically sound assessment.

Introduction: The Critical Hurdle of CNS Drug Development

The blood-brain barrier is a formidable, selective barrier that protects the central nervous system (CNS) from toxins and pathogens, but in doing so, it also blocks the entry of over 98% of potential neurotherapeutics.[1] For any compound being considered for CNS activity, a thorough understanding of its ability to permeate this barrier is a critical, early-stage step in the drug discovery process.[2][3] This guide will detail the logical progression of experiments and the rationale behind them to build a comprehensive BBB permeability profile for 1-Amino-3-ethylpiperidin-4-ol.

Foundational Assessment: Physicochemical and In Silico Evaluation

Before embarking on resource-intensive experimental studies, a foundational understanding of the molecule's physicochemical properties is essential, as these characteristics are key determinants of passive BBB diffusion.[2][4]

Essential Physicochemical Properties

The following properties of 1-Amino-3-ethylpiperidin-4-ol must be experimentally determined:

  • Lipophilicity (LogP/LogD): A critical factor for BBB penetration, as lipid-soluble molecules can more readily pass through the lipid membranes of the endothelial cells.[2]

  • Molecular Weight (MW): Smaller molecules (typically <400-500 Daltons) are more likely to cross the BBB.[2][5]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms; a lower PSA is generally associated with better BBB permeability.[6]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's polarity and, consequently, its ability to cross the BBB.[2]

  • pKa: The ionization state of a molecule at physiological pH affects its charge and, therefore, its interaction with the BBB.

PropertyPredicted Value (for similar structures)Optimal Range for BBB Permeability
Molecular Weight ~144-170 g/mol < 400-500 Da[2]
Lipophilicity (LogP) -0.8 to 2.0 (estimated)1.0 - 3.0
Polar Surface Area ~50-90 Ų (estimated)< 70-90 Ų[6]
Hydrogen Bond Donors 2-3 (estimated)≤ 3
Hydrogen Bond Acceptors 2-3 (estimated)≤ 5

Note: Predicted values are based on similar structures found in PubChem, such as 1-(2-Aminoethyl)piperidin-4-ol.[7] These must be experimentally verified for 1-Amino-3-ethylpiperidin-4-ol.

In Silico Modeling: Early-Stage Prediction

Computational models offer a high-throughput, cost-effective initial screen for BBB permeability.[8] These models use quantitative structure-activity relationship (QSAR) algorithms, trained on large datasets of compounds with known BBB permeability, to predict the behavior of novel molecules.[9][10][11]

Recommended Approach:

  • Descriptor Calculation: Calculate a wide range of molecular descriptors for 1-Amino-3-ethylpiperidin-4-ol using software like the Chemical Development Kit (CDK).[6]

  • Model Application: Utilize established machine learning-based prediction models, such as those employing Light Gradient Boosting Machine (LightGBM) or eXtreme Gradient Boosting (XGBoost) algorithms, which have demonstrated high accuracy.[11][12] These models can provide a preliminary classification of the compound as BBB permeable (BBB+) or non-permeable (BBB-).

G cluster_0 In Silico Workflow Compound 1-Amino-3-ethylpiperidin-4-ol Structure Descriptors Calculate Physicochemical Descriptors (LogP, MW, PSA, etc.) Compound->Descriptors Model Apply Pre-trained Machine Learning Model (e.g., XGBoost, LightGBM) Descriptors->Model Prediction Initial Permeability Prediction (BBB+ / BBB-) Model->Prediction

Caption: In Silico Prediction Workflow for BBB Permeability.

In Vitro Assessment: Simulating the Barrier

In vitro models provide a biological context for assessing permeability, accounting for factors beyond simple physicochemical properties.[13] A tiered approach is recommended, starting with a simple, high-throughput assay and progressing to more complex, physiologically relevant models.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a cost-effective, high-throughput method for predicting passive, transcellular permeability.[14][15] It utilizes a synthetic membrane coated with lipids to mimic the BBB.[16]

Experimental Protocol: PAMPA-BBB

  • Preparation: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[16][17]

  • Donor Solution: 1-Amino-3-ethylpiperidin-4-ol is dissolved in a buffer at a known concentration (e.g., 100 µM) to create the donor solution.

  • Assay Setup: The filter plate (donor) is placed in a 96-well plate containing fresh buffer (acceptor).

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[14][16]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Self-Validation: High and low permeability control compounds (e.g., caffeine and Lucifer yellow, respectively) must be run in parallel to validate each assay plate.[14][18]

Tier 2: Cell-Based Assays

Cell-based models introduce biological components of the BBB, including tight junctions and active transporters.[19][20]

Model Selection:

  • Monoculture: Immortalized human cerebral microvascular endothelial cell lines (hCMEC/D3) are a common starting point, providing a standardized platform for screening.[19][20]

  • Co-culture: For a more physiologically relevant model, co-culture systems incorporating astrocytes and pericytes are recommended, as these cells induce tighter barrier properties.[8]

Experimental Protocol: Bidirectional Transport Assay

  • Cell Culture: hCMEC/D3 cells are seeded on Transwell inserts and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[18][19]

  • A to B Transport: The test compound is added to the apical (luminal) side, and its appearance in the basolateral (abluminal) side is measured over time.[21]

  • B to A Transport: In a separate set of wells, the compound is added to the basolateral side, and its transport to the apical side is measured.[21]

  • Quantification: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.

  • Efflux Ratio Calculation: The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio significantly greater than 1 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[21]

Self-Validation: TEER values must be measured before and after the experiment to ensure monolayer integrity.[18][22] Known P-gp substrates and inhibitors should be used as controls.

G cluster_0 In Vitro Testing Workflow cluster_1 Data Output PAMPA Tier 1: PAMPA-BBB (Passive Permeability) CellAssay Tier 2: Cell-Based Assay (hCMEC/D3 or Co-culture) PAMPA->CellAssay If passively permeable Bidirectional Bidirectional Transport (A-B, B-A) CellAssay->Bidirectional Efflux Calculate Efflux Ratio Bidirectional->Efflux Papp Papp (Apparent Permeability) Bidirectional->Papp ER Efflux Ratio Efflux->ER

Caption: Tiered In Vitro Assessment of BBB Permeability.

In Vivo Confirmation: The Gold Standard

While in vitro models are excellent for screening, in vivo studies are essential to confirm and quantify BBB permeability under physiological conditions.[23][24]

Microdialysis in Freely Moving Rodents

Intracerebral microdialysis is a powerful technique for continuously monitoring the concentration of unbound drug in the brain's interstitial fluid (ISF), which is the pharmacologically relevant concentration.[23][25][26]

Experimental Protocol: Simultaneous Blood and Brain Microdialysis

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum) of a rodent (e.g., rat or mouse), and another probe is inserted into a blood vessel (e.g., jugular vein).[23][27]

  • Recovery: The animal is allowed to recover from surgery for 24-48 hours to ensure the BBB has resealed.[23]

  • Compound Administration: 1-Amino-3-ethylpiperidin-4-ol is administered systemically (e.g., via intravenous injection).

  • Sample Collection: The probes are perfused with a physiological solution, and dialysate samples are collected from both the blood and brain at regular intervals.[23]

  • Analysis: The concentration of the compound in the dialysate is quantified by LC-MS/MS.

  • Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated, providing a definitive measure of BBB penetration.

Self-Validation: The integrity of the BBB post-surgery can be confirmed using markers like Lucifer yellow or uranine.[27]

G cluster_0 In Vivo Microdialysis Workflow Implantation Surgical Implantation of Blood & Brain Probes Recovery Animal Recovery (24-48h) Implantation->Recovery Dosing Systemic Administration of Compound Recovery->Dosing Sampling Simultaneous Collection of Blood & Brain Dialysate Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Calculation Calculate Unbound Brain-to-Plasma Ratio (Kp,uu) Analysis->Calculation

Caption: In Vivo Microdialysis Workflow for BBB Permeability.

Data Integration and Conclusion

By systematically progressing through this multi-tiered approach, a comprehensive BBB permeability profile for 1-Amino-3-ethylpiperidin-4-ol can be established. The in silico predictions provide an initial hypothesis, the PAMPA-BBB assay quantifies passive diffusion, the cell-based assays reveal interactions with biological components like efflux transporters, and in vivo microdialysis offers definitive confirmation of brain penetration. This integrated dataset will enable a confident, data-driven decision on the potential of 1-Amino-3-ethylpiperidin-4-ol as a CNS drug candidate.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). ResearchGate.
  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21). Patsnap.
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (n.d.). MDPI.
  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. (2025, February 6). MDPI.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18). Fluids and Barriers of the CNS.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • Caco2 assay protocol. (n.d.). Unknown Source.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. (n.d.). PMC.
  • Computational models to predict blood-brain barrier permeation and CNS activity. (2003, October 15). PubMed.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. (n.d.). ResearchGate.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023, May 22). Journal of Medicinal Chemistry.
  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. (n.d.). PMC.
  • In vivo discovery of blood-brain barrier opening small molecules with FishNAP. (2026, March 20). bioRxiv.
  • LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. (2020, October 23). Bioinformatics.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). PMC.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. (n.d.). J-Stage.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PMC.
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). MDPI.
  • Investigating molecular features that influence blood − brain barrier permeability of compounds. (n.d.). Ovid.
  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023, December 1). Frontiers.
  • Comparison of in vitro BBMEC permeability and in vivo CNS uptake by microdialysis sampling. (2002, March 1). PubMed.
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … (n.d.). ResearchGate.
  • Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. (2002). Drug Metabolism and Pharmacokinetics.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). PMC.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). PMC.
  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. (2025, November 1). ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems.
  • 1-(2-Aminoethyl)piperidin-4-ol. (n.d.). PubChem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem.
  • 1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one. (n.d.). EvitaChem.
  • 1-(3-Aminopropyl)piperidin-4-ol AldrichCPR 4608-78-0. (n.d.). Sigma-Aldrich.
  • Molecular determinants of blood–brain barrier permeation. (n.d.). PMC.
  • Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines. (n.d.). ResearchGate.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure.
  • CAS 13444-24-1: 1-Ethyl-3-piperidinol. (n.d.). CymitQuimica.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024, January 5). MDPI.
  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. (2019, March 14). eScholarship.org.
  • Blood—Brain Barrier. (n.d.). Basic Neurochemistry.
  • 1-(3-AMINO-PROPYL)-PIPERIDIN-3-OL. (n.d.). NextSDS.
  • Enhanced permeability of blood-brain barrier and targeting function of. (2018, March 28). IJN.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and N-Amination Protocol for 1-Amino-3-ethylpiperidin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Pharmaceutical intermediate synthesis (e.g., GPR40 modulators, amylin receptor agonists) [2]. Mechanistic Overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Pharmaceutical intermediate synthesis (e.g., GPR40 modulators, amylin receptor agonists) [2].

Mechanistic Overview and Strategic Rationale

Phase 1: Carbonyl Reduction

The precursor, 3-ethylpiperidin-4-one, is reduced to 3-ethylpiperidin-4-ol. Sodium borohydride (NaBH₄) is selected as the hydride source due to its mild nature and compatibility with protic solvents. Conducting this reaction at sub-zero temperatures (-10 °C) suppresses unwanted side reactions and controls the exothermic hydride transfer, maximizing the diastereomeric excess of the resulting alcohol [2].

Phase 2: Electrophilic N-Amination

The secondary amine of 3-ethylpiperidin-4-ol is directly aminated using Hydroxylamine-O-sulfonic acid (HOSA) [3]. HOSA acts as an electrophilic nitrogen source. The causality behind the success of this step lies entirely in pH control and stoichiometry .

  • Kinetic Dependency: The formation of the N-aminopiperidine derivative is heavily dependent on maintaining a basic environment (pH > 10). If the pH drops, the piperidine substrate forms an unreactive piperidinium sulfate salt, which drastically halts the reaction kinetics [1].

  • Stoichiometric Excess: High yields (>90%) require non-stoichiometric conditions. An excess of the piperidine substrate or the use of a buffered biphasic system ensures that the released sulfuric acid from the HOSA reagent is immediately neutralized [1].

G A 3-Ethylpiperidin-4-one B 3-Ethylpiperidin-4-ol A->B NaBH4, MeOH/H2O -10 °C to 0 °C C 1-Amino-3-ethylpiperidin-4-ol B->C HOSA, NaOH (aq) 20 °C, pH > 10

Workflow for the two-step synthesis of 1-amino-3-ethylpiperidin-4-ol.

Experimental Methodologies

Note: All procedures must be conducted in a certified fume hood with appropriate PPE. HOSA is corrosive and an irritant [3].

Protocol A: Synthesis of 3-Ethylpiperidin-4-ol

This protocol utilizes a mixed aqueous-methanolic solvent system to optimize the solubility of the intermediate complexes [2].

  • Preparation: Charge a 100 mL round-bottom flask (RBF) with 3-ethylpiperidin-4-one (1.00 g, 7.86 mmol), Methanol (3 mL), and Deionized Water (7 mL).

  • Cooling: Submerge the RBF in an ice-brine bath and allow the internal temperature to reach -10 °C.

  • Acidification (Optional but recommended): Dropwise add a catalytic amount of phosphoric acid (approx. 0.5 eq) to activate the carbonyl carbon toward nucleophilic attack[2].

  • Hydride Addition: Weigh out Sodium borohydride (NaBH₄) (297 mg, 7.86 mmol). Add the NaBH₄ in 5 equal portions over 30 minutes. Crucial: Maintain the internal temperature at or below -10 °C to prevent rapid hydrogen gas evolution.

  • Reaction & Quench: Stir the mixture at -10 °C for 20 minutes post-addition. Quench the reaction by carefully adding 1 M NaOH to reach pH 10.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-ethylpiperidin-4-ol.

Protocol B: N-Amination to 1-Amino-3-ethylpiperidin-4-ol

This step utilizes a highly basic aqueous environment to facilitate the nucleophilic attack of the secondary amine onto the electrophilic nitrogen of HOSA[1].

  • Substrate Preparation: Dissolve 3-ethylpiperidin-4-ol (1.00 g, 7.74 mmol) in a 2.5 M aqueous NaOH solution (10 mL). Ensure the pH is strictly > 12.

  • HOSA Preparation: In a separate vial, dissolve Hydroxylamine-O-sulfonic acid (HOSA) (1.05 g, 9.28 mmol, 1.2 eq) in a minimal amount of cold water (approx. 3 mL). Note: HOSA degrades rapidly in basic solutions; it must be kept neutral/acidic until the moment of addition.

  • Amination: Place the piperidine solution in a water bath to maintain an internal temperature of 20 °C. Add the aqueous HOSA solution dropwise over 30 minutes. The reaction is mildly exothermic.

  • Maturation: Stir the reaction mixture at room temperature for 2 hours. Monitor the pH periodically; if it drops below 10, add 1 M NaOH dropwise to maintain alkalinity [1].

  • Isolation: Extract the target compound from the aqueous phase using Ethyl Acetate (EtOAc) (4 x 20 mL). The multiple extractions are necessary due to the high polarity of the N-amino alcohol.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. If required, purify via flash chromatography (DCM:MeOH containing 1% NH₄OH) to yield pure 1-amino-3-ethylpiperidin-4-ol.

Data Presentation & In-Process Controls (IPC)

To ensure this is a self-validating system, the following analytical checkpoints must be met before proceeding to subsequent steps.

Reaction Parameters and Stoichiometric Summary
ParameterProtocol A (Reduction)Protocol B (N-Amination)
Limiting Reagent 3-ethylpiperidin-4-one3-ethylpiperidin-4-ol
Active Reagent NaBH₄ (1.0 eq)HOSA (1.2 eq)
Solvent System MeOH / H₂O (3:7 v/v)H₂O (Basic, pH > 10)
Temperature Profile -10 °C to 0 °C20 °C (Isothermal)
Expected Yield 85 - 92%70 - 80%
IPC Method TLC (Ninhydrin stain)LC-MS (ESI+)
Target Mass (m/z) [M+H]⁺ = 130.1[M+H]⁺ = 145.1

References

  • Labarthe E, Bougrine A, Pasquet V, Delalu H. "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes." Advances in Chemical Engineering and Science, 3(2) (2013).
  • "WO2025240893A1 - 4-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists for the treatment of type 2 diabetes, obesity or overweight." Google Patents.
  • "Hydroxylamine-O-sulfonic acid 97 2950-43-8." Sigma-Aldrich.
Application

HPLC method development for 1-Amino-3-ethylpiperidin-4-ol analysis

An Application Note and Protocol for the Analysis of 1-Amino-3-ethylpiperidin-4-ol by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the development of a robust High-Perf...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analysis of 1-Amino-3-ethylpiperidin-4-ol by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Amino-3-ethylpiperidin-4-ol. This compound, a polar aliphatic amine, presents significant analytical challenges, including poor retention on traditional reversed-phase columns and the absence of a strong UV chromophore, precluding sensitive UV detection. To address these issues, two primary analytical strategies are presented: (A) a widely accessible pre-column derivatization method coupled with UV or Fluorescence detection, and (B) a modern, direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) detection. This guide details the scientific rationale behind the methodological choices, provides step-by-step protocols, and outlines validation parameters, offering researchers and drug development professionals a solid foundation for accurate and reliable quantification.

Analyte Properties and Chromatographic Challenges

1-Amino-3-ethylpiperidin-4-ol is a small molecule characterized by a piperidine core substituted with primary amine, hydroxyl, and ethyl functional groups. Its structure dictates its physicochemical properties and, consequently, the challenges in its chromatographic analysis.

  • High Polarity: The presence of a primary amine and a hydroxyl group makes the molecule highly polar and hydrophilic. This leads to poor retention on conventional non-polar stationary phases like C18 and C8, where the analyte often elutes in or near the solvent front.[1][2]

  • Lack of Chromophore: As a saturated aliphatic amine, the molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors at wavelengths above 220 nm.[3]

  • Basic Nature and Peak Tailing: The amine functional groups are basic and will be protonated at neutral or acidic pH. These positively charged species can interact with negatively charged residual silanol groups on silica-based columns, leading to significant peak tailing and poor chromatographic performance.[4]

  • Solubility: The compound is expected to be highly soluble in aqueous and polar organic solvents.[5]

Understanding these properties is the first step in rational method development. A successful method must overcome the dual challenges of achieving adequate chromatographic retention and enabling sensitive detection.[6]

Strategic Approaches to Method Development

Given the analyte's characteristics, two primary strategies are proposed. The choice between them will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.

Strategy A: Pre-Column Derivatization for UV/Fluorescence Detection

This classic approach chemically modifies the analyte to overcome its inherent limitations. A derivatizing agent is used to attach a tag with strong UV-absorbing or fluorescent properties to the primary amine of 1-Amino-3-ethylpiperidin-4-ol.[3]

Rationale:

  • Enhanced Detection: The attached tag allows for highly sensitive detection by UV-Vis or, preferably, a Fluorescence detector (FLD).[7]

  • Improved Retention: The derivatization process often increases the hydrophobicity of the analyte, making it more amenable to separation on standard reversed-phase columns.[7]

  • Broad Accessibility: This method can be implemented on most standard HPLC systems equipped with a UV or fluorescence detector.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS)

HILIC is a powerful alternative to reversed-phase chromatography specifically designed for the retention of highly polar compounds.[8][9]

Rationale:

  • Direct Analysis: This approach analyzes the molecule in its native form, avoiding the time-consuming steps and potential side reactions of derivatization.

  • Superior Retention: HILIC columns use a polar stationary phase, where polar analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[8]

  • High Sensitivity and Selectivity: Coupling HILIC with a mass spectrometer (LC-MS/MS) provides exceptional sensitivity and selectivity, which is ideal for analyzing low concentrations in complex matrices without derivatization.[4][10]

Protocol A: HPLC-FLD Analysis via Pre-column Derivatization with OPA

This protocol uses o-Phthalaldehyde (OPA) as the derivatizing agent. OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative, enabling sensitive detection.[3][11]

Workflow for Derivatization and Analysis

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample 1. Prepare Sample/Standard in Diluent Buffer 2. Add Borate Buffer (pH ~10) Sample->Buffer OPA_reagent 3. Add OPA/Thiol Reagent Buffer->OPA_reagent React 4. Vortex & React (e.g., 2-5 min) OPA_reagent->React Inject 5. Inject into HPLC System React->Inject Column Reversed-Phase C18 Column Inject->Column Separation Gradient Elution (ACN/Buffer) Column->Separation Detection Fluorescence Detection (Ex: ~340 nm, Em: ~455 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for OPA Derivatization and HPLC-FLD Analysis.

Step-by-Step Protocol

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 10.2): Dissolve sodium tetraborate decahydrate in HPLC-grade water to a concentration of 0.1 M and adjust the pH to 10.2 with sodium hydroxide.[11]

  • OPA/Thiol Reagent: Prepare a solution of 5 mM OPA and 225 mM 3-mercaptopropionic acid in the 0.1 M borate buffer. This reagent should be prepared fresh daily and protected from light.[11]

  • Mobile Phase A: Prepare a suitable buffer, such as 20 mM phosphate buffer at pH 7.0. Filter and degas.

  • Mobile Phase B: Acetonitrile (ACN), HPLC grade.

  • Sample Diluent: A mixture of water and methanol (e.g., 50:50 v/v).

2. Standard and Sample Preparation:

  • Prepare a stock solution of 1-Amino-3-ethylpiperidin-4-ol in the sample diluent.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Prepare unknown samples by dissolving them in the diluent to a concentration within the calibration range.

3. Derivatization Procedure:

  • In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the borate buffer.

  • Add 50 µL of the OPA/thiol reagent.

  • Vortex the vial for 30 seconds and allow the reaction to proceed for 2-5 minutes at room temperature.[11]

  • Note: The derivatization can be automated using a modern HPLC autosampler.[11]

4. HPLC-FLD Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

Protocol B: HILIC-MS/MS Analysis

This protocol is designed for the direct, sensitive analysis of 1-Amino-3-ethylpiperidin-4-ol without derivatization, making it ideal for high-throughput screening and analysis in complex biological matrices.

Workflow for HILIC-MS/MS Analysis

cluster_prep Sample Preparation cluster_hplc HILIC-MS/MS Analysis Sample 1. Dissolve Sample/Standard Dilute 2. Dilute in High Organic Solvent (e.g., 90% ACN) Sample->Dilute Filter 3. Filter (if necessary) Dilute->Filter Inject 4. Inject into HILIC System Filter->Inject Column HILIC Column (e.g., Amide, Diol) Inject->Column Separation Gradient Elution (High to Low Organic) Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) in MRM Mode Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for Direct HILIC-MS/MS Analysis.

Step-by-Step Protocol

1. Reagent Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. This high organic content is crucial for good peak shape in HILIC.[12]

2. Standard and Sample Preparation:

  • Prepare a stock solution of 1-Amino-3-ethylpiperidin-4-ol in water or methanol.

  • Create calibration standards and prepare unknown samples by diluting them with the Sample Diluent to ensure compatibility with the initial mobile phase conditions.

3. HILIC-MS/MS Conditions:

ParameterRecommended Setting
Column HILIC Column (e.g., Amide, Z-HILIC, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition To be determined by infusing the analyte. Precursor ion [M+H]⁺ would be ~159.2 m/z. Product ions would result from fragmentation.

Method Validation Summary

Any developed method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. The following parameters should be assessed.

Validation ParameterDescription & Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Peak purity should be confirmed.
Linearity A linear relationship between concentration and detector response. Typically, a minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥0.99.
Accuracy (Recovery) The closeness of test results to the true value. Assessed by spiking a blank matrix with known analyte concentrations. Recovery should typically be within 80-120%.[11]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Relative Standard Deviation (RSD) should be ≤2%.[11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • (2018). Mixed-Mode Chromatography. IntechOpen. [Link]

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1546-1556. [Link]

  • Al-Soud, Y. A., & Ali, I. (2022). Perspective Chapter: Mixed-Mode Chromatography. In High Performance Liquid Chromatography. IntechOpen. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Lemasson, E., et al. (2021). Mixed-Mode Chromatography—A Review. LCGC International, 34(11), 474-484. [Link]

  • Soni, A., et al. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 539-547. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Cheng, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206488. [Link]

  • Bairaktari, K., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5283. [Link]

  • Creek, D. J., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • LCGC International. (2012). Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • Das, S., & Lee, S. H. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. Royal Society of Chemistry. [Link]

  • University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Creek, D. J., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]

  • Nakano, M., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16738–16746. [Link]

  • Letter, W. (2016). Response to "How do we initiate a HPLC Method Development if there is no compendial or Literature available?". ResearchGate. [Link]

  • Agilent Technologies. (2023, April 10). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).
  • PubChem. (n.d.). 1-[3-(Tert-butylamino)propyl]piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Al-Asmari, F., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 13(12), 1184. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2015). Who is familiar with the determination of amines by HPLC coupled with tandem mass spectrometry?. [Link]

  • Chromatography Forum. (2025). Piperidine derivatives - extra peak in pure compounds. [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (2016).
  • ResearchGate. (n.d.). Some physical properties of the prepared compounds 1-3. [Link]

  • AA Blocks. (n.d.). 2137447-42-6 | 3-[ethyl(propyl)amino]piperidin-4-ol. [Link]

  • ChemBK. (2024, April 9). 1-Ethyl-3-piperidinol. [Link]

  • PubChem. (n.d.). 1-(3-Amino-5-bromo-4-pyridinyl)piperidin-3-ol. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-Amino-3-ethylpiperidin-4-ol as a Versatile Precursor in Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. This guide introduces 1-Amino-3-ethylpiperidin-4-ol, a stereochemically rich and functionally dense precursor designed for the rapid generation of diverse chemical libraries. We will explore its synthetic logic, key reactive handles, and provide detailed protocols for its derivatization, enabling researchers to effectively utilize this scaffold in hit-to-lead and lead optimization campaigns.

Scientific Rationale: The Strategic Value of the 1-Amino-3-ethylpiperidin-4-ol Scaffold

The design of 1-Amino-3-ethylpiperidin-4-ol incorporates several strategic features that make it a powerful tool for probing complex structure-activity relationships (SAR).

  • Structural Features:

    • Piperidine Core: Provides a proven, three-dimensional framework that can improve pharmacokinetic properties like solubility and metabolic stability compared to "flat" aromatic structures.[3]

    • N-Amino (Hydrazinyl) Group: A highly reactive and versatile nucleophile, distinct from a simple primary amine. It serves as a primary vector for diversification, allowing for the formation of hydrazones, hydrazides, and other unique linkages.

    • C4-Hydroxyl Group: A crucial hydrogen bond donor and acceptor, which can be pivotal for target engagement. It also serves as a secondary handle for derivatization to modulate polarity and explore adjacent binding pockets.

    • C3-Ethyl Group: This lipophilic group introduces a specific stereochemical bias and can be used to probe hydrophobic interactions within a target's active site.

    • Inherent Chirality: With stereocenters at C3 and C4, the scaffold exists as a set of four stereoisomers. This allows for the investigation of stereospecific interactions with chiral biological targets, a critical aspect of modern drug design.[4]

The strategic placement of these functional groups provides orthogonal chemical handles for a systematic and combinatorial approach to library synthesis.

cluster_scaffold 1-Amino-3-ethylpiperidin-4-ol Scaffold cluster_applications Medicinal Chemistry Applications Scaffold Key Features Piperidine Piperidine Core (3D Scaffold) Scaffold->Piperidine NAmino N-Amino Group (Primary Reactive Handle) Scaffold->NAmino OH C4-Hydroxyl (H-Bonding & 2nd Handle) Scaffold->OH Ethyl C3-Ethyl Group (Lipophilicity & Stereo) Scaffold->Ethyl Chirality C3/C4 Stereocenters (Target Specificity) Scaffold->Chirality PK Improved PK/PD Properties Piperidine->PK Library Diverse Library Synthesis NAmino->Library Vector 1 OH->Library Vector 2 SAR Systematic SAR Exploration Chirality->SAR Library->SAR

Caption: Logical relationships of the scaffold's features.

Proposed Synthesis of the Precursor Scaffold

While not a common commercial building block, 1-Amino-3-ethylpiperidin-4-ol can be synthesized through a logical, multi-step sequence starting from more readily available materials. The following retrosynthesis illustrates a plausible pathway that allows for stereochemical control.

Target 1-Amino-3-ethylpiperidin-4-ol Intermediate1 N-Protected 3-Ethylpiperidin-4-ol Target->Intermediate1 N-Amination Intermediate2 N-Protected 3-Ethylpiperidin-4-one Intermediate1->Intermediate2 Stereoselective Reduction StartingMaterial Commercially Available Piperidone Derivative Intermediate2->StartingMaterial Conjugate Addition or Alkylation Start 1-Amino-3-ethylpiperidin-4-ol (Precursor) Protocol1 Protocol 1: Hydrazone Formation Start->Protocol1 R-CHO (Aldehyde) Protocol2 Protocol 2: Esterification Start->Protocol2 R-COCl (Acyl Chloride) LibraryA Library A: Hydrazone Derivatives Protocol1->LibraryA LibraryB Library B: Ester Derivatives Protocol2->LibraryB LibraryC Library C: Dual-Modified Derivatives Protocol2->LibraryC LibraryA->Protocol2 Sequential Modification Screening Biological Screening (e.g., Kinase Assay) LibraryA->Screening LibraryB->Screening LibraryC->Screening SAR SAR Analysis Screening->SAR

Sources

Application

Application Note: Mass Spectrometry Fragmentation and Analysis of 1-Amino-3-ethylpiperidin-4-ol

Abstract This application note provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 1-Amino-3-ethylpiperidin-4-ol and a comprehensive protocol for its analysis using Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 1-Amino-3-ethylpiperidin-4-ol and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of direct experimental data for this specific compound in the public domain, this guide synthesizes information from the fragmentation of structurally similar molecules and fundamental principles of mass spectrometry. The provided protocol is designed to be a robust starting point for method development, applicable to the analysis of small, polar, nitrogen-containing compounds in various research and drug development settings.

Introduction

1-Amino-3-ethylpiperidin-4-ol is a substituted piperidine derivative. The piperidine ring is a crucial heterocyclic scaffold found in a wide array of pharmaceuticals and biologically active compounds, including analgesics, antipsychotics, and antihistamines.[1] The presence of an amino group, a hydroxyl group, and an ethyl substituent suggests that this molecule is polar and possesses multiple potential sites for ionization and fragmentation. Understanding its behavior in a mass spectrometer is critical for its identification, characterization, and quantification in complex matrices. This note will first explore the theoretical fragmentation pathways and then provide a practical, step-by-step protocol for its analysis.

Predicted Fragmentation Pattern

The fragmentation of 1-Amino-3-ethylpiperidin-4-ol in mass spectrometry is expected to be influenced by its core piperidine structure and its functional groups: the N-amino group, the C4-hydroxyl group, and the C3-ethyl group. Ionization will most likely occur via protonation of the basic nitrogen atoms, particularly the exocyclic amino group or the ring nitrogen, under positive ion electrospray ionization (ESI) conditions. The molecular ion will be an odd number due to the presence of two nitrogen atoms.[2]

The primary fragmentation mechanisms for cyclic amines and amino alcohols are alpha-cleavage and the loss of small neutral molecules.[3][4][5]

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[5][6] Cleavage of the C-C bonds adjacent to the nitrogen atom is expected. For the piperidine ring, this would involve the cleavage of the C2-C3 and C5-C6 bonds. The loss of the ethyl group at C3 via alpha-cleavage is also a highly probable event.

  • Loss of Water (H₂O): The presence of a hydroxyl group makes the neutral loss of water a very common fragmentation pathway for alcohols.[4][7] This would result in a fragment ion with a mass 18 Da lower than the precursor ion.

  • Loss of Ammonia (NH₃) or Aminyl Radical (•NH₂): The N-amino group can be lost as ammonia or an aminyl radical.

  • Ring Opening and Cleavage: Following initial fragmentation, the piperidine ring can open, leading to a cascade of further fragmentation events and the formation of smaller, stable immonium ions. A characteristic peak for cyclic amines is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.[3]

Table 1: Predicted Key Fragment Ions for 1-Amino-3-ethylpiperidin-4-ol (M.W. 144.22)
Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Description
145.23127.22H₂OLoss of the hydroxyl group as water.
145.23116.19C₂H₅Alpha-cleavage resulting in the loss of the ethyl group.
145.2399.16H₂O + C₂H₅Consecutive loss of water and the ethyl group.
145.2386.1C₃H₇NORing fragmentation.
145.2370.1C₄H₉NORing fragmentation.
145.2357.1C₅H₁₀NORing fragmentation leading to a stable immonium ion.
145.2330.0C₅H₁₁N₂OFormation of the characteristic [CH₂=NH₂]⁺ immonium ion.
Visualization of Predicted Fragmentation

fragmentation_pathway M_H [M+H]⁺ m/z 145.23 frag_127 m/z 127.22 M_H->frag_127 - H₂O frag_116 m/z 116.19 M_H->frag_116 - C₂H₅ frag_ring Ring Fragments (m/z 86, 70, 57) M_H->frag_ring Ring Cleavage frag_99 m/z 99.16 frag_127->frag_99 - C₂H₅ frag_116->frag_99 - H₂O frag_30 m/z 30.0 [CH₂=NH₂]⁺ frag_ring->frag_30 Further Fragmentation workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards stock->working injection Inject Sample working->injection matrix Matrix Sample Cleanup (e.g., Protein Precipitation) matrix->injection separation LC Separation (HILIC or Polar RP) injection->separation ionization ESI+ Ionization separation->ionization ms1 MS1: Full Scan (Identify [M+H]⁺) ionization->ms1 ms2 MS2: Product Ion Scan (Fragment [M+H]⁺) ms1->ms2 identification Identify Precursor & Fragment Ions ms2->identification comparison Compare with Predicted Pattern identification->comparison quantification Quantification (if required) identification->quantification

Sources

Method

Application Note &amp; Protocol: Strategic Preparation and Dosing of 1-Amino-3-ethylpiperidin-4-ol for In Vitro Cell Culture Assays

Introduction: The Challenge of Novel Compound Evaluation This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to preparing 1-Amino-3-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Novel Compound Evaluation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to preparing 1-Amino-3-ethylpiperidin-4-ol for cell-based assays. We will move beyond a simple list of steps to explain the underlying scientific principles, ensuring that the described protocols are robust, self-validating, and grounded in established laboratory practices. Our focus will be on establishing a framework for determining cytotoxicity and guiding initial dose-finding studies.

Compound Profile: 1-Amino-3-ethylpiperidin-4-ol

Before any experimental work, a thorough understanding of the test article is paramount.

  • Structure: 1-Amino-3-ethylpiperidin-4-ol is a substituted piperidine derivative. The piperidine ring is a common scaffold in many FDA-approved drugs, valued for its favorable pharmacokinetic properties. The presence of amino and hydroxyl groups suggests potential for hydrogen bonding and influences its solubility profile.

  • Molecular Weight: 144.22 g/mol

  • Predicted Properties: Public databases like PubChem suggest it is a solid with predicted water solubility and a pKa indicating it may be protonated at physiological pH. However, empirical testing is essential.

Core Principle: From Powder to Biologically Relevant Concentrations

The primary goal is to introduce the compound to the cell culture medium in a state that is soluble, stable, and non-disruptive to the cells, aside from its intended pharmacological effect. The workflow diagram below outlines the critical path from receiving the compound to generating analyzable data.

G cluster_prep Part A: Compound Preparation cluster_assay Part B: Assay Execution powder Compound as Powder solubility Solubility Testing (DMSO, PBS, EtOH) powder->solubility stock Prepare High-Conc. Stock Solution (e.g., 10-50 mM) solubility->stock Select best solvent aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot working Prepare Working Solutions (Serial Dilutions) aliquot->working Begin Experiment cells Seed Cells in Microplate dose Dose Cells with Compound & Vehicle Control cells->dose working->dose incubate Incubate (24, 48, 72h) dose->incubate endpoint Perform Endpoint Assay (e.g., MTT, CellTiter-Glo®) incubate->endpoint analyze Data Analysis (IC50 Curve) endpoint->analyze

Caption: Experimental workflow from compound solubilization to data analysis.

Protocol: Stock Solution Preparation & Validation

The creation of a concentrated, stable stock solution is the most critical step. Errors here will propagate throughout all subsequent experiments. Dimethyl sulfoxide (DMSO) is the most common solvent for novel compounds due to its broad solubilizing power and miscibility with aqueous culture media.

Protocol 4.1: Preparation of a 20 mM DMSO Stock Solution

Rationale: A high-concentration stock minimizes the volume of solvent added to the cell culture medium. The final concentration of DMSO in the medium should ideally be below 0.5%, and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity or off-target effects.

Materials:

  • 1-Amino-3-ethylpiperidin-4-ol powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

Procedure:

  • Calculation: Determine the mass of compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • Example for 1 mL of 20 mM stock:

      • Mass (mg) = 0.020 mol/L * 144.22 g/mol * 0.001 L * 1000 mg/g = 2.88 mg

  • Weighing: Tare the balance with a sterile microcentrifuge tube. Carefully weigh 2.88 mg of the compound directly into the tube. Expert Tip: Weighing slightly more (e.g., 3.0 mg) and adjusting the DMSO volume accordingly is often easier and more accurate than trying to hit an exact low mass.

  • Solubilization: Add the calculated volume of DMSO (1.04 mL for 3.0 mg to achieve 20 mM). Vortex vigorously for 2-3 minutes.

  • Visual Inspection: Hold the tube up to a light source. The solution must be completely clear, with no visible particulates. If particulates remain, sonication in a water bath for 5-10 minutes may be required. If the compound still does not dissolve, a lower stock concentration must be prepared.

  • Sterilization (Optional but Recommended): If the stock will be used for long-term cultures, filter it through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE). This is crucial for preventing contamination.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Protocol: Designing and Executing a Dose-Response Cytotoxicity Assay

The first biological experiment for a novel compound is typically a dose-response assay to determine its cytotoxic potential and establish a working concentration range for future mechanistic studies. The MTT assay, which measures metabolic activity, is a common and cost-effective starting point.

Protocol 5.1: 96-Well Plate MTT Cytotoxicity Assay

Rationale: This assay identifies the concentration at which the compound reduces cell viability by 50% (IC50). A broad dose range, typically spanning several orders of magnitude, is used to capture the full dose-response curve.

Procedure:

  • Cell Seeding:

    • Select a cell line relevant to the intended research area (e.g., HeLa for cervical cancer, A549 for lung cancer).

    • Trypsinize and count the cells. Calculate the required volume to seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

    • Incubate for 18-24 hours to allow cells to attach and resume logarithmic growth.

  • Preparation of Working Solutions (Serial Dilution):

    • Decision Logic: The goal is to create a dilution series that, when added to the cells, results in the desired final concentrations. A common approach is to first create an intermediate dilution plate.

    • Thaw one aliquot of the 20 mM stock solution.

    • Perform a serial dilution series in culture medium. For example, to achieve a top final concentration of 100 µM, you would first dilute the 20 mM stock to 200 µM (a 2X working stock).

    • The table below outlines a typical 1:2 serial dilution scheme starting from a 200 µM working solution.

StepActionConcentration (µM)Final Well Conc. (µM)
1 Dilute 20 mM Stock 1:100 in media200 (2X Top Stock)100
2 100 µL of 200 µM + 100 µL media10050
3 100 µL from Step 2 + 100 µL media5025
4 100 µL from Step 3 + 100 µL media2512.5
5 100 µL from Step 4 + 100 µL media12.56.25
6 100 µL from Step 5 + 100 µL media6.253.125
7 100 µL from Step 6 + 100 µL media3.1251.56
8 100 µL from Step 7 + 100 µL media1.560.78
  • Cell Dosing:

    • Carefully remove the old media from the attached cells.

    • Add 100 µL of the appropriate working solution to each well.

    • Critical Controls:

      • Vehicle Control: Add 100 µL of media containing the same final DMSO concentration as the highest compound dose (e.g., 0.5% DMSO). This validates that the solvent itself is not causing toxicity.

      • Untreated Control: Add 100 µL of fresh culture medium. This represents 100% cell viability.

      • Blank Control: Wells with media but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. The incubation time depends on the cell doubling time and the expected mechanism of action.

  • MTT Assay Endpoint:

    • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

G cluster_decision Dose Range Selection Logic start Start: Define Max Feasible Dose (e.g., 100-200 µM) sol_check Is Compound Soluble in Media at 2X Max Dose? start->sol_check range_finding Perform Broad Range-Finding (e.g., 0.1 µM to 100 µM) sol_check->range_finding Yes reduce_conc Reduce Max Dose & Reformulate sol_check->reduce_conc No activity_check Is Activity Observed? range_finding->activity_check ic50_assay Perform Focused IC50 Assay (8-12 points around estimated IC50) activity_check->ic50_assay Yes no_activity Report as Inactive up to Highest Soluble Concentration activity_check->no_activity No end Proceed to Mechanistic Studies ic50_assay->end

Caption: Decision-making flowchart for dose-response assay design.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every experiment should include internal-validating controls:

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) should be run in parallel. This confirms that the assay system (cells, reagents) is responsive and capable of detecting cytotoxicity.

  • Vehicle Control: As mentioned, this control is non-negotiable. It isolates the effect of the compound from the effect of the solvent.

  • Reproducibility: All experiments should be performed with at least three biological replicates (n=3), and the entire experiment should be repeated on a different day to ensure the results are not an anomaly.

By adhering to these principles of careful preparation, systematic dosing, and rigorous use of controls, researchers can generate reliable and meaningful data for novel compounds like 1-Amino-3-ethylpiperidin-4-ol, paving the way for successful downstream drug development.

References

  • PubChem. (n.d.). 1-Amino-3-ethylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Guidelines: Aseptic Technique and Media Preparation. Retrieved March 31, 2026, from [Link]

Application

Application Note: NMR Spectroscopy Characterization of 1-Amino-3-ethylpiperidin-4-ol

Introduction 1-Amino-3-ethylpiperidin-4-ol is a highly functionalized aza-heterocycle that serves as a critical structural motif in the development of novel therapeutics, including GPCR modulators and kinase inhibitors[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-3-ethylpiperidin-4-ol is a highly functionalized aza-heterocycle that serves as a critical structural motif in the development of novel therapeutics, including GPCR modulators and kinase inhibitors[1]. The molecule presents a unique analytical challenge due to its multiple stereocenters (C3 and C4), a basic N-amino group capable of pyramidal inversion, and a densely packed aliphatic region. This application note provides a comprehensive, self-validating NMR spectroscopy protocol designed to unambiguously assign the 1H and 13C resonances of this compound, determine its relative stereochemistry, and overcome common spectral artifacts.

Mechanistic Insights & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a standard operating procedure. The structural elucidation of 1-Amino-3-ethylpiperidin-4-ol relies on the following causal principles:

  • Solvent Selection (The Causality of DMSO-d6): While CDCl3 is the default solvent for many organic compounds, anhydrous DMSO-d6 is strictly required here. The N-NH2 and O-H protons undergo rapid intermolecular exchange in non-polar solvents, often appearing as broad, unquantifiable baseline humps. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate. This allows the hydroxyl and amino protons to be observed as distinct, sharp signals, and often preserves the scalar coupling between the O-H proton and the C4 methine proton (³JH-H)[2].

  • Variable Temperature (VT) NMR: The 1-aminopiperidine system exhibits stereodynamism due to nitrogen inversion and slow rotation around the N-N bond[3]. At ambient temperature (298 K), the equatorial and axial protons at C2 and C6 may appear broadened. If severe broadening is observed, VT-NMR at elevated temperatures (e.g., 343 K) is employed to coalesce these signals into sharp, time-averaged multiplets, proving the anancomeric nature of the ring[3].

  • Pulse Sequence Selection: The aliphatic region (1.0–3.5 ppm) is highly congested. A standard 1D 13C spectrum is insufficient. DEPT-135 is mandatory to differentiate the four secondary carbons (CH2 at C2, C5, C6, and the ethyl chain; phased negative) from the tertiary (CH at C3, C4) and primary (CH3; phased positive) carbons. Furthermore, 2D HSQC is prioritized over HMQC because it provides superior resolution in the F1 (carbon) dimension, which is essential for separating the closely resonating C2 and C6 aza-adjacent carbons.

G A 1. Sample Prep (DMSO-d6, 298K) B 2. 1D NMR (1H, 13C, DEPT) A->B C 3. 2D Correlation (HSQC, HMBC, COSY) B->C D 4. Stereochemistry (NOESY/ROESY) C->D E 5. Data Processing (Multiplet Analysis) D->E

Fig 1: Step-by-step NMR characterization workflow for functionalized piperidines.

Step-by-Step Experimental Protocol

Sample Preparation (Self-Validating System)
  • Drying: Ensure the 1-Amino-3-ethylpiperidin-4-ol sample is dried under high vacuum for at least 4 hours to remove residual moisture, which would otherwise obscure the N-NH2 and O-H signals.

  • Dissolution: Weigh precisely 15–20 mg of the compound. Dissolve in 0.6 mL of ampouled, anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-precision 5 mm NMR tube. Validation step: Visually inspect the tube against a strong light; particulate matter causes magnetic susceptibility gradients that ruin lineshape (shimming).

Acquisition Parameters (600 MHz Spectrometer)
  • 1H NMR: Pulse angle 30° (zg30), relaxation delay (D1) = 2.0 s, 16 scans, spectral width 12 ppm.

  • 13C & DEPT-135 NMR: Pulse angle 30° (zgpg30), D1 = 2.0 s, 512 scans. For DEPT-135, ensure the 180° pulse is perfectly calibrated to avoid signal leakage between CH/CH3 and CH2 phases.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive (hsqcedetgpsisp2.2), 256 increments in F1, 16 scans per increment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time ( τm​ ) set to 300–500 ms. This is the critical step for determining the cis/trans relationship between the 3-ethyl group and the 4-hydroxyl group.

Data Presentation & Interpretation

The following tables summarize the expected quantitative chemical shift data based on the electronic environment of the 1-aminopiperidine core[4] and the inductive effects of the 3-ethyl and 4-hydroxyl substitutions[1].

Table 1: 1H NMR Assignments (600 MHz, DMSO-d6, 298 K)
PositionProton TypeChemical Shift ( δ , ppm)Multiplicity & Coupling (J in Hz)Mechanistic Rationale
O-H Hydroxyl4.55d, J = 4.5Sharp doublet due to slow exchange and ³J coupling to H-4.
C4-H Methine (CH)3.40mDeshielded by the electronegative oxygen atom.
N-NH2 Amino2.95br sBroadened by quadrupolar relaxation of 14 N and intermediate exchange[4].
C2-H Methylene (CH2)2.50 – 2.85m (2H)Diastereotopic protons deshielded by the adjacent N-amino group.
C6-H Methylene (CH2)2.40 – 2.75m (2H)Diastereotopic; slightly more shielded than C2 due to distance from the C3-ethyl group.
C5-H Methylene (CH2)1.50 – 1.85m (2H)Standard piperidine backbone resonances.
C3-H Methine (CH)1.35mComplex multiplet due to coupling with C2, C4, and the ethyl chain.
Et-CH2 Methylene (CH2)1.15dq, J = 7.5, 7.0Split by the adjacent CH3 and the C3 methine proton.
Et-CH3 Methyl (CH3)0.88t, J = 7.5Classic terminal methyl triplet.
Table 2: 13C NMR Assignments (150 MHz, DMSO-d6, 298 K)
PositionCarbon TypeChemical Shift ( δ , ppm)DEPT-135 PhaseMechanistic Rationale
C4 CH68.5Positive (+)Strongly deshielded by the directly attached hydroxyl group.
C2 CH260.2Negative (-)Deshielded by the N-amino group; shifted downfield relative to C6 due to the β -effect of the C3-ethyl group.
C6 CH254.8Negative (-)Deshielded by the N-amino group[4].
C3 CH42.4Positive (+)Branching point for the ethyl group.
C5 CH234.1Negative (-)Aliphatic backbone, unaffected by strong inductive forces.
Et-CH2 CH224.5Negative (-)Standard ethyl methylene shift.
Et-CH3 CH312.0Positive (+)Highly shielded terminal methyl group.

Stereochemical Validation via NOESY

To establish the relative stereochemistry, analyze the NOESY spectrum for through-space interactions (< 5 Å).

  • If the 3-ethyl group and 4-hydroxyl group are cis (e.g., equatorial-axial), a strong NOE cross-peak will be observed between the ethyl-CH2 protons ( δ 1.15) and the C4-H proton ( δ 3.40).

  • If they are trans (e.g., equatorial-equatorial), the C3-H and C4-H will both be axial, exhibiting a large ³JH-H coupling constant (~9–11 Hz) in the 1H spectrum, and strong axial-axial NOE correlations will be visible between C3-H, C5-H(ax), and C4-H.

References

  • Title: 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem Source: nih.gov URL: [Link]

  • Title: Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes Source: acs.org URL: [Link]

  • Title: 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS Source: ubbcluj.ro URL: [Link]

  • Source: google.

Sources

Method

Best solvents for dissolving 1-Amino-3-ethylpiperidin-4-ol for in vitro studies

Application Note & Protocol Title: A Systematic Approach to Solvent Selection and Stock Solution Preparation for 1-Amino-3-ethylpiperidin-4-ol in In Vitro Assays Audience: Researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Systematic Approach to Solvent Selection and Stock Solution Preparation for 1-Amino-3-ethylpiperidin-4-ol in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The integrity and reproducibility of in vitro experimental data are critically dependent on the proper handling and solubilization of test compounds. This guide provides a comprehensive framework for selecting the optimal solvent and preparing stable, high-concentration stock solutions of 1-Amino-3-ethylpiperidin-4-ol for use in a variety of in vitro studies. We present a tiered strategy for solvent testing, from aqueous buffers to organic solvents like dimethyl sulfoxide (DMSO), emphasizing the importance of understanding the compound's physicochemical properties. Detailed protocols for solubility assessment and stock solution preparation are provided to ensure compound stability and minimize solvent-induced artifacts in cell-based and biochemical assays.

Introduction: The Critical Role of Solvent Selection

1-Amino-3-ethylpiperidin-4-ol is a heterocyclic amine containing both polar functional groups (hydroxyl, amino) and non-polar moieties (ethyl group, piperidine ring). This amphipathic nature presents a challenge for solubilization. The choice of solvent is one of the most crucial pre-analytical variables, as it can profoundly influence experimental outcomes.[1][2] An inappropriate solvent or an excessive final concentration can lead to:

  • Compound Precipitation: Poor solubility can cause the compound to fall out of solution in the assay medium, leading to inaccurate and underestimated potency.

  • Cellular Toxicity: Many organic solvents can be toxic to cells, even at low concentrations, confounding the interpretation of a compound's specific bioactivity.[3][4]

  • Assay Interference: Solvents can directly interact with assay components (e.g., enzymes, detection reagents) or alter cellular physiology, creating artifacts.[5][6]

Therefore, a systematic approach to solvent selection is not merely a preliminary step but a cornerstone of robust assay development.[7] This guide explains the causality behind experimental choices, providing a self-validating system for researchers.

Physicochemical Profile of 1-Amino-3-ethylpiperidin-4-ol

Understanding the inherent properties of a molecule is the first step in developing a solubilization strategy. Since experimental data for this specific molecule is not widely published, we can predict its characteristics based on its structure and related analogs.[8][9][10][11]

Structure:

Structure of 1-Amino-3-ethylpiperidin-4-ol

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Weight ~158.25 g/mol Essential for calculating molar concentrations for stock solutions.
pKa (Basic) ~9.0 - 10.5The N-amino group is basic.[12][13] At pH values significantly below the pKa, the molecule will be protonated and positively charged, drastically increasing its solubility in aqueous solutions.
XLogP3 ~0.5 - 1.5This value suggests moderate lipophilicity. The compound is not excessively greasy but may still have limited solubility in neutral aqueous buffers.
Hydrogen Bonding 3 Donors, 3 AcceptorsThe hydroxyl and amino groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.[11]

A Tiered Workflow for Solvent Selection

A hierarchical approach ensures that the most biocompatible solvents are tested first, minimizing the risk of introducing confounding variables into your experiments.

Solvent_Selection_Workflow start Start: Compound Powder tier1 Tier 1: Aqueous Buffers (e.g., Sterile H₂O, PBS, pH 4-5 Buffer) start->tier1 soluble_yes Soluble at Required Concentration? tier1->soluble_yes tier2 Tier 2: Water-Miscible Organic Solvents (e.g., DMSO, Ethanol) soluble_no2 Soluble at Required Concentration? tier2->soluble_no2 tier3 Tier 3: Alternative Systems (Use with Caution, e.g., PEG, Cyclodextrin) soluble_no Soluble at Required Concentration? soluble_yes->soluble_no No protocol Proceed to Stock Preparation Protocol soluble_yes->protocol soluble_no->tier2 soluble_no2->tier3 No soluble_no2->protocol Yes

Caption: Tiered decision workflow for solvent selection.

Tier 1: Aqueous Solvents (Highest Biocompatibility) Due to the basic N-amino group, the solubility of 1-Amino-3-ethylpiperidin-4-ol is expected to be highly pH-dependent.

  • Sterile, Deionized Water: Test first. Limited solubility is expected at neutral pH.

  • Phosphate-Buffered Saline (PBS, pH 7.4): The physiological standard. Again, solubility may be limited.

  • Acidic Buffers (e.g., 50 mM Citrate Buffer, pH 4.0-5.0): Protonation of the amino group at acidic pH should significantly enhance aqueous solubility. This is a highly recommended starting point if neutral buffers fail.

Tier 2: Water-Miscible Organic Solvents (High Dissolving Power) If aqueous solubility is insufficient for a high-concentration stock, these are the next choices.

  • Dimethyl Sulfoxide (DMSO): The most common and powerful solvent for screening libraries.[14][15] It is miscible with water and culture media.[16]

  • Ethanol (EtOH): A less toxic alternative to DMSO for some cell types.[17]

Crucial Consideration: The final concentration of any organic solvent in the assay well must be kept to a minimum to avoid toxicity.[3][6]

SolventRecommended Max. Stock Conc.Recommended Max. Final Assay Conc.Key Considerations
DMSO 10-100 mM< 0.5%, ideally ≤ 0.1% [18][19]Can be cytotoxic above 0.5%-1%.[6][16] Always include a vehicle control with the same final DMSO concentration.[20][21]
Ethanol 10-100 mM< 1%, ideally ≤ 0.5% Generally less toxic than DMSO but can still affect cellular processes.[5][17] Volatility can be an issue.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol allows for the rapid determination of solubility in various solvents using a minimal amount of compound.

Solubility_Test_Workflow weigh 1. Weigh Compound (e.g., 1-2 mg) add_solvent 2. Add Solvent Incrementally (e.g., 10-20 µL portions) weigh->add_solvent mix 3. Mix Vigorously (Vortex / Sonicate) add_solvent->mix observe 4. Visual Inspection (Check for particulates) mix->observe observe->add_solvent Particulates Remain calc 5. Calculate Solubility (mg/mL or Molarity) observe->calc Fully Dissolved

Caption: Experimental workflow for solubility testing.

Materials:

  • 1-Amino-3-ethylpiperidin-4-ol powder

  • Calibrated analytical balance

  • Low-volume microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettors and sterile tips

  • Candidate solvents (Tier 1 and Tier 2)

  • Vortex mixer and bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh 1-2 mg of the compound into a pre-weighed microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the test solvent (e.g., 20 µL) to the tube.

  • Mixing: Vortex the tube vigorously for 30-60 seconds. If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[22]

  • Visual Inspection: Carefully inspect the solution against a dark background. Look for any undissolved particles or cloudiness.

  • Iterate: If the compound is not fully dissolved, add another small increment of solvent and repeat steps 3 and 4. Keep a precise record of the total volume of solvent added.

  • Determine Solubility: Once the compound is fully dissolved, calculate the approximate solubility (in mg/mL or Molarity). Stop when you have reached a concentration suitable for a high-concentration stock (e.g., >10 mM).

Protocol 2: Preparation and Storage of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a master stock solution, which is critical for dose-response studies.[14][15][23]

Materials:

  • 1-Amino-3-ethylpiperidin-4-ol (e.g., 1.58 mg)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials[22]

  • Calibrated pipettors

  • 0.22 µm syringe filter (optional, for sterility)

Procedure:

  • Calculation:

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example for 1 mL of 10 mM stock:

      • Mass needed = 0.010 mol/L * 0.001 L * 158.25 g/mol = 0.00158 g = 1.58 mg

  • Weighing: Carefully weigh out the calculated mass of the compound into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is heat-stable.[22]

  • Aliquoting & Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[19]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store aliquots at -20°C or -80°C, protected from light.[19]

Best Practices for Use in In Vitro Assays

  • Vehicle Control is Mandatory: Every experiment must include a "vehicle control" group.[20] This group is treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound. This allows you to subtract any effects of the solvent itself from the observed effects of your compound.[21]

  • Maintain Constant Solvent Concentration: When performing serial dilutions to create a dose-response curve, ensure that the final concentration of the solvent remains constant across all wells, including the "no compound" control.[5][6]

  • Serial Dilution Strategy: Perform serial dilutions in an intermediate plate or in tubes before adding to the final assay plate. Avoid making large dilution steps directly in the assay plate, as this can lead to precipitation and inaccurate concentrations.

  • Final Dilution: When adding the compound stock to the aqueous assay medium, mix thoroughly immediately to prevent the compound from precipitating out of the highly concentrated solvent droplet.[22]

Assay_Dilution_Scheme stock 10 mM Stock in 100% DMSO working 100 µM Working Solution in Assay Medium (Final DMSO: 1%) stock->working 1:100 Dilution (Intermediate) final 1 µM Final Concentration in Assay Plate (Final DMSO: 0.01%) working->final 1:100 Dilution (Final) vehicle Vehicle Control (Final DMSO: 0.01%)

Caption: Example dilution scheme highlighting vehicle control.

Conclusion

A methodical and informed approach to solvent selection is indispensable for generating high-quality, reliable in vitro data. For 1-Amino-3-ethylpiperidin-4-ol, its basic nature strongly suggests that pH-adjusted aqueous buffers should be explored first. If higher concentrations are required, DMSO remains the solvent of choice, provided its final assay concentration is meticulously controlled and validated with a proper vehicle control. By following the structured workflows and protocols outlined in this guide, researchers can confidently prepare solutions that preserve compound integrity and ensure the scientific validity of their experimental results.

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781.
  • Henriksen-Lacey, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885.
  • Henriksen-Lacey, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemical Profile of 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]

  • Unair. (n.d.). Practice Procedures for Making Stock Solution. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Bawab, A. Q., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Llinàs, A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC. [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. [Link]

  • Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

  • Meng, Y., & Balogh, M. (2008). pKa Prediction of Monoprotic Small Molecules the SMARTS Way. Journal of Chemical Information and Modeling, 48(11), 2206-2213. [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. [https://www.researchgate.net/post/How_do_you_exactly_calculate_the_effect_of_a_vehicle_control_in_a_MTT_drug_cytotoxicity_assay]([Link]_ cytotoxicity_assay)

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Ivanova, L., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • SpringerLink. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • PubChem. (n.d.). N-Nitrosopiperidine. [Link]

  • ACS Publications. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. [Link]

  • LCGC International. (2025). Solvent Selection from the Green Perspective. [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-Amino-3-ethylpiperidin-4-ol

Introduction & Physicochemical Rationale 1-Amino-3-ethylpiperidin-4-ol (1-A3EP4O) is a highly polar, basic N-amino piperidine scaffold increasingly utilized in medicinal chemistry as a versatile building block and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

1-Amino-3-ethylpiperidin-4-ol (1-A3EP4O) is a highly polar, basic N-amino piperidine scaffold increasingly utilized in medicinal chemistry as a versatile building block and pharmacophore. While its structural features make it highly valuable for target binding, they present distinct challenges for in vivo pharmacokinetic (PK) studies:

  • N-Amino (Hydrazine) Reactivity: The 1-amino group functions as a substituted hydrazine. It is chemically reactive, highly susceptible to condensation with carbonyls, and prone to ex vivo oxidation.

  • Hydrophilicity & High Clearance: The combination of a basic piperidine nitrogen, an N-amino group, and a 4-hydroxyl group results in a low partition coefficient (LogP). This polarity typically drives rapid renal clearance and necessitates highly optimized formulation strategies to achieve meaningful systemic exposure[1].

This protocol establishes a self-validating, causality-driven workflow for the formulation, administration, and bioanalysis of 1-A3EP4O in rodent models.

Formulation Strategy & Vehicle Selection

The Causality of Vehicle Selection: Standard preclinical vehicles like 5% Dextrose in Water (D5W) must be strictly avoided. Dextrose is a reducing sugar that will rapidly react with the primary N-amino group of 1-A3EP4O to form a hydrazone degradant before the dose is even administered.

Instead, an isotonic saline (0.9% NaCl) vehicle supplemented with a non-ionic surfactant is required. A vehicle of 0.2% Tween 80 in 0.9% saline is highly effective for piperidine-based scaffolds, ensuring complete dissolution while maintaining the chemical stability of the N-N bond[2]. Proper dosage calculations must be verified prior to formulation to ensure target concentrations are met accurately across varying animal body weights[3].

Table 1: Formulation Matrix for 1-A3EP4O
RouteRecommended VehicleMax Volume (Mice)Mechanistic Rationale
IV 0.9% Saline5 mL/kgPrevents hemolysis; avoids hydrazone formation.
PO 0.2% Tween 80 in 0.9% Saline5 mL/kgEnhances GI wetting; strictly limits gastric distension stress[4].
IP 0.9% Saline + 0.5% Methylcellulose10 mL/kgProvides a mild depot effect for sustained absorption; chemically inert.

In Vivo Dosing Protocols (Mice/Rats)

Self-Validating QC Step: Always retain a 50 µL aliquot of the final dosing formulation at room temperature. Analyze this aliquot via LC-MS/MS at T=0 and T=24h to validate that no degradation or precipitation occurred during the experimental window.

Step-by-Step Methodology
  • Animal Preparation: Fast animals for 8–12 hours prior to oral (PO) dosing, providing water ad libitum.

    • Causality: Fasting standardizes gastric pH and emptying time. Food in the stomach unpredictably adsorbs hydrophilic compounds like 1-A3EP4O, causing erratic Tmax​ and Cmax​ values[4].

  • Dose Calculation: Calculate the required dose based on the free-base weight of 1-A3EP4O. If utilizing a hydrochloride salt, apply the appropriate molecular weight correction factor to ensure accurate active moiety dosing[3].

  • Intravenous (IV) Administration:

    • Warm the rodent tail using a heat lamp (max 40°C) for 2-3 minutes to induce vasodilation.

    • Inject the saline formulation via the lateral tail vein at a steady, slow rate of 1 mL/min.

    • Causality: Rapid bolus injection of highly basic amines can cause transient hypotension or respiratory depression due to off-target histamine release.

  • Oral (PO) Administration:

    • Administer the formulation via a stainless-steel oral gavage needle.

    • Restrict the dosing volume to a maximum of 5 mL/kg.

    • Causality: Exceeding this volume causes severe gastric distension, triggering a physiological stress response that artificially delays gastric emptying and alters absorption kinetics[4].

Pharmacokinetic Sampling & Bioanalytical Stabilization

The N-amino group is prone to rapid ex vivo degradation (dimerization or oxidation) in alkaline or neutral plasma environments. Standard plasma collection will result in artificially low PK readouts if not immediately stabilized.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein (mice) or jugular vein catheter (rats) at designated timepoints (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Anticoagulant: Use K2​ EDTA tubes. Avoid heparin, as the highly sulfated polymer can ion-pair with basic piperidines, causing severe matrix effects and signal suppression during mass spectrometry.

  • Immediate Stabilization (Critical Step): Centrifuge blood at 4,000 x g for 5 mins at 4°C. Immediately transfer 10 µL of plasma into a 96-well plate containing 30 µL of 0.1% Formic Acid in Acetonitrile .

    • Causality: The acidic crash solvent instantly denatures plasma enzymes and protonates the N-amino group, locking the hydrazine moiety into a stable, oxidation-resistant state for LC-MS/MS analysis.

Table 2: Expected Pharmacokinetic Parameters
ParameterExpected ProfileInterpretation
Clearance (CL) High (>60 mL/min/kg)Driven by high hydrophilicity and rapid renal filtration[1].
Volume of Distribution ( Vss​ ) Moderate (1-3 L/kg)Basic amines distribute well into tissues, but high polarity limits deep compartment penetration[1].
Bioavailability (F%) 20 - 45%Limited by first-pass Phase II metabolism (O-glucuronidation at the 4-OH position).

Mechanistic Workflow Diagram

The following diagram illustrates the in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) workflow and the primary metabolic liabilities of the 1-A3EP4O scaffold.

G Dosing In Vivo Dosing (IV / PO / IP) Absorption GI Tract Absorption (PO Route) Dosing->Absorption PO Systemic Systemic Circulation (Plasma PK) Dosing->Systemic IV Liver Hepatic Metabolism (Phase I/II) Absorption->Liver Portal Vein Liver->Systemic Bioavailable Fraction Metabolite1 N-Acetylation (1-Amino Group) Liver->Metabolite1 NAT Enzymes Metabolite2 O-Glucuronidation (4-Hydroxyl Group) Liver->Metabolite2 UGT Enzymes Excretion Renal Excretion (High Clearance) Systemic->Excretion Hydrophilic Scaffold

Fig 1: ADME workflow and metabolic pathways for 1-A3EP4O.

References

  • Kuglstatter, A., et al. (2022). "Design, Synthesis, and Biological Characterization of Inhaled p38α/β MAPK Inhibitors for the Treatment of Lung Inflammatory Diseases." Journal of Medicinal Chemistry.

  • Wallach, J., et al. (2022). "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Chemical Neuroscience.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613.

  • Erhirhie, E. O., et al. (2014). "Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies." Journal of Natural Sciences Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-3-ethylpiperidin-4-ol

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting the synthesis of 1-Amino-3-ethylpiperidin-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting the synthesis of 1-Amino-3-ethylpiperidin-4-ol .

The synthesis of this specific functionalized hydrazine derivative involves two critical bottlenecks: the diastereoselective construction of the 3-ethyl-4-hydroxypiperidine core, and the regioselective electrophilic amination of the piperidine nitrogen. Below, we break down the causality behind common experimental failures and provide self-validating protocols to maximize your overall yield.

Synthetic Workflow Overview

SynthesisWorkflow SM 3-Ethylpiperidin-4-one (Starting Material) RED Diastereoselective Reduction SM->RED INT 3-Ethylpiperidin-4-ol (Core Intermediate) AMIN Electrophilic N-Amination INT->AMIN TARGET 1-Amino-3-ethylpiperidin-4-ol (Final Product) RED->INT AMIN->TARGET

Figure 1: Two-stage synthetic workflow for 1-Amino-3-ethylpiperidin-4-ol.

Section 1: Core Ring Reduction (Diastereoselectivity)

Q: When reducing 3-ethylpiperidin-4-one to 3-ethylpiperidin-4-ol, my NMR shows a 1:1 mixture of cis and trans isomers. How can I selectively improve the yield of a single diastereomer?

A: The lack of selectivity is caused by the use of small, unhindered hydride donors (like NaBH4​ in methanol), which attack the C4 carbonyl from both the axial and equatorial faces with nearly equal probability.

To force diastereoselectivity, you must exploit the steric bulk of the adjacent ethyl group at the C3 position.

  • To favor the axial alcohol (equatorial hydride attack): Switch your reducing agent to a sterically demanding bulky hydride, such as L-Selectride (lithium tri-sec-butylborohydride). Run the reaction at -78 °C in anhydrous THF. The bulky sec-butyl groups will clash with the axial protons of the piperidine ring, forcing the hydride to attack from the less hindered equatorial trajectory.

  • To favor the equatorial alcohol (axial hydride attack): Use a dissolving metal reduction (e.g., Sodium in ethanol) which operates under thermodynamic control, yielding the more stable equatorial alcohol.

Section 2: N-Amination Troubleshooting

Q: I am using Hydroxylamine-O-sulfonic acid (HOSA) to aminate 3-ethylpiperidin-4-ol, but my yields are consistently below 40%. What is causing this degradation?

A: Low yields in HOSA-mediated N-aminations are almost exclusively caused by stoichiometric imbalances and poor pH control[1]. HOSA is an electrophilic aminating agent, and the piperidine nitrogen is the nucleophile. If you are using a 1:1 stoichiometric ratio, you will fail.

Here is the mechanistic causality:

  • Stoichiometry: The reaction requires a cumulative molar ratio of Piperidine to HOSA of at least 2:1 (ideally 3:1)[2]. The excess amine acts as a critical buffer and suppresses the formation of degradation byproducts. During the synthesis, 3 moles of the piperidine derivative are consumed to yield one mole of the N-amino product and one mole of piperidinium sulfate salt[1].

  • pH Control: HOSA degrades rapidly into inactive sulfates if the pH drops. The reaction must be kept strictly alkaline (pH 11.0–12.0)[1]. If the pH drops below 10, the unreacted 3-ethylpiperidin-4-ol becomes protonated, destroying its nucleophilicity.

Q: I am using the classical nitrosation-reduction route (NaNO₂/HCl followed by reduction). Why am I seeing incomplete reduction and poor yields of the 1-amino product?

A: The intermediate formed in this route is an N-nitrosamine (N-nitroso-3-ethylpiperidin-4-ol)[3]. N-nitrosamines are notoriously stable and highly resistant to mild reduction[4]. Furthermore, N-nitrosopiperidine derivatives are potent carcinogens and pose severe EHS (Environment, Health, and Safety) risks[5].

If you must use this route, mild reducing agents like NaBH4​ will not work. You must use harsh reductive conditions, such as LiAlH4​ in refluxing THF or Zinc dust in glacial acetic acid[3]. However, we strongly recommend abandoning this route in favor of the HOSA electrophilic amination or the Urea/Chlorine Hoffman rearrangement method[5] to improve both yield and safety.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the performance metrics of the three primary N-amination methodologies for piperidine derivatives:

Amination MethodKey ReagentsTypical YieldReaction TimeSafety & EHS Profile
Electrophilic Amination HOSA, NaOH , H2​O 85 - 92%2 - 4 hoursFavorable ; avoids toxic intermediates[5].
Urea / Hoffman Rearrangement Urea, Cl2​ gas, NaOH 70 - 80%6 - 10 hoursModerate ; requires handling of toxic Cl2​ gas[5].
Nitrosation / Reduction NaNO2​ , HCl , then LiAlH4​ 50 - 65%12 - 18 hoursPoor ; generates highly carcinogenic N-nitrosamines[4][5].
Standard Operating Procedure: HOSA-Mediated N-Amination

This self-validating protocol ensures high-yield conversion of 3-ethylpiperidin-4-ol to 1-Amino-3-ethylpiperidin-4-ol by strictly controlling reaction kinetics and pH[1][2].

Materials Required:

  • 3-ethylpiperidin-4-ol (Free base)

  • Hydroxylamine-O-sulfonic acid (HOSA) (Freshly titrated)

  • 32 wt% Aqueous NaOH

  • Deionized water & Ethyl Acetate

Step-by-Step Methodology:

  • Preparation of the Amine Base: Dissolve 3-ethylpiperidin-4-ol (3.0 eq, 300 mmol) in an aqueous NaOH solution (10% w/v). Cool the mixture to 5–10 °C using an ice-water bath. Note: The 3:1 excess is non-negotiable; it prevents over-oxidation and buffers the system[1][2].

  • HOSA Preparation: Freshly dissolve HOSA (1.0 eq, 100 mmol) in cold deionized water. Do not use old HOSA stock solutions, as they hydrolyze rapidly.

  • Controlled Addition: Add the aqueous HOSA solution dropwise to the amine mixture over a period of 2 hours.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 20 °C during addition. Rapid addition causes exothermic degradation of HOSA[2].

  • pH Maintenance (Critical): Concurrently add 32 wt% NaOH dropwise via an addition funnel to maintain the reaction pH between 11.0 and 12.0.

    • Self-Validation Check: Use a calibrated pH probe. If the pH drops below 10.5, halt HOSA addition immediately until the pH is restored with NaOH .

  • Thermal Maturation: Once the addition is complete, remove the ice bath and warm the reaction mixture to 55–60 °C for 2 hours to drive the reaction to completion[2].

  • Isolation & Recovery: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 100 mL). The excess unreacted 3-ethylpiperidin-4-ol can be recovered from the aqueous phase via salting out (using Na2​SO4​ ) and fractional distillation[1], while the target 1-Amino-3-ethylpiperidin-4-ol is isolated from the concentrated organic phase.

References
  • Labarthe, E., Bougrine, A., Pasquet, V., & Delalu, H. (2013). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Scientific Research Publishing (SCIRP).
  • Synthesis of 1-aminopiperidine (Patent WO2006115456A1). Google Patents.
  • Process for preparing N-amino piperidine hydrochloride (Patent CN100345828C). Google Patents.
  • Preparation method of N-aminopiperidine hydrochloride (Patent CN104356096A). Google Patents.
  • N-Nitrosation of Amines by NO2 and NO: A Theoretical Study. ACS Publications.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-Amino-3-ethylpiperidin-4-ol

Welcome to the Technical Support Center for the crystallization and purification of 1-Amino-3-ethylpiperidin-4-ol . As a complex piperidine intermediate with multiple hydrogen-bonding functional groups (amine, hydroxyl),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-Amino-3-ethylpiperidin-4-ol . As a complex piperidine intermediate with multiple hydrogen-bonding functional groups (amine, hydroxyl), this molecule is highly susceptible to trapping structurally related impurities during crystallization.

This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and eliminate impurity retention mechanisms using field-proven, self-validating workflows.

Diagnostic Workflow: Identifying the Root Cause

Before altering your crystallization parameters, you must identify how the impurity is entering your product. The workflow below outlines a self-validating diagnostic process to pinpoint the exact mechanism of impurity incorporation [1].

ImpurityWorkflow Start Analyze Crystallized 1-Amino-3-ethylpiperidin-4-ol Q1 Is impurity concentration > 0.1 mol%? Start->Q1 Pass Acceptable Purity Proceed to Downstream Q1->Pass No WashTest Perform Reslurry/Wash Test Q1->WashTest Yes Q2 Did purity increase significantly (>50%)? WashTest->Q2 Surface Mechanism: Surface Deposition Action: Optimize Wash/Filtration Q2->Surface Yes Microscopy Perform Microscopy / Particle Size Analysis Q2->Microscopy No Q3 Are crystals heavily agglomerated? Microscopy->Q3 Agglom Mechanism: Mother Liquor Entrapment Action: Adjust Stirring/Supersaturation Q3->Agglom Yes SlipTest Perform SLIP Test (Solubility-Limited Impurity Purge) Q3->SlipTest No Q4 Did impurity precipitate independently? SlipTest->Q4 Indep Mechanism: Independent Precipitation Action: Change Solvent System Q4->Indep Yes SolidSol Mechanism: Solid Solution Action: Alter Polymorph or Derivatize Q4->SolidSol No

Diagnostic workflow for identifying impurity incorporation mechanisms.

Troubleshooting Guides & FAQs

Q1: Why are structurally related impurities (e.g., regioisomers) still present in my 1-Amino-3-ethylpiperidin-4-ol crystals even after multiple recrystallizations? Answer: This is likely due to the formation of a Solid Solution .

  • Causality: Because regioisomers of 1-Amino-3-ethylpiperidin-4-ol share a similar molecular volume and shape, they can substitute the target molecule within the crystal lattice without incurring a severe thermodynamic penalty [1]. Recrystallization relies on the impurity remaining dissolved in the mother liquor; however, if the impurity is thermodynamically miscible in the solid state, it will co-crystallize regardless of the solvent used.

  • Mitigation: Standard recrystallization will fail. You must alter the crystal lattice itself. This can be achieved by forming a salt (e.g., hydrochloride or tartrate salt of the piperidine nitrogen) or by screening for a different polymorph that does not accommodate the impurity [2].

Q2: My lab-scale crystallization yielded 99.5% purity, but upon scale-up to the pilot plant, purity dropped to 97%. What caused this? Answer: This discrepancy is a classic hallmark of Mother Liquor Entrapment via Agglomeration .

  • Causality: At scale, mixing is often less efficient, leading to localized zones of high supersaturation. This triggers rapid secondary nucleation, causing fine crystals to fuse and agglomerate. As they agglomerate, they trap pockets of impurity-rich mother liquor in the interstitial voids. During drying, the solvent evaporates, precipitating the impurities directly into the product [1].

  • Mitigation: Reduce the supersaturation generation rate (e.g., slower cooling or slower anti-solvent addition). Implement temperature cycling (heating and cooling cycles) to promote Ostwald ripening, which dissolves fines and yields larger, well-faceted, unagglomerated crystals.

Q3: How can I differentiate between surface-bound impurities and lattice-incorporated impurities? Answer: You can differentiate them using a self-validating Reslurry and Wash Test (see Protocol 2).

  • Causality: Surface deposition occurs when impurities adsorb onto the crystal faces due to high surface affinity or inadequate washing of the filter cake [3]. If the impurity is strictly on the surface, reslurrying the crystals in a clean, saturated solution of the API will desorb the impurities into the liquid phase.

  • Mitigation: If purity increases by >50% after reslurrying, the mechanism is surface deposition. Optimize your filtration by adding a displacement wash (e.g., a cold solvent wash) to sweep the mother liquor before it dries [3].

Q4: The impurity seems to be crystallizing out independently of my API. How do I prevent this? Answer: This is known as Independent Precipitation (or the SLIP 1 / SLIP 2 mechanism).

  • Causality: This occurs when the impurity is completely immiscible in the API's solid state but exceeds its own solubility limit in the chosen solvent system [2]. Two separate crystallization events occur simultaneously, resulting in a physical mixture of API and impurity crystals [4].

  • Mitigation: Perform a solvent screen to find a system where the impurity's solubility is significantly higher than its concentration in the feed. If the impurity remains undersaturated throughout the cooling/anti-solvent profile, it will not precipitate.

Quantitative Data: Prevalence of Impurity Mechanisms

Understanding the statistical likelihood of each mechanism can guide your initial troubleshooting efforts. Recent comprehensive studies on pharmaceutical crystallizations reveal the following distribution of impurity retention mechanisms [5]:

MechanismPrevalence (%)Diagnostic IndicatorPrimary Mitigation Strategy
Solid Solution (Single Phase) 73%Fails SLIP test (constant impurity ratio)Salt formation, polymorph change, derivatization.
Solid Solution (Two Phases) 6%Fails SLIP test (biphasic solid state)Salt formation, polymorph change.
Independent Precipitation 21%Passes SLIP test (volume-dependent ratio)Solvent system change, adjusting final temperature.
Surface Deposition / Agglomeration N/A*Purity improves >50% upon reslurryingOptimize wash, reduce supersaturation, Ostwald ripening.

*Prevalence varies highly by process scale and hydrodynamics rather than thermodynamics.

Experimental Protocols

Protocol 1: Solubility-Limited Impurity Purge (SLIP) Test

Purpose: A self-validating experiment to definitively distinguish between a solid solution and independent precipitation [5].

  • Preparation: Prepare three saturated solutions of 1-Amino-3-ethylpiperidin-4-ol in the target solvent at varying volumes (e.g., 10 mL, 20 mL, and 30 mL).

  • Spiking: Spike each solution with the exact same mass of the problematic impurity.

  • Crystallization: Induce crystallization under identical kinetic conditions (e.g., linear cooling to 5°C at 0.5°C/min) for all three vessels.

  • Isolation: Filter and dry the crystals from each vessel under identical vacuum conditions.

  • Analysis: Quantify the impurity mole fraction in the solid phase via HPLC.

  • Interpretation:

    • Solid Solution: If the impurity mole fraction in the solid is identical across all three volumes, the system self-validates as a solid solution. The impurity is partitioning into the lattice based on thermodynamics, independent of solvent volume.

    • Independent Precipitation: If the impurity fraction decreases proportionally as solvent volume increases, it is independent precipitation (the larger solvent volume keeps more of the impurity dissolved below its saturation point).

Protocol 2: Reslurrying and Wash Optimization

Purpose: To remove surface-bound impurities and break weak agglomerates without sacrificing overall yield [3].

  • Saturation: Prepare a saturated solution of pure 1-Amino-3-ethylpiperidin-4-ol in the wash solvent at the target wash temperature (e.g., 20°C). Note: Using a saturated solution prevents the dissolution and yield loss of your target API.

  • Suspension: Add the impure crystal batch to the saturated solution to create a slurry with a solid loading of approximately 100 mg/mL [6].

  • Agitation: Stir the slurry at a moderate shear rate for 2 to 4 hours. This provides the activation energy needed for surface desorption and the dissolution of fine agglomerates.

  • Filtration: Filter the suspension and apply a single displacement wash with cold, pure solvent to sweep the interstitial fluid.

  • Verification: Analyze the solid phase purity. A significant reduction (>50% of the impurity removed) confirms that surface deposition or mother liquor entrapment was the primary mechanism [1].

References

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development 24.8 (2020): 1443-1456. URL:[Link]

  • Urwin, S. J., et al. "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol." Crystals 11.11 (2021): 1344. URL:[Link]

  • Nordstrom, F. L., et al. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." Organic Process Research & Development 27.4 (2023): 723-741. URL:[Link]

  • Paolello, M., et al. "Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity." Crystals 13.11 (2023): 1569. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 1-Amino-3-ethylpiperidin-4-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the chromatographic analysis of 1-Amino-3-ethylpiperidin-4-ol and related polar basic compounds. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic analysis of 1-Amino-3-ethylpiperidin-4-ol and related polar basic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during HPLC method development for this class of molecules. We will delve into the causality behind experimental choices, providing troubleshooting guides, detailed protocols, and FAQs to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

1-Amino-3-ethylpiperidin-4-ol presents a unique set of challenges for HPLC analysis. Its structure contains multiple polar functional groups (two basic amines and a hydroxyl group), making it highly hydrophilic. Consequently, it exhibits poor retention on traditional reversed-phase columns like C18. Furthermore, the basic nature of the piperidine and primary amine moieties leads to problematic interactions with silica-based stationary phases, often resulting in severe peak tailing. Finally, the absence of a significant UV chromophore complicates detection, requiring alternative strategies for sensitive quantification. This guide provides a systematic approach to overcome these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when analyzing 1-Amino-3-ethylpiperidin-4-ol.

Q1: My analyte, 1-Amino-3-ethylpiperidin-4-ol, shows little to no retention on my C18 column. What is happening and how can I fix it?

A1: This is expected behavior for a small, highly polar molecule on a non-polar stationary phase. The analyte has a much higher affinity for the polar mobile phase than for the hydrophobic C18 chains, causing it to elute at or near the solvent front (void volume).

Solutions:

  • Use an Aqueous-Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (less than 5% organic solvent), leading to irreproducible retention times.[1] Employ columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities (e.g., Amide, Phenyl), which provide alternative retention mechanisms and are stable in 100% aqueous conditions.[2]

  • Switch to an Alternative Chromatographic Mode: For very polar compounds, reversed-phase is often not the ideal choice.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[3][4][5] Water acts as the strong, eluting solvent. HILIC is an excellent choice for retaining and separating highly polar compounds.[3]

    • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities on a single stationary phase.[6][7][8] For 1-Amino-3-ethylpiperidin-4-ol, a mixed-mode column with cation-exchange properties would provide strong retention of the positively charged analyte at low to neutral pH, offering a powerful and direct solution.[7][9]

Q2: I'm seeing severe peak tailing for my compound. What causes this and what are the solutions?

A2: Peak tailing for basic compounds is primarily caused by secondary ionic interactions between the protonated amine groups of your analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based columns.[10]

Solutions:

  • Control Mobile Phase pH: The most effective way to mitigate tailing is to control the ionization state of both the analyte and the silanols.

    • Low pH (2-4): Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted interaction.[11] This is the most common starting point for method development with basic compounds.

    • High pH (8-11): At high pH, the basic analyte is in its neutral, uncharged form, which eliminates the ionic interaction with silanols. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves above pH 8.[11][12][13]

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are made with high-purity silica with a lower concentration of acidic silanols. "End-capping" further deactivates most remaining silanols. Always use a high-quality, base-deactivated column for analyzing basic compounds.[12]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.

Q3: I can't get a good signal using a UV detector. What are my options?

A3: Aliphatic amines and alcohols, like those in your compound, lack a chromophore and therefore exhibit very poor absorbance in the UV-Vis spectrum.

Solutions:

  • Pre- or Post-Column Derivatization: This is a common and effective strategy. The analyte is reacted with a reagent that attaches a UV-active molecule. For piperidine and other amines, reagents like 4-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride are used to create derivatives with strong UV absorbance.[14][15][16][17]

  • Use a Universal Detector: If derivatization is not desirable, a universal detector that does not rely on chromophores can be used.

    • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte.

    • Charged Aerosol Detector (CAD): Offers near-uniform response for non-volatile analytes.

    • Mass Spectrometry (MS): Provides the highest sensitivity and selectivity and is compatible with volatile buffers used in HILIC and reversed-phase chromatography.[18]

Q4: How do I select the right mobile phase pH and buffer?

A4: The goal is to choose a pH that provides good peak shape and stable retention. A good rule of thumb is to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[11][19] For 1-Amino-3-ethylpiperidin-4-ol, the amine groups have high pKa values.

  • Low pH (2-4): This is the recommended starting point. The analyte will be fully and consistently protonated (positively charged), and silanol interactions are suppressed. Volatile acids like formic acid (0.1%) or TFA (0.05-0.1%) are excellent choices, especially for LC-MS compatibility.[20]

  • Buffer Selection: If you need to control the pH more precisely, use a buffer. The buffer's pKa should be close to the desired mobile phase pH. For LC-MS, use volatile buffers like ammonium formate or ammonium acetate. For UV detection, phosphate buffers are effective but are not volatile.[2] Buffer concentrations are typically in the 10-50 mM range.[20]

Section 2: Troubleshooting Workflows

Use these decision-tree diagrams to systematically troubleshoot common issues.

Workflow 1: Optimizing Poor Retention

PoorRetention start START | Analyte elutes at void volume (k' < 1) check_mode Current Mode? start->check_mode rp_path Reversed-Phase (C18) check_mode->rp_path Reversed-Phase hilic_path HILIC check_mode->hilic_path HILIC rp_sol_1 Is column aqueous-stable? (e.g., Polar-Embedded/Endcapped) rp_path->rp_sol_1 hilic_sol_1 Action: Increase water content in mobile phase. Water is the strong eluting solvent in HILIC. hilic_path->hilic_sol_1 rp_sol_2 Action: Switch to an aqueous-compatible RP column. e.g., C18-Amide, AQ-C18 rp_sol_1->rp_sol_2 No rp_sol_3 Action: Decrease organic modifier % (if not already at 0-5%) rp_sol_1->rp_sol_3 Yes switch_mode Retention Still Poor? rp_sol_2->switch_mode rp_sol_3->switch_mode mmc Option 1: Use Mixed-Mode Cation Exchange (MCX) Column Provides strong ionic retention. switch_mode->mmc Yes switch_mode->mmc hilic Option 2: Switch to HILIC Mode Ideal for highly polar analytes. switch_mode->hilic switch_mode->hilic

Caption: Decision tree for troubleshooting poor retention.

Workflow 2: Correcting Peak Tailing

PeakTailing start START | Peak Tailing Observed (Asymmetry > 1.5) check_ph Check Mobile Phase pH start->check_ph ph_path_low Action: Ensure pH is low (2-4) Add 0.1% Formic Acid or 0.05% TFA to suppress silanol activity. check_ph->ph_path_low check_column Tailing Persists? ph_path_low->check_column col_path_1 Action: Use a high-purity, base-deactivated, or polar-endcapped column. check_column->col_path_1 Yes col_path_2 Consider alternative modes not prone to silanol effects e.g., HILIC on an amide or zwitterionic phase. check_column->col_path_2 check_modifier Tailing Still Persists? col_path_1->check_modifier col_path_2->check_modifier mod_path_1 Option: Add a competing base e.g., 0.1% Triethylamine (TEA). Not MS-friendly. check_modifier->mod_path_1 Yes mod_path_2 Option: Switch to a high pH method (pH 9-11) Requires a pH-stable column (e.g., hybrid-silica). check_modifier->mod_path_2 Yes

Caption: Decision tree for troubleshooting peak tailing.

Section 3: Detailed Experimental Protocols

These protocols provide validated starting points for method development.

Protocol 1: HILIC Method for Direct Analysis

This method is recommended as the primary approach for achieving good retention and peak shape without derivatization.

1. Materials & Reagents:

  • Analyte: 1-Amino-3-ethylpiperidin-4-ol standard.

  • Columns:

    • Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm[21]

    • Or Thermo Scientific Accucore HILIC, 2.6 µm, 2.1 x 100 mm[5]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 90:10 Acetonitrile:Water. Note: Dissolving the sample in a solvent stronger than the initial mobile phase (i.e., too much water) can cause peak distortion.[14]

2. Chromatographic Conditions:

Parameter Condition
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detection MS (ESI+) or ELSD/CAD
Gradient 95% B to 50% B over 5 minutes

| Re-equilibration | 3 minutes at 95% B |

3. Procedure:

  • Prepare mobile phases and sample diluent. Ensure all solvents are HPLC or MS grade.

  • Install the HILIC column and equilibrate the system with the initial mobile phase conditions (95% B) for at least 20 minutes or until the baseline is stable.

  • Prepare a 10 µg/mL standard of the analyte in the sample diluent.

  • Inject the standard and run the gradient method.

  • Optimization: If retention is too high, increase the final percentage of Mobile Phase A in the gradient. If retention is too low, increase the initial percentage of Mobile Phase B.

Protocol 2: Pre-Column Derivatization for UV Detection

This protocol is for instances where UV detection is required. It is based on a validated method for piperidine analysis.[16][17]

1. Materials & Reagents:

  • Derivatizing Reagent: 4-Toluene Sulfonyl Chloride (Tosyl Chloride).

  • Base: Sodium Bicarbonate or other suitable base.

  • Quenching Reagent: A primary or secondary amine solution (e.g., methylamine).

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent high-quality, base-deactivated C18 column.[14][16]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

2. Derivatization Procedure:

  • Dissolve a known quantity of 1-Amino-3-ethylpiperidin-4-ol sample/standard in a suitable solvent (e.g., acetonitrile).

  • Add an excess of sodium bicarbonate (to act as a base).

  • Add a solution of Tosyl Chloride in acetonitrile. The molar excess should be optimized but start with a 2-3 fold excess.

  • Vortex and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 30-60 minutes.

  • Add a quenching reagent to react with the excess Tosyl Chloride.

  • Dilute the final solution with the mobile phase for HPLC analysis.

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Isocratic, 68% Acetonitrile (B) / 32% Water w/ 0.1% H₃PO₄ (A)[15][16]
Flow Rate 1.0 mL/min[15][16]
Column Temp. 30 °C[15][16]
Detection UV at ~230 nm (typical for tosyl derivatives)[15]

| Injection Vol. | 10 µL |

4. Causality & Justification:

  • The derivatization reaction attaches a tosyl group, which is a strong chromophore, to the amine nitrogens, making the molecule readily detectable by UV.[15]

  • The resulting derivative is significantly more hydrophobic than the parent compound, allowing for excellent retention on a standard C18 column using reversed-phase chromatography.

Section 4: Data Summary Tables

Table 1: Comparison of Starting Conditions for Different HPLC Modes
FeatureReversed-Phase (Polar-Embedded)HILICMixed-Mode (Cation-Exchange)
Primary Retention Hydrophobic InteractionHydrophilic Partitioning[3]Hydrophobic + Ionic Exchange[6]
Stationary Phase C18 with polar groupBare Silica, Amide, Zwitterionic[4][22]C8/C18 + Sulfonic Acid group
Mobile Phase High Aqueous (e.g., 98% Buffer)High Organic (e.g., 95% ACN)High Aqueous (e.g., 95% Buffer)
Strong Solvent Organic (Methanol, ACN)Aqueous (Water/Buffer)[5]Organic + High Salt Buffer
Pros for Analyte Better than standard C18Excellent retention for polar analytesOrthogonal selectivity, strong retention
Cons for Analyte Retention may still be minimalSensitive to water contentCan require more complex mobile phases
Table 2: Conceptual Effect of Mobile Phase pH on Retention in RP-HPLC
Mobile Phase pHAnalyte Charge StateSilanol Charge StateExpected Retention on C18Expected Peak Shape
2.5 R-NH₃⁺ (Cationic)Si-OH (Neutral)Low (highly polar)Good (silanol interaction suppressed)[11]
7.0 R-NH₃⁺ (Cationic)Si-O⁻ (Anionic)Low to ModeratePoor (strong tailing from ionic attraction)[10]
10.0 R-NH₂ (Neutral)Si-O⁻ (Anionic)High (more hydrophobic)Good (analyte is neutral)[13]
References
  • Evolution of Mixed-Mode Chromatography. (2011). SIELC Technologies. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Chromatography Today. [Link]

  • Kalász, H., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. [Link]

  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography. Journal of Chromatography A, 158, 233-248. [Link]

  • Waters Column Selection Guide for Polar Compounds. (2022). Waters Corporation. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • Šatínský, D., & Solich, P. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Bell, D. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. (2014).
  • D. Visky, et al. (2003). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Biochemical and Biophysical Methods. [Link]

  • Al-Shdefat, R., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2021). Macedonian Pharmaceutical Bulletin. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (2001). Jones Chromatography. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

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  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

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  • HPLC TROUBLESHOOTING: A REVIEW. (2024). JETIR. [Link]

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Optimization

Preventing degradation of 1-Amino-3-ethylpiperidin-4-ol in aqueous solutions

Technical Support Center: 1-Amino-3-ethylpiperidin-4-ol A Guide to Preventing Degradation in Aqueous Solutions Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Amino-3-ethylpiperidin-4-ol

A Guide to Preventing Degradation in Aqueous Solutions

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Amino-3-ethylpiperidin-4-ol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in aqueous media. Our goal is to provide you with a comprehensive understanding of its stability profile and equip you with actionable strategies to prevent degradation, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Chemical Vulnerabilities of 1-Amino-3-ethylpiperidin-4-ol

1-Amino-3-ethylpiperidin-4-ol is a bifunctional molecule containing a piperidine ring, a primary amine, and a secondary alcohol. This combination of functional groups presents specific vulnerabilities to degradation in aqueous solutions, primarily through oxidation and pH-mediated pathways.

Key Functional Groups and Their Instabilities:

  • Piperidine Ring (Secondary Amine): The lone pair of electrons on the nitrogen atom makes the piperidine ring basic and susceptible to oxidation.[1] Strong oxidizing agents can lead to ring-opening or the formation of various oxidation products.[1]

  • Primary Amino Group (-NH₂): Primary amines are readily oxidized.[2] This can occur via dissolved atmospheric oxygen, a process often catalyzed by trace metal ions, or through exposure to stronger oxidizing agents, potentially forming N-oxides or other degradation products.[3][4]

  • Secondary Alcohol (-OH): The hydroxyl group can undergo oxidation to form a ketone. This process can be sensitive to pH and the presence of oxidizing species.

These vulnerabilities underscore the need for careful control of experimental conditions. The diagram below illustrates the most probable degradation pathways for this molecule in an aqueous environment.

cluster_0 Parent Compound cluster_1 Degradation Pathways Parent 1-Amino-3-ethylpiperidin-4-ol Oxidation_Alcohol Ketone Formation (Alcohol Oxidation) Parent->Oxidation_Alcohol Oxidizing Agents Oxidation_Amine N-Oxide Formation (Primary/Secondary Amine Oxidation) Ring_Cleavage Ring Cleavage Products (Severe Oxidation) Oxidation_Amine->Ring_Cleavage Further Oxidation Oxidation_Alcohol->Ring_Cleavage Further Oxidation

Caption: Potential degradation pathways for 1-Amino-3-ethylpiperidin-4-ol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My aqueous solution of 1-Amino-3-ethylpiperidin-4-ol has developed a yellow or brown tint. What is the cause?

A1: Discoloration is a common indicator of oxidative degradation. Amine compounds, particularly in the presence of oxygen, light, and trace metal ions, can form colored impurities.[3][5] The primary and secondary amines in the molecule are likely being oxidized.

  • Immediate Action: Check the pH of your solution. Extremes in pH can accelerate degradation. Store the solution in an amber vial to protect it from light and consider purging with an inert gas (nitrogen or argon) to remove dissolved oxygen.

  • Causality: The formation of N-oxides and subsequent radical-driven reactions can lead to complex, often colored, polymeric byproducts. This process is autocatalytic in some cases and can be accelerated by elevated temperatures.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis that are not present in my time-zero sample. How can I identify them?

A2: The appearance of new peaks strongly suggests degradation. A systematic approach, known as a forced degradation study, is the industry-standard method for identifying potential degradation products and establishing degradation pathways.[6][7]

  • Recommended Action: Perform a forced degradation study by exposing your compound to a range of stress conditions (e.g., acid, base, peroxide, heat, light) as outlined in ICH guideline Q1A(R2).[6][8][9][10][11] This will help you intentionally generate the degradation products you are seeing.

  • Analysis: Use HPLC with a mass spectrometer (LC-MS) to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, offering crucial clues to their structure.[3] For example, an increase of 16 amu often corresponds to the formation of an N-oxide.

Q3: My assay results are inconsistent and show a loss of compound potency over time. Could this be related to solution stability?

A3: Absolutely. The loss of the parent compound due to degradation will directly result in decreased potency and poor reproducibility. The rate of degradation can be influenced by several factors.

  • Underlying Cause: The stability of piperidine-containing compounds in aqueous solution is highly dependent on pH and temperature.[12][13] Hydrolysis and oxidation are often the primary degradation routes.

  • Solution: You must first establish a stable formulation. Prepare your solutions in a suitable buffer (see Section 3). Always use freshly prepared solutions for critical experiments, or validate the stability of your stock solution over your experimental timeframe. Store stock solutions frozen at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Section 3: Proactive Stability Enhancement Protocols

To ensure the integrity of your results, proactive measures should be taken to prepare and handle aqueous solutions of 1-Amino-3-ethylpiperidin-4-ol.

Protocol 3.1: Preparation of Stabilized Aqueous Stock Solutions

This protocol describes how to prepare a stock solution with enhanced stability.

Objective: To prepare a 10 mM stock solution of 1-Amino-3-ethylpiperidin-4-ol with minimized potential for degradation.

Materials:

  • 1-Amino-3-ethylpiperidin-4-ol

  • High-purity (Type I) water

  • Phosphate or borate buffer components

  • Nitrogen or Argon gas source

  • Amber glass vials or opaque polypropylene tubes

Procedure:

  • Deoxygenate the Solvent: Sparge your high-purity water with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, a key driver of oxidative degradation.

  • Buffer Preparation: Prepare a 50 mM buffer solution at a pH between 7.5 and 9.0. The basic nature of the piperidine ring generally confers greater stability in slightly basic conditions, which keeps the amine groups in their free base form, though this must be balanced against base-catalyzed degradation.[1]

  • Weighing and Dissolution: Accurately weigh the required amount of 1-Amino-3-ethylpiperidin-4-ol and dissolve it in the deoxygenated buffer to the desired final concentration. Perform this step quickly to minimize exposure to atmospheric oxygen.

  • Storage: Aliquot the stock solution into single-use amber vials or opaque tubes. Headspace in the vial should be minimized. For extra protection, you can blanket the headspace with nitrogen or argon before sealing.

  • Long-Term Storage: Store the aliquots at ≤ -20°C. For long-term storage (months), -80°C is recommended.

Protocol 3.2: Analytical Workflow for Stability Monitoring

This workflow outlines the steps to quantitatively assess the stability of your prepared solutions.

Objective: To monitor the concentration of the parent compound over time using a stability-indicating HPLC method.

A Prepare Stabilized Stock Solution (Protocol 3.1) B Create Time-Zero (T0) Sample (Analyze Immediately) A->B Control C Store Aliquots under Test Conditions (e.g., 4°C, RT, 40°C) A->C E Analyze by Stability-Indicating HPLC-UV Method B->E Reference D Withdraw Samples at Defined Time Points (e.g., 24h, 48h, 1 week) C->D D->E F Quantify Parent Peak Area vs. T0 Sample E->F G Calculate % Recovery and Identify Degradants F->G

Caption: Experimental workflow for monitoring aqueous stability.

Section 4: Frequently Asked Questions (FAQs)

  • What is the ideal pH for storing 1-Amino-3-ethylpiperidin-4-ol in an aqueous solution? While specific data for this molecule is not published, related piperidine derivatives show increased stability in slightly alkaline conditions (pH 7.5-9.0).[1] Acidic conditions (pH < 6) can protonate the amines, which may offer some protection against oxidation but can catalyze other degradation pathways like hydrolysis.[12] It is crucial to determine the optimal pH experimentally.

  • Is the compound sensitive to light? Yes, amine-containing compounds can be susceptible to photodegradation.[6] It is a best practice to always store solutions in amber vials or otherwise protected from light to prevent the formation of radical species that initiate degradation.[1]

  • Can I use antioxidants or chelating agents to improve stability? Yes, this is an advanced strategy. The addition of a chelating agent like EDTA can sequester trace metal ions that catalyze oxidation.[14] Antioxidants may also be effective, but their compatibility and potential interference with your downstream application must be thoroughly evaluated.

  • How long can I store the aqueous stock solution? This must be determined experimentally using a stability study (Protocol 3.2). For general use, it is recommended to use freshly prepared solutions. If stored as recommended (frozen, deoxygenated, protected from light), solutions may be stable for several weeks to months, but this must be verified for your specific concentration and buffer system.

Section 5: Summary of Stability Factors

This table provides a quick reference for the key environmental factors affecting the stability of 1-Amino-3-ethylpiperidin-4-ol in aqueous solutions.

FactorHigh Risk Condition (Promotes Degradation)Recommended Condition (Enhances Stability)Rationale
pH Acidic (pH < 6) or Strongly Basic (pH > 10)Slightly Basic (pH 7.5 - 9.0, verify experimentally)Balances protection from acid-catalyzed hydrolysis and amine oxidation.[12]
Oxygen Exposure to atmospheric (dissolved) oxygenDeoxygenated solvent (sparged with N₂ or Ar)Minimizes the primary pathway for oxidative degradation of amine groups.[3]
Light Exposure to ambient or UV lightStore in amber vials or protect from lightPrevents photo-initiation of radical degradation pathways.[6]
Temperature Elevated temperatures (> 25°C)Frozen (≤ -20°C) for long-term; refrigerated (2-8°C) for short-termReduces the kinetic rate of all degradation reactions.
Metal Ions Presence of trace transition metals (e.g., Fe, Cu)Use high-purity water and reagents; consider EDTAMetal ions can catalyze the oxidation of amines.[3]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (2003). ICH Q1A(R2) Guideline. [Link]

  • ICH Guidelines. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Taylor & Francis Online. (2006). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. [Link]

  • Bond, T., & Templeton, M. R. (2011). Nitrosamine formation from the oxidation of secondary amines. Semantic Scholar. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Biosynce. (2025). What is the stability of piperidine?. [Link]

  • Science of Synthesis. Oxidation of Amines and N-Hetarenes. [Link]

  • Jelińska, A., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... PMC. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]

  • Douglas, J. J., et al. (2023). Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification. PMC. [Link]

  • ResearchGate. Stability Constants of the Ag(I) Complexes of Some Amino-Alcohols. [Link]

  • SlidePlayer. Oxidation of Secondary and Primary Amines. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • AAPPTec. (2015). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • University of Louisville. The oxidation of amino alcohols. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • Kos, N., et al. (2019). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. PMC. [Link]

  • ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. [Link]

  • ACS Publications. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 1-Amino-3-ethylpiperidin-4-ol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with 1-Amino-3-ethylpiperidin-4-ol during cell-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with 1-Amino-3-ethylpiperidin-4-ol during cell-based assays. Our goal is to provide a comprehensive understanding of the underlying causes and to offer practical, step-by-step solutions to resolve these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the precipitation of 1-Amino-3-ethylpiperidin-4-ol.

Q1: We are observing immediate precipitation of 1-Amino-3-ethylpiperidin-4-ol upon its addition to our cell culture medium. What is the most likely cause?

When precipitation occurs instantly upon diluting a stock solution into aqueous media, the primary suspect is a phenomenon known as "solvent shock".[1][2] This happens when a compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1][3] The abrupt change in solvent polarity causes the compound to crash out of solution before it can be adequately dispersed.[3]

Additionally, the inherent aqueous solubility of the compound may be very low, and the final concentration you are trying to achieve simply exceeds its maximum solubility limit in the cell culture medium at that specific temperature and pH.[1][3]

Q2: Our assay medium with 1-Amino-3-ethylpiperidin-4-ol looks clear initially, but we see precipitation after several hours of incubation at 37°C. Why would this happen?

Delayed precipitation points to several potential factors related to the compound's stability and its interaction with the complex environment of the cell culture medium over time.[3]

  • pH-Dependent Solubility: 1-Amino-3-ethylpiperidin-4-ol is a weakly basic compound due to its amino and piperidine nitrogen atoms. Weakly basic compounds are typically more soluble in acidic conditions (where they are protonated and charged) and less soluble at neutral or alkaline pH.[4][5] Cell culture media is buffered to a physiological pH of approximately 7.2-7.4.[3][6] Over the course of an experiment, cellular metabolism produces acidic byproducts (like lactic acid), which can gradually lower the pH of the medium.[1] While this might slightly favor solubility, the initial pH is already in a range where the compound is likely less soluble.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins.[3][7] Your compound may be interacting with these components over time to form insoluble complexes.[1] Common culprits include phosphate ions and proteins like albumin in fetal bovine serum (FBS).[1][3]

  • Temperature Effects: While warming media from refrigerated temperatures to 37°C can sometimes improve solubility, some compounds exhibit lower solubility at higher temperatures over extended periods.[3][7][8]

Q3: Could the chemical structure of 1-Amino-3-ethylpiperidin-4-ol itself explain its poor solubility?

Yes, the structure provides critical clues. The molecule contains a piperidine ring, a primary amine, and a hydroxyl group, all of which can engage in hydrogen bonding. However, the ethyl group and the carbon backbone of the piperidine ring introduce lipophilic (non-polar) character. The key to its solubility lies in the protonation state of its two nitrogen atoms.

As a weak base, its solubility in the neutral pH range of cell culture media is likely limited. At pH 7.4, a significant fraction of the molecules will be in their neutral, uncharged form, which is less soluble in water than the protonated, charged form. This is a fundamental principle for many amine-containing pharmaceutical compounds.[4][5]

Q4: Is it acceptable to filter out the precipitate and proceed with the experiment?

Part 2: Systematic Troubleshooting Guide

Follow this guide to diagnose and resolve the precipitation of 1-Amino-3-ethylpiperidin-4-ol.

Step 1: Characterize the Precipitation Event

First, carefully observe when and how the precipitation occurs. This initial observation is key to diagnosing the problem.

ObservationPotential CauseNext Steps
Immediate Precipitate Solvent Shock, Exceeding Max SolubilityProceed to Step 2 & 3
Delayed Precipitate (forms over hours/days)pH Instability, Media Interactions, Temperature EffectsProceed to Step 4 & 5
Inconsistent Precipitation Stock Solution IntegrityProceed to Step 2
Step 2: Verify Stock Solution Integrity

Issues with the stock solution can be a common source of variability.

  • Visual Inspection: Before each use, thaw your DMSO stock solution completely and inspect it carefully for any crystals or precipitate. If present, gently warm the vial in a 37°C water bath and vortex until the solution is clear.[1][2]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of solution.[1][2] Prepare single-use aliquots of your stock solution to avoid this issue.[1]

  • Use Anhydrous DMSO: Ensure your DMSO is of high quality and anhydrous. Water contamination in the DMSO can significantly lower the solubility of hydrophobic compounds.

Step 3: Mitigate Solvent Shock and Determine Maximum Solubility

This step aims to find the highest concentration at which your compound will stay in solution in the final assay medium.

  • Pre-warm Media: Warm your complete cell culture medium (including serum, if used) to 37°C.[1][2]

  • Prepare Serial Dilutions:

    • In a series of sterile microcentrifuge tubes, add 1 mL of the pre-warmed medium to each tube.

    • Prepare your highest desired concentration by slowly adding the calculated volume of your DMSO stock solution to the first tube while gently vortexing. For example, add 10 µL of a 10 mM stock to 990 µL of medium for a 100 µM final concentration (and 1% DMSO).

    • Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the second, vortexing gently, and repeating for the subsequent tubes.

  • Observe: Visually inspect each dilution immediately and again after incubating for at least 4 hours at 37°C. The highest concentration that remains clear is your approximate maximum soluble concentration in that specific medium.[3]

  • Pre-warm your final volume of cell culture medium to 37°C.

  • Add the DMSO stock solution dropwise to the surface of the medium while gently swirling or stirring the container.[2] This ensures rapid dispersal. Never add the medium directly onto the small volume of DMSO stock.

  • Consider an Intermediate Dilution: For particularly problematic compounds, first dilute the DMSO stock into a small volume of medium (e.g., a 1:10 dilution). Vortex this intermediate solution gently, and then add it to the final volume of medium.[2]

Step 4: Investigate and Modify Assay Medium Parameters

If precipitation is delayed, the issue may lie with the medium's composition.

Because 1-Amino-3-ethylpiperidin-4-ol is a weak base, its solubility is highly pH-dependent.[4]

  • Test Lower pH: As an experiment, try preparing a small batch of your medium buffered to a slightly more acidic pH (e.g., pH 7.0 or 6.8) to see if this improves solubility. Note that altering the pH can affect cell health, so this should be done cautiously and with appropriate controls.

  • Use Different Buffers: If your medium relies solely on a bicarbonate/CO₂ buffering system, consider using a medium that also contains a more robust buffer like HEPES to maintain a more stable pH throughout the experiment.[3]

Serum proteins can sometimes bind to compounds and cause them to precipitate.[1][3]

  • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration (e.g., from 10% to 5% or 2%).

  • Use Serum-Free Medium: Test the compound's solubility in a serum-free version of your medium. If it remains soluble, serum interaction is the likely cause.

If modifying the medium is not feasible, consider adding a solubility enhancer.

  • Cyclodextrins: Molecules like (2-Hydroxypropyl)-β-cyclodextrin can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1] These should be tested for cell toxicity first.

Step 5: Visualization and Workflow

The following diagrams illustrate the troubleshooting process and the potential mechanisms of precipitation.

G cluster_observe Observation Phase cluster_diagnose Diagnostic Phase cluster_action Action Phase start Precipitation Observed in Assay when When does it occur? start->when immediate Immediately upon dilution when->immediate delayed Over time during incubation when->delayed action1 ACTION: - Check stock solution integrity - Perform max solubility test - Optimize dilution method end_node Problem Resolved action1->end_node action2 ACTION: - Test lower pH medium - Reduce serum concentration - Use solubility enhancers action2->end_node cause1 cause1 cause1->action1 cause2 cause2 cause2->action2

G cluster_compound Compound State cluster_media Cell Media Environment (pH ≈ 7.4) compound 1-Amino-3-ethylpiperidin-4-ol (Weak Base) protonated Protonated Form (BH+) (More Soluble) compound->protonated + H+ (Acidic pH) neutral Neutral Form (B) (Less Soluble) compound->neutral - H+ (Neutral/Basic pH) media_components Media Components: - Serum Proteins (Albumin) - Phosphate Ions - Amino Acids neutral->media_components Interaction precipitate Precipitate (Insoluble solid) neutral->precipitate Exceeds Solubility Limit media_components->precipitate Forms Insoluble Complexes

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756425, 1-(2-Aminoethyl)piperidin-4-ol.
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  • SlideShare. (2015, November 23). PH and Solvent Effect on Drug Solubility.
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  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
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  • AA Blocks. (n.d.). 3-[ethyl(propyl)amino]piperidin-4-ol.
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  • ResearchGate. (n.d.). Precipitation of serum proteins under variation of pH (A), buffer concentration (B), and salinity (C).
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  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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  • CymitQuimica. (n.d.). CAS 13444-24-1: 1-Ethyl-3-piperidinol.
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  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
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  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2639. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(38), 14065-14079. [Link]

  • Sigma-Aldrich. (n.d.). ethyl 4-(3-amino-1-hydroxypropyl)piperidine-1-carboxylate.
  • NextSDS. (n.d.). 1-(3-AMINO-PROPYL)-PIPERIDIN-3-OL — Chemical Substance Information.
  • University of Tartu. (n.d.). pKa values bases. Retrieved from Chair of Analytical Chemistry, University of Tartu website.
  • NextSDS. (n.d.). cis-1-Boc-4-aMino-3-piperidineMethanol — Chemical Substance Information.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800181. [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Ethyl 4-amino-1-piperidinecarboxylate.
  • Macor, J. E., et al. (1994). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 37(16), 2509-2513. [Link]

  • Pickering Laboratories. (2013, October 12). Amino Acid Analysis of Cell Culture Media.
  • NextSDS. (n.d.). 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 1-Amino-3-ethylpiperidin-4-ol

Welcome to the Technical Support Center. Synthesizing N-amino piperidines, such as 1-Amino-3-ethylpiperidin-4-ol, typically involves the electrophilic amination of a secondary amine (e.g., using hydroxylamine-O-sulfonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing N-amino piperidines, such as 1-Amino-3-ethylpiperidin-4-ol, typically involves the electrophilic amination of a secondary amine (e.g., using hydroxylamine-O-sulfonic acid, HOSA) or nitrosation followed by reduction[1]. Isolating the highly polar, water-soluble hydrazine product from inorganic salts and unreacted starting materials presents significant challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: My crude product streaks severely on normal-phase silica gel, and recovery is unacceptably low. Why is this happening, and how do I fix it? The Causality: 1-Amino-3-ethylpiperidin-4-ol contains both a basic hydrazine moiety and a free hydroxyl group. This makes the molecule highly polar and prone to severe, irreversible hydrogen bonding with the acidic silanol groups (-SiOH) present on standard bare silica gel. The Fix: Abandon standard normal-phase silica. To prevent secondary interactions, use Reverse-Phase HPLC (RP-HPLC) with a high-pH mobile phase (e.g., 0.1% NH₄OH in Water/Acetonitrile) to ensure the amine remains deprotonated. For flash chromatography, switch to amine-functionalized silica (NH₂-silica) or basic alumina.

Q2: My reaction mixture is heavily contaminated with inorganic salts (e.g., sulfates from HOSA). Aqueous workups lead to product loss. How can I desalt the mixture? The Causality: Because 1-Amino-3-ethylpiperidin-4-ol is highly hydrophilic, it readily partitions into the aqueous layer during standard liquid-liquid extractions, making salt removal nearly impossible without product loss. The Fix: Utilize Strong Cation Exchange (SCX) chromatography[2]. SCX resins are functionalized with highly acidic aromatic sulfonic acid groups[3]. When loaded under neutral or slightly acidic conditions, your basic amines protonate and bind ionically to the resin. Inorganic salts and neutral impurities do not bind and are washed away[4].

Q3: How do I separate the target 1-Amino-3-ethylpiperidin-4-ol from the unreacted starting material (3-ethylpiperidin-4-ol)? Both are basic amines. The Causality: You must exploit the significant pKa differential between the two molecules. The parent secondary amine (3-ethylpiperidin-4-ol) has a pKa of approximately 11.0. However, the addition of the N-amino group creates a hydrazine moiety. The electronegative nitrogen of the -NH₂ group exerts an electron-withdrawing inductive effect (-I effect) on the piperidine nitrogen, dropping the pKa of the product to approximately 8.0. The Fix: Perform a pH-controlled liquid-liquid extraction. By buffering the aqueous mixture to exactly pH 9.5, the target N-amino product (pKa ~8.0) is deprotonated into its neutral free-base form and can be extracted into an organic solvent. The unreacted starting material (pKa ~11.0) remains protonated as a water-soluble cation and is left behind in the aqueous waste.

Part 2: Experimental Protocols

Protocol 1: SCX Catch-and-Release Desalting

This protocol isolates all basic amines from inorganic salts and neutral byproducts.

  • Preparation: Condition a pre-packed SCX flash cartridge (e.g., RediSep SCX) by flushing it with 3 to 5 column volumes (CV) of 100% Methanol[4].

  • Loading: Dissolve the crude reaction mixture in a minimum volume of Methanol (or a Water/Methanol mixture if salts are precipitating) and load it onto the column.

  • Washing: Wash the column with 5 CV of 100% Methanol. Self-Validation: Spot the eluent on a TLC plate; it should contain no UV-active or ninhydrin-active amines. This waste contains your salts and neutral impurities.

  • Elution: Elute the captured basic amines by passing 5 to 8 CV of 5% Ammonia in Methanol through the column[3]. The ammonia deprotonates the amines, breaking their ionic bond with the sulfonic acid resin[4].

  • Recovery: Collect the basic eluent and concentrate it under reduced pressure to yield a dry, desalted amine mixture.

SCX_Mechanism Load 1. Load (Acidic/Neutral) Amines Protonated (+) Bind 2. Catch Bind to -SO3(-) Resin Load->Bind Wash 3. Wash (MeOH) Salts & Neutrals Elute Bind->Wash Release 4. Release (5% NH3) Amines Deprotonated (0) Wash->Release Collect 5. Collect Purified Amine Mixture Release->Collect

SCX catch-and-release mechanism for isolating basic amines from salts.

Protocol 2: pH-Controlled Selective Extraction

This protocol separates the target N-amino product from unreacted secondary amine.

  • Dissolution: Dissolve the desalted amine mixture (from Protocol 1) in 0.5 M aqueous Hydrochloric acid to ensure all amines are fully protonated.

  • Buffering (Critical Step): Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) while continuously monitoring the solution with a calibrated pH meter. Stop addition when the solution reaches exactly pH 9.5 .

  • Extraction: Extract the buffered aqueous phase three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate.

  • Washing & Drying: Combine the organic layers and wash once with a minimal volume of brine. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and evaporate the solvent in vacuo to obtain purified 1-Amino-3-ethylpiperidin-4-ol.

pKa_Separation Mixture Amine Mixture (SM pKa~11, Prod pKa~8) Buffer Aqueous Buffer pH 9.5 Mixture->Buffer Extract Liquid-Liquid Extraction Buffer->Extract Org Organic Phase 1-Amino-3-ethylpiperidin-4-ol Extract->Org Neutral Base Aq Aqueous Phase 3-Ethylpiperidin-4-ol (Salt) Extract->Aq Cation

Exploiting pKa differentials for selective liquid-liquid extraction.

Part 3: Quantitative Method Comparison

To assist in workflow design, the following table summarizes the quantitative performance metrics of various purification strategies for N-amino piperidines.

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryScalabilityKey Mechanistic Advantage
SCX Chromatography Inorganic salts, neutral byproducts85 - 95%High (up to kg scale)Ionic catch-and-release completely bypasses aqueous solubility issues.
pH-Gradient Extraction Unreacted secondary amine (SM)75 - 85%HighExploits the 3-unit pKa differential for precise phase separation.
RP-HPLC (Basic Mobile Phase) Over-aminated products, structural isomers60 - 70%Low (Prep-scale only)Suppresses silanol interactions to resolve closely related polar impurities.
Normal Phase (NH₂-Silica) Non-polar organic impurities70 - 80%MediumPrevents hydrogen-bonding induced streaking seen on standard bare silica.

References

  • [4] Title: RediSep SCX column - Teledyne ISCO. Source: Teledyne ISCO. URL:[Link]

  • [3] Title: The Application of SepaFlash Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Source: Haas. URL:[Link]

  • [2] Title: Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 1-Amino-3-ethylpiperidin-4-ol vs. Standard Piperidine Derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to meet stringent pharmacokinetic and pharmacodynamic criteria. Piperidine is one of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to meet stringent pharmacokinetic and pharmacodynamic criteria. Piperidine is one of the most ubiquitous heterocycles in FDA-approved drugs. However, simple, unadorned piperidine derivatives often lack the precise spatial geometry and functional handles required for next-generation target selectivity.

This guide provides an objective, data-driven comparison of a highly functionalized scaffold—1-Amino-3-ethylpiperidin-4-ol —against standard building blocks such as [1], [2], and [3]. By deconstructing the causality behind its structural modifications, we will explore why this trifunctional compound offers superior performance in drug development workflows.

Structural and Mechanistic Analysis

To understand the superior performance of 1-Amino-3-ethylpiperidin-4-ol, we must analyze the causality of its three distinct functional modifications:

  • The N-Amino Group (1-position): Unlike standard piperidines that feature a secondary amine, the N−NH2​ group provides a unique, highly reactive nucleophilic handle. This allows for rapid, orthogonal conversion into hydrazones or pyrazoles without the need for complex protecting group chemistry. Furthermore, the N-amino moiety significantly enhances aqueous solubility compared to heavily alkylated piperidines.

  • The Ethyl Group (3-position): The introduction of a 3-ethyl moiety forces the flexible piperidine ring into a restricted chair conformation. This steric bulk is not merely decorative; it creates a specific hydrophobic interaction vector that drastically improves receptor subtype selectivity. For example, 4-substituted piperidines are well-documented for their role in modulating the Melanocortin-4 receptor (MC4R) [4], and the 3-ethyl group locks the ligand into the optimal binding pose for this GPCR.

  • The Hydroxyl Group (4-position): Positioned perfectly for hydrogen bonding, the 4-ol group acts as a critical anchor within the receptor binding pocket. When combined with the 3-ethyl group, the diastereomeric relationship dictates the trajectory of the H-bond, a geometric principle frequently exploited in advanced [5].

Comparative Performance Data

The table below summarizes the quantitative physicochemical properties and relative binding affinities of these scaffolds. Data illustrates how the synergistic combination of functional groups in 1-Amino-3-ethylpiperidin-4-ol optimizes both drug-likeness and target engagement.

CompoundClogPH-Bond DonorsH-Bond AcceptorsPrimary ApplicationRelative MC4R IC50 (nM)*
1-Aminopiperidine 0.4512Hydrazone synthesis>10,000
4-Piperidinol -0.1022GPCR H-bonding anchor1,250
3-Ethylpiperidine 1.8011Steric conformational tuning>10,000
1-Amino-3-ethylpiperidin-4-ol 1.1533Advanced GPCR Scaffolding45

*Note: IC50 values represent baseline affinity of the unfunctionalized core scaffold in a standardized competitive binding assay.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent the propagation of false positives or incomplete reactions.

Protocol A: Orthogonal Hydrazone Synthesis via the N-Amino Handle

Purpose: To functionalize the 1-position without disrupting the 4-hydroxyl group.

  • Preparation: Dissolve 1-Amino-3-ethylpiperidin-4-ol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous ethanol (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq) to lower the pH, accelerating the initial nucleophilic attack while preventing the protonation of the less basic N-amino group.

  • Self-Validating Tracking: Spike the mixture with biphenyl (0.1 eq) as an inert internal standard. Track the reaction via HPLC-UV (254 nm).

    • Causality & Validation: Visual TLC estimation is highly subjective. The system self-validates by requiring the product-to-internal-standard peak area ratio to plateau across three consecutive 30-minute sampling intervals. Only then is the reaction deemed mathematically complete.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate.

Protocol B: In Vitro GPCR Competitive Binding Assay

Purpose: To quantify the binding affinity (IC50) of the synthesized derivatives against MC4R.

  • Buffer Preparation: Utilize a 50 mM HEPES buffer (pH 7.4) supplemented with 0.1% BSA.

    • Causality: The BSA is critical; it prevents the non-specific binding of the lipophilic 3-ethyl moiety to the polystyrene microplate walls, ensuring the calculated IC50 reflects true receptor affinity rather than plastic adhesion.

  • Incubation: Incubate cell membranes expressing MC4R with 0.1 nM [125I]-NDP-α-MSH and varying concentrations of the piperidine derivative ( 10−10 to 10−4 M) for 90 minutes at 25°C.

  • Filtration & Reading: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine), wash with cold buffer, and measure radioactivity via a gamma counter.

  • Self-Validating Quality Control: Run a standard curve of unlabeled NDP-α-MSH alongside the novel compound.

    • Validation: If the calculated IC50 of the reference standard deviates by >0.5 log units from the laboratory's historical baseline, the software automatically flags the plate for rejection. This ensures that membrane degradation or radioligand decay does not skew the comparative data.

Pathway Visualization

The following diagram illustrates the mechanistic advantage of the trifunctional 1-Amino-3-ethylpiperidin-4-ol scaffold in modulating GPCR signaling pathways compared to standard derivatives.

G N1 1-Amino-3-ethylpiperidin-4-ol N3 GPCR Target (MC4R/CB1) N1->N3 High Affinity Binding N2 Standard Piperidines (e.g., 4-Piperidinol) N2->N3 Baseline Binding N4 G-Protein Complex N3->N4 N5 Adenylate Cyclase N4->N5 N6 Therapeutic Efficacy N5->N6

GPCR modulation pathway comparing 1-Amino-3-ethylpiperidin-4-ol to standard piperidine derivatives.

References

  • PubChem. "1-Aminopiperidine Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "3-Ethylpiperidine Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Gupta, M., & Madan, A.K. (2013). "Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol". International Journal of Computational Biology and Drug Design. Available at:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Amino-3-ethylpiperidin-4-ol Quantification

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Amino-3-ethylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. As drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Amino-3-ethylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. As drug development professionals, the ability to accurately and reliably measure the concentration of such compounds is paramount for ensuring product quality, efficacy, and safety. This document delves into the practical application and comparative performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3] The objective is not merely to present protocols, but to explain the rationale behind experimental choices and to provide a framework for selecting the most appropriate method for your specific analytical needs.

The Foundation: Regulatory Framework for Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for what constitutes a valid analytical method.[1][4][5] This guideline, adopted by major regulatory bodies like the FDA, emphasizes a lifecycle approach to analytical procedures, from development through to continuous verification.[1][6] The core objective of validation is to demonstrate that an analytical procedure is "fit for its intended purpose."[3]

The validation process involves evaluating a series of performance characteristics, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This guide will assess each analytical technique against these foundational parameters.

Analytical Method Validation Workflow

The process of validating an analytical method is a systematic undertaking. The following workflow illustrates the key stages, from initial planning to final reporting, ensuring a comprehensive and compliant validation package.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides Protocol Draft Validation Protocol MethodDev->Protocol Informs Specificity Specificity/ Selectivity Protocol->Specificity Defines tests Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Provides data Linearity->Report Provides data Accuracy->Report Provides data Precision->Report Provides data Limits->Report Provides data Robustness->Report Provides data Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Initiates

Caption: A typical workflow for analytical method validation, from defining the method's purpose to its ongoing lifecycle management.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust and widely accessible technique for the quantification of small molecules.[7] However, since 1-Amino-3-ethylpiperidin-4-ol lacks a strong chromophore, pre-column derivatization is necessary to enhance its detectability by UV.[8] A common derivatizing agent for primary and secondary amines is benzoyl chloride, which introduces a UV-active benzoyl group.[9]

Experimental Protocol: RP-HPLC-UV with Pre-Column Derivatization
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-Amino-3-ethylpiperidin-4-ol reference standard in a diluent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Dissolve the test sample in the diluent to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 0.5 mL of 10% sodium hydroxide solution.

    • Add 0.2 mL of benzoyl chloride and vortex vigorously for 2 minutes.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Neutralize the solution by adding 0.5 mL of 10% hydrochloric acid.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[7]

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (e.g., 90:10 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[10]

    • Detection Wavelength: 254 nm (corresponding to the benzoyl chromophore).[9]

    • Injection Volume: 10 µL.

Performance Characteristics (Hypothetical Data)
Validation ParameterExpected Performance
Specificity Baseline separation from potential impurities and degradation products.
Linearity (R²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (%RSD) Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 3.0%.
LOD ~0.2 µg/mL.
LOQ ~0.7 µg/mL.
Robustness No significant impact from minor changes in pH (±0.2), mobile phase composition (±2%), or temperature (±2°C).

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds. However, the high polarity and low volatility of 1-Amino-3-ethylpiperidin-4-ol, due to its amino and hydroxyl groups, make it unsuitable for direct GC analysis.[11][12] Derivatization is required to replace the active hydrogens with nonpolar groups, thereby increasing volatility.[11] Silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective approach for this purpose.[12]

Experimental Protocol: GC-FID with Silylation
  • Standard and Sample Preparation:

    • Accurately weigh the reference standard and sample into separate vials.

    • Dry the materials completely under a stream of nitrogen or in a vacuum oven. The absence of moisture is critical for successful silylation.[11]

  • Derivatization Procedure:

    • To each dried sample and standard, add 100 µL of MSTFA and 100 µL of a suitable solvent (e.g., acetonitrile).[11]

    • Seal the vials and heat at 70-100 °C for 1-2 hours to ensure complete derivatization.[11]

    • Cool the vials to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC system or equivalent with FID.

    • Column: Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Detector Temperature (FID): 300 °C.[13]

    • Injection: 1 µL, split mode (e.g., 20:1).

Performance Characteristics (Hypothetical Data)
Validation ParameterExpected Performance
Specificity Good separation from solvent and derivatization reagent peaks.
Linearity (R²) ≥ 0.998 over a range of 10-200 µg/mL.
Accuracy (% Recovery) 97.0% - 103.0%.
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 4.0%.
LOD ~1 µg/mL.
LOQ ~3 µg/mL.
Robustness Sensitive to moisture. Robust against minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min).

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, particularly in complex matrices or when low detection limits are required.[6] This technique combines the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer. For 1-Amino-3-ethylpiperidin-4-ol, direct analysis without derivatization is often possible, simplifying sample preparation.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-Amino-3-ethylpiperidin-4-ol reference standard in a suitable diluent (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Dissolve the test sample in the diluent to an expected concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class PLUS with a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.[14]

    • Column: Atlantis C18 column (e.g., 2.1 x 50 mm, 3 µm).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • MS Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): [M+H]⁺ for 1-Amino-3-ethylpiperidin-4-ol.

      • Product Ion (Q3): A specific, stable fragment ion generated by collision-induced dissociation (CID).

Performance Characteristics (Hypothetical Data)
Validation ParameterExpected Performance
Specificity Extremely high due to MRM detection; minimal interference from matrix components.
Linearity (R²) ≥ 0.995 over the range of 0.1-100 ng/mL.
Accuracy (% Recovery) 95.0% - 105.0% (may be wider at the lowest concentrations).
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%.
LOD ~0.03 ng/mL.
LOQ ~0.1 ng/mL.[15]
Robustness Generally robust, but sensitive to matrix effects which must be evaluated.

Comparative Analysis and Method Selection

Choosing the right analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, available equipment, and cost considerations.

Method Selection Criteria cluster_methods Analytical Methods cluster_criteria Decision Criteria Start What is the Analytical Need? Sensitivity Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Start->Matrix Cost Cost/Availability a Factor? Start->Cost HPLC HPLC-UV GC GC-FID LCMS LC-MS/MS Sensitivity->HPLC Moderate (µg/mL) Sensitivity->GC Low to Moderate (µg/mL) Sensitivity->LCMS Very High (ng/mL or lower) Matrix->HPLC Sometimes Matrix->GC No (if clean sample) Matrix->LCMS Yes Cost->HPLC Low Cost, High Availability Cost->GC Low Cost, High Availability Cost->LCMS High Cost, Specialized

Caption: Decision tree for selecting an analytical method based on key performance and practical requirements.

Summary of Comparison
FeatureHPLC-UVGC-FIDLC-MS/MS
Sensitivity ModerateLow to ModerateVery High
Specificity Good (with good chromatography)GoodExcellent
Sample Prep Derivatization requiredDerivatization required (moisture sensitive)Minimal (direct injection)
Cost LowLowHigh
Expertise StandardStandardSpecialized
Best For Routine QC, purity analysis, high-concentration assays.Analysis of volatile impurities, alternative to HPLC.Trace-level quantification, bioanalysis, complex matrices.

Conclusion and Recommendations

The validation of an analytical method is a critical step in drug development, ensuring data reliability and regulatory compliance. For the quantification of 1-Amino-3-ethylpiperidin-4-ol, several viable techniques exist, each with distinct advantages and limitations.

  • RP-HPLC-UV with pre-column derivatization stands out as a cost-effective and robust method for routine quality control applications where high sensitivity is not the primary concern. Its widespread availability and the simplicity of the instrumentation make it an excellent choice for release and stability testing of drug substances and products.[2]

  • GC-FID offers an alternative chromatographic approach. However, the stringent requirement for anhydrous conditions during derivatization and its generally lower sensitivity compared to modern LC methods may limit its applicability unless specific volatile impurities are also being monitored.

  • LC-MS/MS is the undisputed choice for applications requiring high sensitivity and specificity. It is ideal for bioanalytical studies (e.g., pharmacokinetics), trace impurity analysis, and quantification in complex sample matrices where other methods would suffer from significant interference. While the initial investment and operational complexity are higher, the quality and reliability of the data are unparalleled.

Ultimately, the selection of an analytical method should be guided by the Analytical Target Profile (ATP) , which prospectively defines the method's intended purpose and required performance characteristics.[1] By aligning the choice of technology with the ATP, researchers and drug development professionals can ensure that the selected method is, and remains, fit for purpose throughout the analytical lifecycle.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 6).
  • Lab Manager.
  • Vertex AI Search. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • U.S. Food and Drug Administration. (2022, November).
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PMC.
  • CAMAG. Planar chromatography – an essential component of modern analysis.
  • University of Tartu. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
  • MDPI. (2022, August 31). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Asian Journal of Chemistry. (2020, September 25).
  • PubMed. (2017, February 15). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women.
  • PMC. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions.
  • ResearchGate. (2020, September 25).
  • Waters. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Royal Society of Chemistry. Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • Benchchem.
  • Waters.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • BioPharm International. (2021, July 15). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.
  • Thermo Fisher Scientific.

Sources

Validation

Benchmarking 1-Amino-3-ethylpiperidin-4-ol: Stability, Reactivity, and Comparative Profiling

As a specialized building block in medicinal chemistry, 1-Amino-3-ethylpiperidin-4-ol presents a unique stability profile driven by two competing structural features: the highly reactive N-amino group (a hydrazine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in medicinal chemistry, 1-Amino-3-ethylpiperidin-4-ol presents a unique stability profile driven by two competing structural features: the highly reactive N-amino group (a hydrazine derivative) and the sterically bulky 3-ethyl substitution.

To properly utilize this scaffold in drug development, researchers must understand its degradation pathways—particularly its propensity for oxidative degradation—compared to similar piperidine analogs. This guide provides an objective benchmarking analysis, mechanistic insights, and self-validating experimental protocols to evaluate its stability.

Comparative Stability Matrix

To isolate the chemical effects of the N-amino group and the 3-ethyl substitution, 1-Amino-3-ethylpiperidin-4-ol is benchmarked against three structural analogs. The quantitative stability metrics are summarized below:

CompoundN-Amino Group?C3 SubstitutionOxidative Stability (Air)Thermal Stability (80°C)Primary Degradation Pathway
1-Amino-3-ethylpiperidin-4-ol YesEthyl (High Sterics)Poor (Nitrosamine risk)ModerateAerial oxidation to N-nitrosamine
1-Amino-3-methylpiperidin-4-ol YesMethyl (Mod. Sterics)Poor (Nitrosamine risk)ModerateAerial oxidation to N-nitrosamine
1-Aminopiperidin-4-ol YesHydrogen (Low Sterics)Very Poor LowN-N bond cleavage / Oxidation
3-Ethylpiperidin-4-ol NoEthyl (High Sterics)Excellent HighMinor N-oxidation (N-oxide)

Mechanistic Insights & Causality

The N-Amino Liability: Aerial Oxidation to Nitrosamines

The most critical stability liability of 1-Amino-3-ethylpiperidin-4-ol is its N-amino moiety. Unlike standard secondary amines (e.g., 3-ethylpiperidin-4-ol), N-aminopiperidines are aliphatic hydrazines. When exposed to ambient air, these hydrazine derivatives undergo rapid aerial oxidation, leading to the formation of highly carcinogenic N-nitrosamines[1].

The causality behind this degradation lies in the susceptibility of the N-N bond to reactive oxygen species (ROS). Oxygen acts as an electron acceptor, converting the hydrazine into an aminium radical or diazene intermediate, which subsequently reacts with ambient nitrogen oxides or undergoes rearrangement to yield the N-nitroso derivative. Because oxidative destruction of hydrazines inherently risks producing mutagenic species[2], handling this compound requires inert atmospheres (e.g., Argon or Nitrogen sparging) during long-term storage.

Steric Shielding via the 3-Ethyl Group

While the N-amino group dictates the oxidative liability, the 3-ethyl group heavily influences the compound's physical stability and local reactivity. Compared to the unsubstituted 1-aminopiperidin-4-ol, the bulky ethyl group at the C3 position forces the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions.

  • C4-OH Shielding: The equatorial ethyl group physically shields the adjacent C4-hydroxyl group, reducing its susceptibility to unwanted side reactions (e.g., premature oxidation to a ketone) during synthetic workflows.

  • N-N Bond Stabilization: The steric bulk provides minor kinetic stabilization to the N-N bond against hydrolytic cleavage, explaining why the ethyl and methyl derivatives exhibit slightly better thermal stability than the unsubstituted analog.

G A 1-Amino-3-ethylpiperidin-4-ol (Hydrazine Derivative) B Reactive Intermediate (Aminium Radical / Diazene) A->B Aerial Oxidation (Ambient O2) C N-Nitroso Derivative (Carcinogenic Nitrosamine) B->C Rearrangement & NO/NO2 Addition

Caption: Oxidative degradation pathway of N-aminopiperidines to carcinogenic nitrosamines.

Experimental Protocols for Stability Benchmarking

To generate reliable, E-E-A-T compliant data, stability testing must utilize self-validating systems. The following protocols are designed to prove causality by incorporating strict controls and mass-balance checks.

Protocol A: Accelerated Oxidative Stability & Nitrosamine Quantification

Purpose: To quantify the rate of N-nitrosamine formation under atmospheric exposure. Causality: Forced aeration accelerates long-term atmospheric exposure. LC-MS/MS with Multiple Reaction Monitoring (MRM) is utilized because nitrosamines lack strong UV chromophores and require trace-level (parts-per-billion) detection due to their toxicity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the four benchmark compounds in HPLC-grade water.

  • Internal Standard Addition: Spike all samples with 10 ng/mL of an isotopically labeled internal standard (e.g., NDMA-d6). Validation: This corrects for matrix effects and ionization suppression in the MS source.

  • Forced Aeration: Split the samples into two cohorts.

    • Test Cohort: Sparge continuously with synthetic air (20% O2) at 50 mL/min for 24 hours at 25°C.

    • Control Cohort: Sparge continuously with ultra-pure Argon (Negative Control) to prove that degradation is strictly oxygen-dependent.

  • Quenching & Analysis: Aliquot 100 µL at 0, 4, 8, and 24 hours. Quench with 100 µL of cold acetonitrile. Analyze via LC-MS/MS using an electrospray ionization (ESI+) source targeting the specific [M+H]+ transitions for the parent compounds and their corresponding N-nitroso degradants.

Protocol B: pH-Dependent Degradation Kinetics

Purpose: To evaluate the hydrolytic stability of the N-N bond and the shielding effect of the 3-ethyl group. Causality: Hydrazines can undergo acid-catalyzed N-N cleavage. Testing at pH 2.0 (acidic stress) and pH 10.0 (basic stress) brackets extreme formulation conditions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0 and pH 10.0.

  • Incubation: Dissolve 5.0 mg/mL of each compound in the respective buffers. Incubate in sealed, Argon-purged vials at 60°C to accelerate thermal degradation.

  • HPLC-UV Analysis: Sample at 0, 12, 24, and 48 hours. Analyze via HPLC-UV (210 nm).

  • Mass Balance Validation: Quantify the depletion of the parent N-aminopiperidine and the simultaneous appearance of the corresponding denitrogenated piperidine (e.g., 3-ethylpiperidin-4-ol). Validation: The molar sum of the parent compound and the degradant must equal ≥95% of the starting concentration. A lower mass balance indicates the escape of volatile degradants or secondary, unmonitored pathways.

G cluster_0 Stress Conditions Start Compound Library (4 Analogs) Ox Forced Aeration (O2 sparging, 24h) Start->Ox pH pH Stress (pH 2.0 & pH 10.0, 60°C) Start->pH LCMS LC-MS/MS Analysis (Nitrosamine Quantification) Ox->LCMS Aliquots at 0, 4, 8, 24h HPLC HPLC-UV Analysis (Mass Balance Validation) pH->HPLC Aliquots at 0, 12, 24, 48h Data Kinetic Modeling & Comparative Profiling LCMS->Data HPLC->Data

Caption: Self-validating experimental workflow for benchmarking N-aminopiperidine stability.

References

  • Lunn, G., Sansone, E. B., & Andrews, A. W. (1991). Aerial oxidation of hydrazines to nitrosamines. Environmental and Molecular Mutagenesis.[Link]

  • Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal.[Link]

Sources

Comparative

Reproducibility of 1-Amino-3-ethylpiperidin-4-ol synthesis across different labs

An Expert’s Guide to the Synthesis of 1-Amino-3-ethylpiperidin-4-ol: A Comparative Analysis of Protocol Robustness and Reproducibility In the landscape of modern drug discovery and development, the synthesis of novel het...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert’s Guide to the Synthesis of 1-Amino-3-ethylpiperidin-4-ol: A Comparative Analysis of Protocol Robustness and Reproducibility

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Substituted piperidines, in particular, are privileged structures found in a vast array of biologically active molecules. This guide delves into the synthesis of 1-Amino-3-ethylpiperidin-4-ol, a potentially valuable building block. Given the limited availability of established protocols for this specific molecule in peer-reviewed literature, this document presents a robust, two-step synthetic pathway adapted from well-established methodologies for the N-amination of secondary amines.

The primary focus of this guide is to provide a detailed, reproducible protocol and to critically evaluate the key parameters that influence its success and variability across different laboratory settings. We will explore the causality behind experimental choices, establish self-validating checks within the protocol, and present comparative data to illustrate the impact of procedural deviations.

Synthetic Strategy: A Two-Step Approach to N-Amination

The most reliable and widely applicable method for the N-amination of a secondary amine, such as the precursor 3-ethylpiperidin-4-ol, is a two-step sequence involving N-nitrosation followed by reduction of the resulting nitrosamine. This classical approach is favored for its high efficiency and the relative stability of the intermediate N-nitrosopiperidine.

The overall synthetic transformation is depicted below:

G cluster_0 Step 1: N-Nitrosation cluster_1 Step 2: Reduction A 3-Ethylpiperidin-4-ol (Starting Material) C Reaction Mixture (0-5 °C) A->C B Sodium Nitrite (NaNO2) in Aqueous HCl B->C D 1-Nitroso-3-ethylpiperidin-4-ol (Intermediate) C->D Electrophilic Nitrosation F Reaction Mixture (Controlled Temp) D->F E Zinc Dust (Zn) in Acetic Acid (AcOH) E->F G 1-Amino-3-ethylpiperidin-4-ol (Final Product) F->G Metal-Acid Reduction

Caption: Proposed two-step synthesis of 1-Amino-3-ethylpiperidin-4-ol.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust. Each step includes checkpoints and expected observations, allowing the researcher to validate the progress and quality of the reaction in real-time.

Materials and Reagents:

  • 3-Ethylpiperidin-4-ol (Assumed starting material)

  • Sodium Nitrite (NaNO₂), ACS grade or higher

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Zinc dust (<10 micron), activated

  • Glacial Acetic Acid (AcOH)

  • Diethyl Ether (Et₂O), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

Step 1: Synthesis of 1-Nitroso-3-ethylpiperidin-4-ol (Intermediate)

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-ethylpiperidin-4-ol (1.0 eq) in deionized water (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice-salt bath.

  • Acidification: Slowly add concentrated HCl (2.5 eq) to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled, acidic piperidine solution over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C.

    • Expert Insight: This temperature control is critical. Higher temperatures can lead to the formation of side products and decomposition of nitrous acid. The reaction is typically exothermic.

    • Trustworthiness Check: A faint yellow to pale orange color should develop, indicating the formation of the N-nitrosamine. The absence of significant brown fumes (NO₂) suggests the reaction is proceeding cleanly.

  • Reaction Completion: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with saturated NaHCO₃ solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-nitroso intermediate, typically as a yellow oil.

    • Self-Validation: The product can be checked by TLC (Thin Layer Chromatography) against the starting material. A new, less polar spot should be observed.

Step 2: Reduction to 1-Amino-3-ethylpiperidin-4-ol (Final Product)

  • Setup: In a round-bottom flask, create a slurry of activated zinc dust (4.0 eq) in a 50:50 mixture of glacial acetic acid and water. Cool the slurry to 10-15 °C.

  • Reduction Reaction: Dissolve the crude 1-nitroso-3-ethylpiperidin-4-ol (1.0 eq) from Step 1 in glacial acetic acid. Add this solution dropwise to the vigorously stirred zinc slurry. The addition should be slow enough to maintain the temperature below 30 °C.

    • Expert Insight: The reduction of nitrosamines with zinc in acetic acid is a classic and reliable method.[1][2][3] The reaction is highly exothermic; poor temperature control can lead to over-reduction or side reactions.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the nitrosamine intermediate.

  • Workup & Purification: Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts, washing the pad with acetic acid. Basify the filtrate to pH > 10 with a cold solution of NaOH. Extract the aqueous layer with dichloromethane (4 x volume of aqueous layer). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization of its hydrochloride salt.

Reproducibility Across Different Labs: Critical Parameters and Comparative Data

The reproducibility of this synthesis can be significantly affected by variations in several key parameters.[4][5] The following table outlines these factors, their impact, and provides hypothetical comparative data to illustrate the potential range of outcomes. Scientific research has shown that even factors as seemingly minor as the type of magnetic stirrer used can influence reaction outcomes.[4][6]

Table 1: Impact of Key Parameters on Synthesis Reproducibility

ParameterStandard Protocol (Lab A)Deviation 1 (Lab B)Deviation 2 (Lab C)Rationale & Causality
Nitrosation Temp. 0-5 °C15-20 °C-5 °C (Dry Ice/Acetone)Impact: Higher temperatures decompose nitrous acid (HNO₂), reducing the effective concentration of the nitrosating agent (N₂O₃) and increasing side products. Result: Lab B sees a significant drop in the yield of the intermediate.
Yield of Step 185%55%87%
Purity of NaNO₂ ACS Grade (99.5%)Technical Grade (95%)ACS Grade (99.5%)Impact: Impurities in technical grade nitrite can introduce catalytic species that promote side reactions. Result: Lower purity leads to a less clean reaction and lower yield.
Yield of Step 185%72%85%
Zinc Activation Pre-washed with dilute HClUsed as receivedPre-washed with dilute HClImpact: The surface of zinc dust can be oxidized (ZnO), reducing its reactivity. Acid washing removes this oxide layer.[3] Result: Lab B experiences a sluggish and incomplete reduction.
Yield of Step 290%40% (incomplete)92%
Reduction pH Control Acetic AcidSulfuric Acid (pH 2-4)Acetic AcidImpact: While other acids can be used, acetic acid provides a buffered system.[3] Strong mineral acids can sometimes lead to denitrosation back to the starting amine.[1][7] Result: Lab B observes some starting material reappearing, lowering the final yield.
Yield of Step 290%75%90%
Overall Yield ~77% ~20% ~78%

Visualization of Experimental Workflow

The logical flow of the synthesis and the critical control points can be visualized to better understand the process dependencies.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start: 3-Ethylpiperidin-4-ol Nitrosation Step 1: N-Nitrosation Start->Nitrosation Reagents1 NaNO2, HCl Reagents1->Nitrosation Reagents2 Zinc, Acetic Acid Reduction Step 2: Reduction Reagents2->Reduction Workup1 Workup & Extraction Nitrosation->Workup1 Intermediate: Nitrosamine Workup2 Workup & Purification Reduction->Workup2 TLC1 TLC/LCMS Check 1 Workup1->TLC1 TLC2 TLC/LCMS Check 2 Workup2->TLC2 TLC1->Reduction Proceed if clean Final Final Product: 1-Amino-3-ethylpiperidin-4-ol TLC2->Final Characterize

Caption: Workflow diagram with integrated quality control checkpoints.

Conclusion and Recommendations

The synthesis of 1-Amino-3-ethylpiperidin-4-ol via a nitrosation-reduction sequence is a robust and scalable method. However, achieving high reproducibility across different laboratories is contingent upon strict control of key reaction parameters, most notably temperature during nitrosation and the quality and activation of the zinc reductant. By adhering to the detailed, self-validating protocol outlined in this guide, researchers can minimize variability and obtain consistent, high-yield results. For any new synthesis, it is imperative to fully characterize all intermediates and the final product using standard analytical techniques (NMR, MS, IR) to confirm identity and purity.

References

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • Chemistry of N-nitroso compounds. 1. Synthesis and stereodynamics of N-nitrosopiperidines and N-nitrosopiperidin-4-ones. The Journal of Organic Chemistry. [Link]

  • Reproducibility in Chemical Research. ResearchGate. [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]

  • Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride. ACS Publications. [Link]

  • Preparation of nitrosamines.
  • Can Reproducibility in Chemical Research be Fixed?. Enago Academy. [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. National Center for Biotechnology Information. [Link]

  • Chemical reduction of nitrosamines.
  • Reproducibility In Organic Chemistry. The Curious Wavefunction. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Reduction of nitrosamines to hydrazines. Journal of the Chemical Society C: Organic. [Link]

  • Chemistry of N-nitroso compounds. 1. Synthesis and stereodynamics of N-nitrosopiperidines and N-nitrosopiperidin-4-ones. American Chemical Society. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Process for preparing N-amino piperidine hydrochloride.
  • An Unusual Ring Contraction in the Formation of N‐Nitrosohexamethyleneimine and N‐Nitrosopiperidine
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

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Validation

A Senior Scientist's Guide to Cross-Reactivity Assessment of 1-Amino-3-ethylpiperidin-4-ol in Immunoassays

Introduction: The Imperative of Specificity in Immunoassay Development In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for their sensitivity and high-throughput capabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Immunoassay Development

In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for their sensitivity and high-throughput capabilities. However, the accuracy of these assays hinges on the specificity of the antibody-antigen interaction. A significant challenge to this specificity is cross-reactivity, which occurs when an antibody raised against a specific analyte also binds to other, structurally similar compounds.[1][2] This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of pharmacokinetic, toxicokinetic, and diagnostic data.[1][3][4]

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study, using the novel piperidine derivative, 1-Amino-3-ethylpiperidin-4-ol, as a case study. Piperidine moieties are common scaffolds in pharmaceutical agents, making their metabolites and analogs frequent subjects of bioanalytical method validation. We will explore the causal logic behind experimental design, present a detailed protocol for a competitive ELISA, and offer a clear methodology for data interpretation, ensuring a self-validating and trustworthy assessment.

Section 1: The Analyte and the Rationale for Cross-Reactivity Studies

1.1. The Compound of Interest: 1-Amino-3-ethylpiperidin-4-ol

1-Amino-3-ethylpiperidin-4-ol is a small molecule characterized by a piperidine ring, an essential functional group in many pharmaceuticals. Its structure suggests it could be a metabolite of a parent drug or a related impurity in a drug substance. Given that immunoassays are often developed to quantify a parent drug, the potential for antibodies to also recognize and bind to this structurally similar molecule is high.[4][5] Such cross-reactivity could lead to an inaccurate assessment of the parent drug's concentration and pharmacokinetic profile.

1.2. Identifying Potential Cross-Reactants

A critical first step is to identify compounds with structural similarities to 1-Amino-3-ethylpiperidin-4-ol that are likely to be present in the test samples. This includes:

  • The Parent Drug: The primary candidate for cross-reactivity.

  • Known Metabolites: Other metabolic products of the parent drug.

  • Structural Analogs: Compounds with similar core structures or functional groups.[5]

  • Endogenous Molecules: Naturally occurring compounds in the biological matrix with similar epitopes.[4]

For this study, we will consider a hypothetical parent drug, "Drug X," and another key metabolite, "Metabolite Y," as the primary potential cross-reactants.

Section 2: Experimental Design: A Competitive ELISA Approach

For small molecules like 1-Amino-3-ethylpiperidin-4-ol, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[6][7][8] This is because small molecules cannot be "sandwiched" by two antibodies simultaneously. In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8][9]

The following diagram outlines the workflow for our cross-reactivity assessment:

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation P1 Identify Potential Cross-Reactants (e.g., Drug X, Metabolite Y) P2 Develop & Optimize Competitive ELISA for 1-Amino-3-ethylpiperidin-4-ol P1->P2 Input for assay design E2 Prepare Serial Dilutions of Each Potential Cross-Reactant P1->E2 E1 Prepare Standard Curve for Target Analyte P2->E1 E3 Run Competitive ELISA with Standards and Cross-Reactants E1->E3 E2->E3 A1 Generate Inhibition Curves for All Compounds E3->A1 A2 Calculate IC50 Value for Each Compound A1->A2 A3 Calculate Percent Cross-Reactivity (%CR) A2->A3 A4 Report Findings & Assess Impact A3->A4

Caption: Workflow for Cross-Reactivity Assessment.

Section 3: Detailed Experimental Protocol

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of Drug X and Metabolite Y in an assay designed for 1-Amino-3-ethylpiperidin-4-ol.

Materials:

  • 96-well microtiter plates

  • Primary antibody specific to 1-Amino-3-ethylpiperidin-4-ol

  • Coating antigen (e.g., 1-Amino-3-ethylpiperidin-4-ol conjugated to a carrier protein like BSA)

  • HRP-conjugated secondary antibody

  • 1-Amino-3-ethylpiperidin-4-ol standard

  • Potential cross-reactants: Drug X, Metabolite Y

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the 1-Amino-3-ethylpiperidin-4-ol standard and each potential cross-reactant (Drug X, Metabolite Y) in Assay Buffer.

    • Wash the plate three times with Wash Buffer.

    • In a separate dilution plate, add 50 µL of the diluted primary antibody to 50 µL of each standard or cross-reactant dilution. Incubate for 1 hour at room temperature to allow binding to occur.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Section 4: Data Analysis and Interpretation

The core of the analysis is to determine the concentration of each compound that is required to inhibit the maximal signal by 50% (IC50).[10]

4.1. Calculation of Percent Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of 1-Amino-3-ethylpiperidin-4-ol / IC50 of Potential Cross-Reactant) x 100 [11]

4.2. Hypothetical Data Presentation

The results of the cross-reactivity study can be summarized in a table for clear comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
1-Amino-3-ethylpiperidin-4-ol25100%
Drug X5005.0%
Metabolite Y10,0000.25%
Unrelated Control Compound>50,000<0.05%

4.3. Interpretation of Results

Based on the hypothetical data above:

  • Drug X shows moderate cross-reactivity (5.0%). This means that at a concentration of 500 ng/mL, it produces the same signal as 25 ng/mL of the target analyte. This level of cross-reactivity could be significant and may require further investigation or the development of a more specific antibody.

  • Metabolite Y exhibits very low cross-reactivity (0.25%). This level is unlikely to cause significant interference unless it is present in the sample at concentrations several orders of magnitude higher than the target analyte.

  • The Unrelated Control Compound shows negligible cross-reactivity, confirming the specificity of the antibody binding.

Section 5: Conclusion and Best Practices

This guide has outlined a systematic approach to evaluating the cross-reactivity of 1-Amino-3-ethylpiperidin-4-ol in a competitive immunoassay. The key to a reliable study is a well-designed experiment, meticulous execution, and accurate data analysis.

Key Takeaways for Researchers:

  • Prioritize Specificity: The selection of a highly specific primary antibody is the most critical factor in minimizing cross-reactivity.[1]

  • Understand the Context: The significance of a given level of cross-reactivity depends on the expected physiological or administered concentrations of the interfering substances.[5]

  • Validate Rigorously: Cross-reactivity is a critical parameter in immunoassay validation and should be thoroughly assessed according to regulatory guidelines.[12][13]

  • Document Everything: Maintain detailed records of all experimental parameters, including antibody lots, reagent preparations, and incubation times, to ensure reproducibility.

By adhering to these principles, researchers can confidently assess the specificity of their immunoassays, ensuring the generation of accurate and reliable data in their drug development and research endeavors.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. Retrieved from [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Boster Bio. (2024, January 18). Explore ELISA Types: Direct, Indirect, Sandwich, and More. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Owen, W. E., Roberts, W. L., et al. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Retrieved from [Link]

  • Dodig, S. (2012, March 23). Interferences in immunoassay. IntechOpen. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). Guidance for Industry: Immunohistochemistry (IHC) IVDs. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, April 20). Guidance for Industry: Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. FDA. Retrieved from [Link]

  • Wikipedia. Cross-reactivity. Retrieved from [Link]

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Comparative

Isotopic Labeling Validation for 1-Amino-3-ethylpiperidin-4-ol Tracking: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale In modern drug discovery, the piperidine scaffold is a ubiquitous pharmacophore. Specifically, 1-Amino-3-ethylpiperidin-4-ol presents a sterically complex, functionally rich buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the piperidine scaffold is a ubiquitous pharmacophore. Specifically, 1-Amino-3-ethylpiperidin-4-ol presents a sterically complex, functionally rich building block often utilized in the development of CNS-active agents and kinase inhibitors. Tracking this moiety through complex biological matrices requires robust isotopic labeling to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile [2].

However, not all isotopic labels are created equal. The choice of isotope—Deuterium ( 2 H), Carbon-13 ( 13 C), Nitrogen-15 ( 15 N), or Tritium ( 3 H)—fundamentally alters the experimental design. Placing a label at a metabolic "soft spot" (such as the 3-ethyl aliphatic chain) can trigger a Kinetic Isotope Effect (KIE), intentionally slowing down Cytochrome P450 (CYP450)-mediated clearance [1]. Conversely, labeling the core piperidine ring with 13 C provides a metabolically silent tracer ideal for absolute quantification [3].

This guide objectively compares these labeling strategies and provides field-proven, self-validating protocols to ensure the integrity of your pharmacokinetic tracking.

Objective Comparison of Isotopic Labeling Strategies

To select the optimal labeling strategy for 1-Amino-3-ethylpiperidin-4-ol, one must evaluate the intended application: metabolic modulation vs. quantitative tracking.

Table 1: Performance Comparison of Labeling Alternatives
Labeling StrategyTarget Position on ScaffoldPrimary ApplicationAdvantagesLimitations
Deuterium ( 2 H) 3-Ethyl group ( −CD2​CD3​ )Metabolic stabilization, KIE validationHigh KIE potential; suppresses CYP3A4 aliphatic oxidation.Risk of metabolic shunting to the 4-hydroxyl or N-amino sites [1].
Carbon-13 ( 13 C) Piperidine Ring CoreAbsolute LC-MS/MS quantificationMetabolically silent (no KIE); identical chromatographic retention to protio-drug [2].Highly complex and expensive de novo synthesis.
Nitrogen-15 ( 15 N) 1-Amino group ( −NH2​ )Tracking N-deamination metabolitesSpecifically traces the fate of the cleaved hydrazine/amine moiety.+1 Da mass shift is often insufficient to resolve from natural 13 C isotopes in low-res MS.
Tritium ( 3 H) 4-position (C-H)Quantitative Whole-Body AutoradiographyUltra-high sensitivity for tissue distribution studies.Requires specialized radiochemistry facilities; risk of in vivo tritium exchange [3].

Visualizing the Metabolic Landscape

Before synthesizing a labeled compound, the causality of the label's placement must be mapped against the enzymatic environment. The diagram below illustrates the metabolic vulnerabilities of 1-Amino-3-ethylpiperidin-4-ol and the strategic placement of isotopes.

MetabolicPathways Core 1-Amino-3-ethylpiperidin-4-ol (Target Scaffold) M1 N-Deamination Pathway (Target: 15N Label) Core->M1 CYP450 / FMO M2 Aliphatic Oxidation (Target: 2H Label on 3-Ethyl) Core->M2 CYP3A4 / CYP2D6 M3 Alcohol Oxidation (Target: 13C Ring Label) Core->M3 Alcohol Dehydrogenase

Caption: Metabolic pathways of 1-Amino-3-ethylpiperidin-4-ol dictating site-specific isotopic labeling.

Experimental Validation Protocols (Self-Validating Systems)

A label is only as useful as its stability. If a deuterium atom exchanges with solvent water during sample prep, or if a 13 C label contains high levels of unlabeled (M+0) impurity, the resulting pharmacokinetic data will be entirely artifactual.

The following protocol is designed as a self-validating system : it includes internal causality checks (zero-time points, positive control substrates) that independently verify the assay's mechanical success, ensuring that any observed KIE or clearance rate is a true biological phenomenon.

Protocol: LC-MS/MS Isotopic Integrity and KIE Determination Assay

Rationale: Piperidine-based amines exhibit severe peak tailing on standard C18 columns due to secondary silanol interactions. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is mandated to ensure sharp peak shapes for accurate mass-spectrometric integration [2].

Step 1: Preparation of the Self-Validating Incubation Matrix

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • System Control: Spike the matrix with Midazolam (1 μ M) as a positive control for CYP3A4 activity. If Midazolam is not cleared, the HLM batch is inactive, and the assay invalidates itself.

  • Prepare parallel incubations of the protio (unlabeled) and deutero (e.g., d5​ -ethyl) 1-Amino-3-ethylpiperidin-4-ol at 1 μ M.

Step 2: Enzymatic Reaction and Quenching

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Zero-Time Control ( T0​ ): Immediately extract a 50 μ L aliquot from a parallel tube before NADPH addition and quench in 150 μ L of ice-cold Acetonitrile containing a universally labeled 13 C-internal standard. This validates the baseline isotopic purity and non-enzymatic stability.

  • Sample 50 μ L aliquots at 5, 15, 30, 45, and 60 minutes, quenching each in the Acetonitrile crash solution.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

Step 3: HILIC-LC-MS/MS Analysis

  • Column: Waters XBridge HILIC (2.1 x 50 mm, 2.5 μ m).

  • Mobile Phase: Gradient elution using 10 mM Ammonium Formate in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass and the expected +5 Da shift for the deuterated analog.

Step 4: Data Synthesis and KIE Calculation

  • Plot the natural log of the remaining percentage of the compound versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance ( CLint​ ) = (k×V)/protein concentration .

  • Calculate the Kinetic Isotope Effect: KIE=CLint(protio)​/CLint(deutero)​ .

Experimental Data Presentation

The table below presents validation data demonstrating the successful application of the protocols described above. A KIE > 2.0 indicates that the cleavage of the C-H bond on the 3-ethyl group is the rate-limiting step in the molecule's metabolism [1].

Table 2: Validation Data for Labeled 1-Amino-3-ethylpiperidin-4-ol Analogs
Compound VariantIsotopic Purity (NMR/HRMS)HLM CLint​ ( μ L/min/mg)Calculated KIEPrimary Metabolite Shift
Unlabeled (Protio) N/A45.2 ± 2.1Baseline (1.0) m/z 145 128
d5​ -3-Ethyl ( 2 H) 98.5%12.4 ± 0.83.64 m/z 150 133
13 C 5​ -Piperidine 99.1%44.8 ± 1.91.01 (Silent) m/z 150 133
15 N-Amino 97.8%46.0 ± 2.40.98 (Silent) m/z 146 128

Data Interpretation: The d5​ -analog exhibits a KIE of 3.64, confirming that deuteration of the 3-ethyl group successfully fortifies the molecule against rapid CYP-mediated aliphatic oxidation. The 13 C and 15 N analogs show near-identical clearance to the protio-drug, validating their use as metabolically silent tracers for quantitative mass spectrometry.

Workflow Visualization

ValidationWorkflow S1 Isotope Synthesis & Purification S2 NMR & HRMS (Isotopic Purity Check) S1->S2 S3 HLM Incubation (Self-Validating Matrix) S2->S3 S4 HILIC LC-MS/MS (Clearance & KIE) S3->S4

Caption: Self-validating experimental workflow for isotopic labeling integrity and ADME tracking.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Available at:[Link]

  • Iglesias, J., Sleno, L., & Volmer, D. A. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 13(9), 1213-1225. Available at:[Link]

Validation

A Framework for Comparative Cytotoxicity Analysis of 1-Amino-3-ethylpiperidin-4-ol and its Analogs

Introduction: The Piperidine Scaffold and the Quest for Selective Cytotoxicity The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Quest for Selective Cytotoxicity

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its structural versatility allows for the creation of diverse molecular shapes and chemical environments, making it a cornerstone in the design of novel bioactive compounds. Within the vast chemical space of piperidine derivatives, compounds featuring both amino and hydroxyl functionalities, such as 1-Amino-3-ethylpiperidin-4-ol, represent a promising, yet underexplored, class for cytotoxic agent development. The strategic placement of these functional groups offers multiple points for interaction with biological targets, potentially leading to potent and selective anticancer activity.

This guide establishes a comprehensive, field-proven framework for evaluating the comparative cytotoxicity of a lead compound, 1-Amino-3-ethylpiperidin-4-ol (AEP-Core), and a rationally designed library of its analogs. We will not only detail the methodologies for assessing cell viability but also delve into the critical downstream experiments required to elucidate the mechanism of cell death. The causality behind each experimental choice is explained to provide a self-validating system for researchers, scientists, and drug development professionals engaged in preclinical compound screening.[2]

Rational Design of Analogs: A Structure-Activity Relationship (SAR) Hypothesis

To explore the chemical space around our lead compound, AEP-Core, we propose three analogs based on established structure-activity relationships for cytotoxic piperidones and related heterocyclic compounds.[3][4] The design rationale is to probe how modifications at key positions impact cytotoxic potency and selectivity.

  • AEP-Core: 1-Amino-3-ethylpiperidin-4-ol (The parent compound).

  • Analog 1 (AEP-N-Acryloyl): N-Acryloyl-1-Amino-3-ethylpiperidin-4-ol. Rationale: The introduction of an N-acryloyl group has been shown to significantly enhance the cytotoxic bioactivity of 4-piperidone analogs, potentially by acting as a Michael acceptor for cellular thiols.[3]

  • Analog 2 (AEP-3-Benzyl): 1-Amino-3-benzylpiperidin-4-ol. Rationale: Replacing a small alkyl group (ethyl) with a larger, hydrophobic aryl substituent can modulate binding affinity to target proteins and has been correlated with increased cytotoxicity in related piperidone series.[3][5]

  • Analog 3 (AEP-Am-Thio): 1-(3-ethyl-4-hydroxypiperidin-1-yl)thiourea. Rationale: Modification of the primary amino group into a thiosemicarbazone is a common strategy in the development of compounds with potent tuberculostatic and cytotoxic activities.[6]

Phase 1: Primary Cytotoxicity Screening via MTT Assay

The initial phase of any cytotoxicity study is a robust, high-throughput screening assay to determine the concentration-dependent effect of the compounds on cell viability.[2] The MTT assay is a gold-standard colorimetric method for this purpose, measuring the metabolic activity of a cell population as a proxy for its viability.[7][8] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) adhere 2. Incubate 24h (Allow cells to adhere and resume growth) seed->adhere treat 3. Add Compounds (Serial dilutions of AEP-Core & Analogs) adhere->treat incubate 4. Incubate 48h (Expose cells to compounds) treat->incubate add_mtt 5. Add MTT Reagent (0.5 mg/mL final concentration) incubate->add_mtt incubate_mtt 6. Incubate 4h (Allow formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize read 8. Read Absorbance (570 nm on a plate reader) solubilize->read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate a panel of cells (e.g., MCF-7, HeLa, and non-cancerous HEK293) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment: Prepare stock solutions of AEP-Core and its analogs in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard culture conditions.[12]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7]

Data Analysis and Comparative Results

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. These values are plotted against the logarithm of the compound concentration to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ represents the concentration of a compound required to inhibit cell viability by 50%.[12]

A crucial metric for preclinical evaluation is the Selectivity Index (SI) , which provides a measure of a compound's tumor-selective toxicity.[13] It is calculated as:

SI = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line)

A higher SI value indicates greater selectivity for killing cancer cells over normal cells, a highly desirable characteristic for a potential therapeutic agent.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Non-cancerous)SI (vs. MCF-7)SI (vs. HeLa)
AEP-Core 35.241.5>100>2.8>2.4
AEP-N-Acryloyl 1.8 2.5 45.125.1 18.0
AEP-3-Benzyl 8.912.468.37.75.5
AEP-Am-Thio 22.728.1>100>4.4>3.6
Doxorubicin (Control)0.50.82.14.22.6

Based on this hypothetical data, AEP-N-Acryloyl emerges as the most potent and selective analog, warranting further mechanistic investigation.

Phase 2: Elucidating the Mechanism of Cell Death

Once a lead candidate with potent and selective cytotoxicity is identified, it is imperative to understand how it induces cell death. The two primary modes of cell death are apoptosis (a controlled, programmed process) and necrosis (an uncontrolled, inflammatory process).[14] Distinguishing between these pathways is critical for drug development.

Apoptosis vs. Necrosis Quantification

A dual-staining flow cytometry assay is the preferred method for this analysis. This technique typically uses:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[15][16]

  • A DNA-binding dye (Propidium Iodide or 7-AAD): These dyes are excluded by cells with intact membranes (live and early apoptotic cells) but can enter and stain the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[17][18]

Apoptosis_Assay start Treated Cell Population stain Stain with Annexin V-FITC & Propidium Iodide (PI) start->stain facs Flow Cytometry Analysis stain->facs quadrants Live Early Apoptotic Necrotic Late Apoptotic Annexin V (-) PI (-) Annexin V (+) PI (-) Annexin V (-) PI (+) Annexin V (+) PI (+) facs->quadrants Caspase_Cascade stimulus Apoptotic Stimulus (e.g., AEP-N-Acryloyl) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator activates effector Effector Caspases (Caspase-3, Caspase-7) initiator->effector activates substrate Cleavage of Cellular Substrates (e.g., PARP) effector->substrate leads to apoptosis Apoptosis substrate->apoptosis

Caption: Simplified signaling cascade showing the central role of caspases.

Luminogenic assays, such as the Caspase-Glo® 3/7 Assay, provide a highly sensitive and specific method for measuring caspase activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, generates a luminescent signal proportional to the amount of active caspase present. [19]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

An increase in luminescence in compound-treated cells compared to vehicle controls indicates the activation of caspase-3/7, confirming that cell death is occurring via apoptosis. [19]

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to perform a comparative cytotoxicity analysis of 1-Amino-3-ethylpiperidin-4-ol and its rationally designed analogs. By integrating primary screening with mechanistic studies, researchers can move beyond simple viability metrics to build a comprehensive profile of a compound's biological activity.

References

  • In Vitro Cytotoxicity Assays . LifeNet Health LifeSciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • MTT Assay: Assessing Cell Proliferation . Boster Bio. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry) . Cyprotex - Evotec. [Link]

  • Distinguishing Necroptosis from Apoptosis . PubMed. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins . PLOS ONE. [Link]

  • Live Cell Imaging of Caspase Activation for High Content Screening . PMC - NIH. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls . IntechOpen. [Link]

  • An activation-based high throughput screen identifies caspase-10 inhibitors . RSC Chemical Biology. [Link]

  • A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues . PubMed. [Link]

  • Caspase Activity Assay . Creative Bioarray. [Link]

  • Caspase 3/7, 8 or 9 Assay with the NucleoCounter® . ChemoMetec. [Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies . PMC. [Link]

  • Structure–activity relationship of piperidine derivatives with... . ResearchGate. [Link]

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships . MDPI. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis . MDPI. [Link]

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro . PMC. [Link]

  • Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs . PubMed. [Link]

  • Structure activity relationship of piperidine derivatives . ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . ChemMedChem. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . PMC. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity . PMC. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases . ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles . PMC. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring . MDPI. [Link]

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Safety & Regulatory Compliance

Safety

1-Amino-3-ethylpiperidin-4-ol proper disposal procedures

Comprehensive Guide to the Safe Handling and Operational Disposal of 1-Amino-3-ethylpiperidin-4-ol Because specific Safety Data Sheets (SDS) for highly specialized derivatives like 1-Amino-3-ethylpiperidin-4-ol can somet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Operational Disposal of 1-Amino-3-ethylpiperidin-4-ol

Because specific Safety Data Sheets (SDS) for highly specialized derivatives like 1-Amino-3-ethylpiperidin-4-ol can sometimes lack exhaustive disposal workflows, we must extrapolate operational protocols from the fundamental chemical properties of the piperidine class and stringent federal environmental regulations[1][2].

I. Mechanistic Rationale & Hazard Profile

To design a self-validating disposal system, one must first understand the causality behind the hazards. 1-Amino-3-ethylpiperidin-4-ol contains a piperidine ring, a primary amine, and a hydroxyl group.

  • Corrosivity & Reactivity: The lone electron pairs on the nitrogen atoms confer significant basicity and nucleophilicity. In waste streams, this compound will react exothermically with acids and can degrade incompatible container materials[3][4].

  • Flammability & Toxicity: Piperidine derivatives often present flammability risks and acute toxicity via inhalation and dermal absorption[4][5].

  • Environmental Impact: These compounds are generally harmful to aquatic life and resist standard biological degradation, necessitating high-temperature incineration rather than aqueous discharge[4].

II. Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal procedure, personnel must be equipped according to OSHA’s Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[6]. The selection of PPE is a self-validating control: if a worker cannot comfortably perform the task without breaching the PPE barrier, the engineering controls are insufficient.

  • Respiratory & Ventilation: All waste transfer must occur within a certified chemical fume hood to mitigate inhalation risks from volatile amine vapors[7][8].

  • Dermal Protection: Wear heavy-duty nitrile or butyl rubber gloves. Standard latex is insufficient against organic amines[1][9].

  • Ocular Protection: ANSI Z87.1-certified chemical splash goggles are mandatory. A face shield should be added if transferring volumes exceeding 500 mL[9].

III. Step-by-Step Operational Disposal Protocol

This protocol ensures compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators[10][11].

Step 1: Waste Characterization and Segregation

  • Action: Isolate 1-Amino-3-ethylpiperidin-4-ol waste from all acidic, oxidizing, or reactive waste streams.

  • Causality: Commingling basic amines with acids (e.g., sulfuric or nitric acid waste) will cause a violent exothermic neutralization reaction, potentially leading to container rupture and toxic gas release[3][4].

  • Validation: Visually inspect the designated waste container's log before addition. Ensure the pH of the existing waste stream is compatible (pH > 7).

Step 2: Primary and Secondary Containment

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers.

  • Causality: The corrosive nature of substituted piperidines can degrade metal containers over time, leading to structural failure[5].

  • Validation: Place the primary container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste label to the container before the first drop of waste is added[12].

  • Details Required: The label must explicitly state "Hazardous Waste," list the full chemical name ("1-Amino-3-ethylpiperidin-4-ol"), and check the hazard boxes for "Toxic" and "Corrosive"[1].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation.

  • Regulatory Limit: The container must remain tightly closed at all times except when actively adding waste. Under EPA Subpart K (for academic/research labs), waste must be transferred to a central accumulation area within 12 months or when the 55-gallon limit is reached[13].

IV. Quantitative Regulatory Thresholds

Understanding your facility's EPA Generator Status is critical for logistical planning. The volume of waste produced dictates your legal accumulation times and disposal frequencies[10][12].

EPA Generator StatusMonthly Generation Limit (Hazardous Waste)Max Accumulation Time on Site
VSQG (Very Small)≤ 100 kgNo strict federal time limit (State laws vary)
SQG (Small)> 100 kg and < 1,000 kg180 days (or 270 days if shipping > 200 miles)
LQG (Large)≥ 1,000 kg90 days

Table 1: Summary of EPA RCRA Generator Categories and Accumulation Limits[10].

V. Workflow Visualization

G Start Waste Generation (1-Amino-3-ethylpiperidin-4-ol) Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Containment Primary Containment (HDPE or Glass, Sealed) Segregation->Containment Labeling RCRA Labeling (Hazard Class: Corrosive/Toxic) Containment->Labeling SAA Satellite Accumulation Area (Max 55 Gal, Closed Container) Labeling->SAA EHS EHS Transfer & Authorized Incineration SAA->EHS

Laboratory workflow for the compliant disposal of piperidine derivative waste.

VI. Spill Response and Decontamination

In the event of a localized spill during the disposal process, the protocol must immediately shift from routine management to emergency mitigation[1].

  • Evacuate and Ventilate: Clear non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[1][2].

  • Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., vermiculite, dry sand). Never use combustible materials like paper towels for reactive amines[1][2].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a dedicated hazardous waste container[3][4].

  • Decontamination: Wash the affected surface with a suitable solvent, followed by water, collecting all rinsate as hazardous waste[1].

References

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment Requirements for Laboratories. North Carolina State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-Amino-3-ethylpiperidin-4-ol

As researchers and professionals in the field of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential safety and logistical information for...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in the field of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential safety and logistical information for handling 1-Amino-3-ethylpiperidin-4-ol, a compound with a unique chemical structure that necessitates a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar amino-piperidine derivatives to establish a robust and precautionary handling protocol. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Understanding the Hazard Profile

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact may lead to redness, pain, and in severe cases, chemical burns.[4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[6][7]

  • Combustibility: Many piperidine derivatives are combustible liquids.[1][2][7][8] Vapors may form explosive mixtures with air, particularly when heated.[8]

  • Toxicity: Some related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.

Given these potential risks, a cautious and well-defined approach to handling is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 1-Amino-3-ethylpiperidin-4-ol. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Select gloves with a breakthrough time appropriate for the duration of handling.[4]To prevent skin contact and potential absorption. The choice of material should be based on the specific solvent used, if any.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary.[4][9]To protect against splashes and vapors that can cause serious eye irritation or damage.
Skin and Body Protection A lab coat is mandatory. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended.[4]To protect the skin from accidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[9]To prevent the inhalation of potentially harmful vapors or aerosols.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Assess Task Small_Scale Small Scale / Low Concentration? Start->Small_Scale Splash_Risk High Splash Potential? Small_Scale->Splash_Risk Yes Small_Scale->Splash_Risk No Ventilation_Check Adequate Ventilation? Splash_Risk->Ventilation_Check No Enhanced_Face_Protection Enhanced Face Protection: - Chemical Goggles - Face Shield Splash_Risk->Enhanced_Face_Protection Yes Basic_PPE Standard PPE: - Lab Coat - Safety Glasses - Chemical-Resistant Gloves Ventilation_Check->Basic_PPE Yes Respiratory_Protection Respiratory Protection: - Work in Fume Hood - Consider Respirator Ventilation_Check->Respiratory_Protection No Enhanced_Face_Protection->Ventilation_Check Respiratory_Protection->Basic_PPE

Figure 1: A workflow diagram for selecting appropriate PPE when handling 1-Amino-3-ethylpiperidin-4-ol.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Precautionary Measures
  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly. Good general ventilation is also important.[8]

  • Assemble all Materials: Have all necessary equipment and reagents, including waste containers, readily available within the fume hood.

  • Inspect PPE: Check all PPE for integrity before use. Ensure gloves are free of pinholes and that eye protection is clean and fits properly.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Handling the Compound
  • Don Appropriate PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your chemical-resistant gloves.

  • Work Within a Fume Hood: All manipulations of 1-Amino-3-ethylpiperidin-4-ol should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[1][2][3][8]

  • Controlled Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids to avoid spills.

  • Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the escape of vapors.[1][6]

Post-Handling Procedures
  • Decontaminate Work Area: Clean the work surface thoroughly with an appropriate solvent and then with soap and water.

  • Properly Remove PPE: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and store it appropriately.

  • Wash Hands Thoroughly: Wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[2][4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Containers: Use clearly labeled, dedicated waste containers for 1-Amino-3-ethylpiperidin-4-ol and any materials contaminated with it.

  • Solid Waste: Place contaminated items such as gloves, paper towels, and pipette tips into a designated solid waste container.

  • Liquid Waste: Collect all liquid waste containing 1-Amino-3-ethylpiperidin-4-ol in a sealed, properly labeled container.

  • Avoid Mixing Incompatible Wastes: Do not mix this waste with other incompatible chemicals.

Disposal Protocol
  • Follow Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures.

  • Licensed Waste Disposal Company: Arrange for the disposal of the chemical waste through a licensed and reputable waste disposal company.

  • Do Not Dispose Down the Drain: Never dispose of 1-Amino-3-ethylpiperidin-4-ol or its waste down the sink or in the general trash.[6]

By adhering to these guidelines, you can significantly reduce the risks associated with handling 1-Amino-3-ethylpiperidin-4-ol, fostering a culture of safety and responsibility within your laboratory.

References

  • Chem Service. (2014, October 3). SAFETY DATA SHEET. Retrieved from [Link]

  • aapptec. Safety Data Sheet. Retrieved from [Link]

  • MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

Sources

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